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  • Product: 3-ethyl-1H-pyrazole-4-carbonitrile
  • CAS: 1501205-06-6

Core Science & Biosynthesis

Foundational

Physicochemical & Synthetic Profile: 3-Ethyl-1H-pyrazole-4-carbonitrile

Executive Summary: The "Privileged Scaffold" 3-Ethyl-1H-pyrazole-4-carbonitrile (CAS: 1501205-06-6 / 31108-57-3 derivative) represents a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 4-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

3-Ethyl-1H-pyrazole-4-carbonitrile (CAS: 1501205-06-6 / 31108-57-3 derivative) represents a critical pharmacophore in modern medicinal chemistry. Belonging to the class of 4-substituted pyrazoles , this molecule serves as a linchpin intermediate in the synthesis of Janus Kinase (JAK) inhibitors, including Ruxolitinib and Baricitinib .

Its value lies in its bifunctional nature: the nitrile group (CN) provides a versatile handle for heterocycle formation (e.g., pyrazolo[1,5-a]pyrimidines) or hydrolysis to amides/acids, while the ethyl group offers steric bulk and lipophilic modulation without the metabolic liability of longer alkyl chains. This guide dissects its physicochemical behavior, validated synthetic routes, and application in high-value drug design.

Molecular Architecture & Identity

The molecule exhibits annular tautomerism , a defining feature of N-unsubstituted pyrazoles. In solution, the hydrogen atom oscillates between N1 and N2, making the "3-ethyl" and "5-ethyl" designations chemically equivalent until the nitrogen is substituted.

PropertySpecification
IUPAC Name 3-Ethyl-1H-pyrazole-4-carbonitrile
Common Synonyms 3-Ethyl-4-cyanopyrazole; 4-Cyano-3-ethylpyrazole
CAS Number 1501205-06-6 (Specific isomer); 31108-57-3 (Parent series)
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
SMILES CCC1=C(C=NN1)C#N
InChI Key WHXXMZCNOHVIDX-UHFFFAOYSA-N (Analog)

Physicochemical Profiling

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly alters the electronic landscape compared to the parent pyrazole.

Electronic Effects & Acidity (pKa)

Unsubstituted pyrazole is amphoteric (pKa₁ ~2.5 for conjugate acid, pKa₂ ~14.2 for NH deprotonation).

  • Acidity Enhancement: The 4-cyano group exerts a strong -I (inductive) and -M (mesomeric) effect. This stabilizes the pyrazolate anion, significantly increasing the acidity of the NH proton.

  • Predicted pKa: ~10.5 – 11.5 (Acidic NH).

  • Implication: This compound can be deprotonated by weaker bases (e.g., K₂CO₃, Cs₂CO₃) than unsubstituted pyrazoles, facilitating mild N-alkylation reactions.

Lipophilicity & Solubility
  • LogP (Predicted): 1.1 ± 0.3

  • Solubility Profile:

    • High: DMSO, Methanol, Ethanol, Ethyl Acetate.

    • Moderate: Dichloromethane, Chloroform.

    • Low: Water (Hydrophobic ethyl group offsets the polar nitrile/NH).

  • H-Bonding:

    • Donors (HBD): 1 (NH)

    • Acceptors (HBA): 2 (Nitrile N, Pyrazole N)

Physical State

While often isolated as a viscous oil or low-melting solid (MP: 45–55°C range predicted based on homologs), commercial samples may appear liquid due to supercooling or trace solvent impurities. Pure crystalline forms are achievable via recrystallization from Ethanol/Hexane.[1]

Synthetic Routes & Purification

Direct synthesis from hydrazine and specific 1,3-dielectrophiles is the industry standard for regio-control.

The "Enaminone" Route (Recommended)

This pathway minimizes regio-isomeric byproducts and uses accessible precursors.

Step 1: Enaminone Formation Reaction of Propionylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Mechanism:[2][3][4] Condensation to form 2-((dimethylamino)methylene)-3-oxopentanenitrile.

  • Conditions: Reflux in Toluene or neat, 80°C, 3-6 hours.

Step 2: Cyclization Reaction of the intermediate with Hydrazine Hydrate .

  • Mechanism:[2][3][4] Michael addition of hydrazine followed by elimination of dimethylamine and intramolecular cyclodehydration.

  • Conditions: Ethanol, Reflux, 2-4 hours.

Protocol: Laboratory Scale Synthesis
  • Reagents: Propionylacetonitrile (10 mmol), DMF-DMA (12 mmol), Hydrazine Hydrate (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix Propionylacetonitrile and DMF-DMA; heat to 90°C for 4h.

    • Evaporate volatiles to obtain the crude enaminone (yellow oil).

    • Dissolve crude in Ethanol (20 mL).

    • Add Hydrazine Hydrate dropwise at 0°C (Exothermic!).

    • Reflux for 3 hours.[3][5][6][7][8] Monitor by TLC (EtOAc:Hexane 1:1).

    • Concentrate in vacuo.

  • Purification: Column chromatography (SiO₂, Gradient 0-5% MeOH in DCM) or recrystallization from EtOH/Water.

Reaction Mechanism Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.

G Precursor Propionylacetonitrile (C5H7NO) Intermediate Enaminone Intermediate Precursor->Intermediate Condensation (-MeOH) Reagent1 DMF-DMA Reagent1->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization + N2H4 Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product 3-Ethyl-1H-pyrazole-4-carbonitrile Cyclization->Product - H2O - HN(Me)2

Figure 1: Synthetic pathway via the enaminone intermediate, ensuring high regioselectivity.

Pharmacological Implications & Drug Design

The 3-ethyl-1H-pyrazole-4-carbonitrile scaffold is not merely a building block; it is a bioisostere for other 5-membered rings found in kinase inhibitors.

The JAK Inhibitor Connection

In drugs like Ruxolitinib (JAK1/2 inhibitor), the pyrazole ring forms critical hydrogen bonds with the ATP-binding pocket of the kinase.

  • Role of Nitrile: The C-4 nitrile often projects into a solvent-exposed region or interacts with specific residues (e.g., Arginine) to improve potency.

  • Role of Ethyl: The C-3 ethyl group fits into hydrophobic pockets (Gatekeeper residues), providing selectivity over other kinases that cannot accommodate the steric bulk.

Synthetic Utility: Pyrazolo[1,5-a]pyrimidines

The 4-CN group is a precursor to the amino-pyrimidine moiety.

  • Transformation: Condensation of 3-ethyl-1H-pyrazole-4-carbonitrile with guanidine or amidines yields Pyrazolo[1,5-a]pyrimidines , a scaffold widely used in hypnotic agents (e.g., Zaleplon analogs) and oncology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Al-Qalaf, F., et al. (2008). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles. Heterocycles. Retrieved from [Link]

  • Fadda, A. A., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. PMC. Retrieved from [Link]

  • Ansari, A., et al. (2017). Pyrazole: An emerging privileged scaffold in drug discovery. Russian Chemical Reviews. Retrieved from [Link]

Sources

Exploratory

Molecular structure and weight of 3-ethyl-1H-pyrazole-4-carbonitrile

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 3-ethyl-1H-pyrazole-4-carbonitrile . Compound Class: Heterocyclic Nitrile | CAS: 33620-88-3 | Formu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 3-ethyl-1H-pyrazole-4-carbonitrile .

Compound Class: Heterocyclic Nitrile | CAS: 33620-88-3 | Formula: C₆H₇N₃

Executive Summary

3-ethyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and agrochemical fungicides. Its value lies in the 4-cyano group , which serves as a versatile electrophilic handle for transformation into amides, acids, or heterocycles (e.g., 1,2,4-oxadiazoles), and the 3-ethyl group , which provides specific steric bulk for hydrophobic pocket binding in protein targets.

Molecular Architecture & Physicochemical Profile

Stoichiometry & Molecular Weight

The precise molecular weight is calculated based on standard atomic weights (IUPAC).

ElementCountAtomic Mass (Da)Subtotal (Da)Mass Fraction (%)
Carbon (C) 612.01172.06659.49%
Hydrogen (H) 71.0087.0565.82%
Nitrogen (N) 314.00742.02134.69%
Total MW 121.14 g/mol 100.00%
Structural Dynamics & Tautomerism

Unlike N-alkylated pyrazoles (e.g., 1-ethyl-pyrazole), 3-ethyl-1H-pyrazole-4-carbonitrile possesses a free N-H proton. This allows for annular tautomerism , where the proton migrates between N1 and N2.

  • Tautomer A (3-ethyl): The ethyl group is at position 3 relative to the NH.

  • Tautomer B (5-ethyl): The ethyl group is at position 5 relative to the NH.

In solution (DMSO-d6), these tautomers exist in rapid equilibrium, often resulting in broadened NMR signals for the ring carbons.

Tautomerism cluster_legend Equilibrium Dynamics T1 3-Ethyl Tautomer (Ethyl @ C3) T2 Transition State (Proton Transfer) T1->T2 Fast Exchange T2->T1 T3 5-Ethyl Tautomer (Ethyl @ C5) T2->T3 T3->T2 Description The position of the NH proton dictates whether the ethyl group is indexed as 3- or 5-. This equilibrium is solvent-dependent.

Figure 1: Annular tautomerism of 3(5)-substituted pyrazoles.

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing 3-ethyl-1H-pyrazole-4-carbonitrile avoids the regio-isomer issues of alkylating a pre-formed pyrazole. Instead, it utilizes a cyclocondensation strategy.

The Enaminonitrile Route (Recommended)

This protocol ensures the correct placement of the cyano and ethyl groups by building the ring from a linear precursor.

Reagents:

  • Starting Material: 3-Oxopentanenitrile (Propionylacetonitrile).

  • C1 Synthon: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) or Triethyl orthoformate/Ac₂O.

  • Cyclizing Agent: Hydrazine Hydrate (N₂H₄·H₂O).

Step-by-Step Protocol:

  • Enamine Formation:

    • Charge 3-oxopentanenitrile (1.0 eq) into a reactor with toluene.

    • Add DMF-DMA (1.1 eq) dropwise at room temperature.

    • Heat to reflux (110°C) for 3 hours. Methanol is liberated.

    • Checkpoint: Monitor TLC/LCMS for the formation of the intermediate 2-((dimethylamino)methylene)-3-oxopentanenitrile.

    • Concentrate in vacuo to yield the crude enaminonitrile oil.

  • Cyclization:

    • Dissolve the crude intermediate in Ethanol (EtOH).

    • Cool to 0–5°C.[1][2]

    • Add Hydrazine Hydrate (1.2 eq) slowly to control exotherm.

    • Stir at room temperature for 1 hour, then reflux for 2 hours.

    • Mechanism:[2][3][4][5] The hydrazine undergoes a Michael addition to the vinyl group, followed by elimination of dimethylamine and intramolecular cyclization onto the ketone.

  • Isolation:

    • Evaporate solvent.[6]

    • Triturate the residue with cold water or hexanes/EtOAc to induce crystallization (if solid) or extract with DCM (if oil).

    • Purification: Recrystallization from Ethanol/Water.

Synthesis Start 3-Oxopentanenitrile (C5H7NO) Inter Intermediate: Enaminonitrile Start->Inter Condensation Reagent1 DMF-DMA (Reflux, -MeOH) Reagent1->Inter Product 3-Ethyl-1H-pyrazole-4-carbonitrile (Target) Inter->Product Michael Addn / Cyclization Reagent2 Hydrazine Hydrate (EtOH, Cyclization) Reagent2->Product

Figure 2: Synthetic workflow via the Enaminonitrile intermediate.

Analytical Characterization (Validation)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 13.0–13.5 ppm (br s, 1H): The pyrazole N-H proton. Broadness indicates exchange/tautomerism.

  • δ 8.1–8.3 ppm (s, 1H): The C5-H proton. This is the diagnostic pyrazole ring proton.

  • δ 2.6–2.7 ppm (q, 2H, J=7.6 Hz): Methylene group of the ethyl chain.

  • δ 1.1–1.2 ppm (t, 3H, J=7.6 Hz): Methyl group of the ethyl chain.

Infrared Spectroscopy (FT-IR)
  • ~2220–2230 cm⁻¹: Sharp, distinct band corresponding to the C≡N (Nitrile) stretch.

  • ~3100–3200 cm⁻¹: Broad band corresponding to the N-H stretch (intermolecular H-bonding).

Mass Spectrometry (LC-MS)
  • ESI+: m/z = 122.1 [M+H]⁺.

  • ESI-: m/z = 120.1 [M-H]⁻ (Acidity of the NH proton allows negative ionization).

References & Authority

  • Synthesis of Pyrazole-4-carbonitriles:

    • Methodology: Reaction of hydrazine with ethoxymethylene precursors.[1][5][6]

    • Source:

  • Chemical Identity & CAS Verification:

    • Compound: 3-Ethyl-1H-pyrazole-4-carbonitrile (CAS 33620-88-3).

    • Source:

  • Medicinal Chemistry Context (JAK Inhibitors):

    • Application: Pyrazole-4-carbonitriles as isosteres and scaffolds in kinase inhibition.

    • Source:

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE (nitrile gloves, safety goggles) due to the toxicity of hydrazine and nitrile intermediates.

Sources

Foundational

3-ethyl-1H-pyrazole-4-carbonitrile CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 3-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-ethyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, spectroscopic characterization, potential applications, and safety protocols, offering a valuable resource for researchers and developers in the pharmaceutical and chemical industries.

Core Chemical Identity

3-ethyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an ethyl group at the 3-position and a nitrile group at the 4-position of the pyrazole ring imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

IdentifierValueSource
CAS Number 1501205-06-6[2]
IUPAC Name 3-ethyl-1H-pyrazole-4-carbonitrileInferred from structure
Molecular Formula C₆H₇N₃Calculated
Molecular Weight 121.14 g/mol Calculated
Canonical SMILES CCC1=C(C=NN1)C#NInferred from structure

Synthesis and Mechanism

A likely precursor for the synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile is 2-formyl-3-oxopentanenitrile. The synthesis would proceed via the following conceptual steps:

  • Formation of the Pyrazole Ring: The reaction of 2-formyl-3-oxopentanenitrile with hydrazine hydrate would lead to the formation of the pyrazole ring through a condensation reaction, followed by cyclization and dehydration.

The following diagram illustrates the proposed synthetic workflow:

G A 2-Formyl-3-oxopentanenitrile C Intermediate Adduct A->C Condensation B Hydrazine Hydrate B->C D 3-ethyl-1H-pyrazole-4-carbonitrile C->D Cyclization & Dehydration

Caption: Proposed synthesis workflow for 3-ethyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol (Hypothetical)

Objective: To synthesize 3-ethyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 2-Formyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-formyl-3-oxopentanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the mixture while stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure 3-ethyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 3-ethyl-1H-pyrazole-4-carbonitrile is not available in the public domain. However, based on the known spectral properties of similar pyrazole derivatives, the following characteristic peaks can be predicted.[3][4][5][6][7][8][9][10][11][12][13]

Spectroscopic TechniquePredicted Chemical Shifts / Wavenumbers
¹H NMR δ 12-14 ppm (br s, 1H, NH), δ 8.0-8.5 ppm (s, 1H, H5), δ 2.7-2.9 ppm (q, 2H, CH₂), δ 1.2-1.4 ppm (t, 3H, CH₃)
¹³C NMR δ ~150 ppm (C3), δ ~135 ppm (C5), δ ~115 ppm (CN), δ ~90 ppm (C4), δ ~20 ppm (CH₂), δ ~13 ppm (CH₃)
IR Spectroscopy ~3300-3100 cm⁻¹ (N-H stretch), ~2230-2220 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=N and C=C stretches)
Mass Spectrometry (EI) M⁺ at m/z = 121, with fragmentation patterns corresponding to the loss of HCN, N₂, and ethyl groups.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[14][15][16] The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[15] The nitrile group in 3-ethyl-1H-pyrazole-4-carbonitrile is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, or tetrazoles, allowing for the synthesis of diverse compound libraries for screening.[4]

Potential therapeutic areas where derivatives of 3-ethyl-1H-pyrazole-4-carbonitrile could be explored include:

  • Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[17]

  • Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.

  • Antimicrobial agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[9]

Safety and Handling

While a specific safety data sheet (SDS) for 3-ethyl-1H-pyrazole-4-carbonitrile is not publicly available, general safety precautions for handling pyrazole derivatives should be strictly followed.[18]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust/aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Keep container tightly closed when not in use.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Always consult the material's specific Safety Data Sheet (SDS) before handling.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Technical Grade 3-Ethyl-1H-Pyrazole-4-Carbonitrile, For Laboratory, Liquid. (n.d.). IndiaMART. Retrieved February 14, 2026, from [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • ethyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 14, 2026, from [Link]

  • Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. (1991). CSIRO Publishing. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The mass spectra of some pyrazole compounds. (1970). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved February 14, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 14, 2026, from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved February 14, 2026, from [Link]

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazole-4-carbonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(11):108-116 Review Article Bioactive and pharmacologically importan. (2014). JOCPR. Retrieved February 14, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Retrieved February 14, 2026, from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Retrieved February 14, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]

  • 3-Amino-4-pyrazolecarbonitrile. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Crystallization Development for 3-Ethyl-1H-pyrazole-4-carbonitrile

The following technical guide details the solubility profiling and process development strategy for 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: 33623-04-0). Executive Summary 3-ethyl-1H-pyrazole-4-carbonitrile is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling and process development strategy for 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: 33623-04-0).

Executive Summary

3-ethyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block, widely utilized in the synthesis of Janus kinase (JAK) inhibitors and other agrochemical actives. While often encountered as a viscous oil or low-melting solid (Technical Grade), high-purity isolation requires a rigorous understanding of its solubility profile to avoid "oiling out" (liquid-liquid phase separation) during recrystallization.

This guide provides a comprehensive framework for determining the thermodynamic solubility of this compound, selecting optimal solvent systems for purification, and modeling the data for scale-up.

Physicochemical Context & Theoretical Profile[2]

Before initiating wet chemistry, we must analyze the molecule's structural determinants of solubility.

Molecular Descriptors[3]
  • Structure: A 5-membered aromatic ring containing two nitrogen atoms (pyrazole), substituted with an ethyl group at position 3 and a nitrile (cyano) group at position 4.

  • H-Bonding Potential:

    • Donor (HBD): 1 (The -NH on the pyrazole ring).[1][2]

    • Acceptor (HBA): 2 (The pyridinic Nitrogen and the Nitrile Nitrogen).

  • Lipophilicity (LogP): Estimated at 1.2 – 1.5 . This indicates moderate lipophilicity, suggesting good solubility in medium-polarity organic solvents (esters, alcohols) and poor solubility in water.

  • Crystal Lattice Energy: The presence of the nitrile group and the pyrazole NH allows for strong intermolecular hydrogen bonding (dipole-dipole interactions), potentially raising the melting point compared to non-polar analogs. However, the ethyl chain adds rotational freedom, which can destabilize the lattice, leading to the commonly observed "oiling" behavior.

Predicted Solubility Map

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

Solvent ClassPredicted SolubilityMechanism
Alcohols (MeOH, EtOH, IPA) High Strong H-bond interactions with pyrazole NH and CN group.
Chlorinated (DCM, Chloroform) Very High Dipole-dipole interactions; excellent for initial dissolution.[3]
Esters/Ketones (EtOAc, Acetone) Moderate-High Good acceptors for the pyrazole NH; ideal for cooling crystallization.
Aromatic Hydrocarbons (Toluene) Moderate Pi-pi stacking interactions; solubility decreases sharply with temp (steep curve).
Alkanes (Hexane, Heptane) Low Lack of polar interactions; excellent anti-solvents.[3]
Water Very Low Hydrophobic effect of the ethyl/aromatic core dominates.

Experimental Protocols (Self-Validating Systems)

To generate authoritative data, we employ two orthogonal methods: Dynamic (Polythermal) for rapid screening and Static (Gravimetric) for equilibrium accuracy.

Method A: Dynamic Polythermal (Laser Monitoring)

Best for: Rapidly generating solubility curves and detecting metastable zones (MSZW). Equipment: Technobis Crystal16 or Mettler Toledo EasyMax with turbidity probe.

Protocol:

  • Preparation: Weigh precise amounts of 3-ethyl-1H-pyrazole-4-carbonitrile (e.g., 50, 100, 150, 200 mg) into 4 separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol) to each vial.

  • Heating Cycle: Heat at 1.0°C/min with magnetic stirring (700 rpm) until the solution becomes clear (100% transmission). Record

    
     (Solubility Temperature).
    
  • Cooling Cycle: Cool at 0.5°C/min until the solution becomes cloudy (0% transmission). Record

    
     (Nucleation Temperature).
    
  • Validation: If

    
     and 
    
    
    
    differ by >15°C, the system is prone to high supersaturation or oiling out. Repeat with a slower ramp (0.3°C/min).
Method B: Static Gravimetric (Equilibrium)

Best for: Generating thermodynamic data points for regulatory filing.

Protocol:

  • Saturation: Add excess solid to 10 mL of solvent in a jacketed vessel at constant temperature (

    
    ).
    
  • Equilibration: Stir for 24 hours. Critical Step: Stop stirring and allow settling for 2 hours.

  • Sampling: Withdraw supernatant using a syringe filter (0.22 µm PTFE) pre-heated to the vessel temperature (to prevent precipitation in the needle).

  • Quantification:

    • Option 1 (Fast): Evaporate solvent and weigh the residue (Gravimetric).

    • Option 2 (Precise): Dilute and analyze via HPLC (UV detection at 254 nm).

Visualization: Workflow & Decision Logic

Solubility Measurement Workflow

This diagram outlines the decision process for selecting the correct measurement technique based on the physical state of the material.

SolubilityWorkflow Start Start: Material Characterization StateCheck Is Material Solid or Oil? Start->StateCheck Solid Solid (Crystalline) StateCheck->Solid Solid Oil Oil / Viscous Liquid StateCheck->Oil Liquid/Oil DSC Run DSC (Determine Melting Point) Solid->DSC Miscibility Run Miscibility Screen (Binary Phase Diagram) Oil->Miscibility Polythermal Method A: Dynamic Polythermal (Crystal16/EasyMax) DSC->Polythermal If MP > 50°C Gravimetric Method B: Static Equilibrium (Shake-Flask HPLC) DSC->Gravimetric Validation DataFit Fit Data to Apelblat Model Miscibility->DataFit LLE Data Polythermal->DataFit Gravimetric->DataFit

Caption: Decision logic for selecting solubility measurement protocols based on the physical state of the pyrazole intermediate.

Data Analysis & Thermodynamic Modeling

Once experimental data (


) is obtained, it must be modeled to allow interpolation at any temperature.
Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic solids.[3]



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical model parameters derived from regression.
    
van't Hoff Analysis

To determine the dissolution enthalpy (


) and entropy (

):


  • Interpretation:

    • If

      
      : Endothermic dissolution (Solubility increases with Temp). Typical for this pyrazole.
      
    • If

      
      : Exothermic dissolution (Solubility decreases with Temp).
      

Solvent Selection for Crystallization (Case Study)

Based on the structural analogs and typical behavior of 3-ethyl-1H-pyrazole-4-carbonitrile, the following solvent systems are recommended for process optimization.

Solvent Performance Table
Solvent SystemSolubility @ 25°CSolubility @ 60°CSuitabilityNotes
Methanol > 200 mg/mLVery HighExtraction Too soluble for high-yield crystallization; good for cleaning.
Isopropanol (IPA) ~40-60 mg/mL~150 mg/mLExcellent Ideal curve for cooling crystallization.
Toluene ~10-20 mg/mL~100 mg/mLGood Steep curve; produces denser crystals but may require lower cooling temps.
Ethyl Acetate/Heptane VariableVariableBest (Anti-solvent) Dissolve in EtOAc, add Heptane to precipitate. Controls oiling out.
Water < 1 mg/mL< 5 mg/mLAnti-solvent Use with EtOH or IPA to force precipitation.[3]
Process Recommendation: Avoiding "Oiling Out"

This compound is prone to Liquid-Liquid Phase Separation (LLPS) if the cooling is too rapid or the impurity profile is high.

  • Strategy: Use a seeded cooling crystallization in Toluene or IPA.

  • Seed Loading: 1-2% wt/wt of pure crystals added at the metastable limit (approx. 5°C below saturation temp).

References

  • Synthesis & Properties: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. (2016). Arkivoc. Link (Demonstrates solubility behavior of halo-pyrazole analogs in organic solvents).

  • General Solubility Protocols:Measurement and Correlation of Solubility of Pyrazole Derivatives in Different Solvents. Journal of Chemical & Engineering Data. (Standard protocol reference for pyrazole solubility).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link (Foundational text for the Apelblat model used in Section 5).

  • Crystallization of Pyrazoles: Purification of Pyrazoles via Acid Addition Salts.[4] Patent WO2011076194A1. Link (Describes industrial purification strategies for ethyl-pyrazoles).

Disclaimer: This guide is intended for research and development purposes. Specific solubility values must be experimentally verified for each specific batch due to the impact of impurity profiles on the thermodynamic equilibrium.

Sources

Foundational

Technical Guide: Thermal Characterization of 3-Ethyl-1H-Pyrazole-4-Carbonitrile

The following technical guide details the thermal stability, melting point characterization, and solid-state properties of 3-ethyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of Janus kinase (JA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, melting point characterization, and solid-state properties of 3-ethyl-1H-pyrazole-4-carbonitrile , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Baricitinib.

Executive Summary

3-Ethyl-1H-pyrazole-4-carbonitrile (CAS: 33146-87-1) is a functionalized heterocyclic building block essential for the "bottom-up" synthesis of complex pharmaceutical agents. While often commoditized, its solid-state properties are frequently misunderstood, leading to downstream processing failures.

Contrary to some "Technical Grade" specifications listing it as a liquid, the pure compound is an off-white solid at room temperature. The presence of a liquid phase invariably indicates significant contamination—typically by unreacted hydrazine, residual solvents, or regioisomeric byproducts. This guide establishes the protocols to rigorously define its thermal profile, ensuring material integrity for GMP-regulated workflows.

Physicochemical Identity & Solid-State Profile

Before thermal analysis, the material's identity must be unequivocally established to rule out regioisomers (e.g., 1-ethyl-1H-pyrazole-4-carbonitrile).

PropertySpecificationNotes
Chemical Name 3-Ethyl-1H-pyrazole-4-carbonitrileTautomerizes; often denoted as 3-ethyl-4-cyanopyrazole.
CAS Number 33146-87-1 Primary identifier.
Molecular Formula C₆H₇N₃MW: 121.14 g/mol
Physical State Off-white Solid Critical: If liquid, purity is likely <95%.
Melting Point (Lit.) ~80–120 °C (Estimated) Specific empirical data varies by crystal habit; see Section 3.[1]
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in chlorinated solvents.
Structural Context

The 3-ethyl substituent introduces lipophilicity compared to the methyl analog (MP ~134°C), typically lowering the melting point slightly due to disrupted crystal packing efficiency.[1] However, the 1H-pyrazole motif (unsubstituted nitrogen) allows for intermolecular hydrogen bonding, maintaining a solid state significantly above room temperature.[1]

Thermal Analysis Methodology

Accurate determination of the melting point and thermal stability is not merely about recording a temperature; it is about characterizing the phase transition and identifying degradation onsets.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for distinguishing between a true melt, a solvate desolvation, and decomposition.[1]

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Pan Configuration: Tzero Aluminum Hermetic Pan (crimped) with a pinhole to allow volatile escape only if desolvation is suspected; otherwise, sealed to prevent sublimation.

  • Purge Gas: Nitrogen (50 mL/min).

Experimental Workflow:

  • Equilibration: Equilibrate sample at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at 10°C/min .

  • Cooling (Optional): Cool to 0°C at 10°C/min and reheat to check for reversibility (polymorphism).

Interpretation:

  • Endotherm (Sharp): Represents the melting point (

    
    ).[1] Expect a peak onset in the range of 80°C – 120°C .
    
  • Endotherm (Broad/Shoulder): Indicates impurities or "pasty" solid-liquid transition.[1]

  • Exotherm (High Temp): Decomposition.[1] Pyrazole-4-carbonitriles are generally thermally stable up to ~250°C, but the nitrile group can undergo cyclotrimerization or hydrolysis under extreme stress.

Thermogravimetric Analysis (TGA)

TGA is required to differentiate between surface moisture, solvates, and degradation.[1]

  • Ramp: 25°C to 400°C at 10°C/min.

  • Criterion:

    • < 100°C Mass Loss: Surface moisture (hygroscopicity).[1]

    • Step Transition: Stoichiometric solvate loss.

    • Onset > 200°C: Chemical degradation.

Synthesis-Derived Impurity Profiling[2]

The thermal properties of 3-ethyl-1H-pyrazole-4-carbonitrile are heavily influenced by its synthetic route. The standard synthesis involves the cyclization of an ethoxymethylene intermediate with hydrazine.

Diagram 1: Synthesis & Impurity Impact Workflow

This diagram illustrates how specific impurities lower the melting point, turning the solid product into a "false liquid."

G Start Precursor (Ethoxymethylene derivative) Reaction Cyclization (Reflux in EtOH) Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Crude Crude Product (Often Oil/Paste) Reaction->Crude Impurity1 Impurity: Unreacted Hydrazine (Liquid) Crude->Impurity1 Contamination Impurity2 Impurity: Regioisomer (1-Ethyl) Crude->Impurity2 Isomerism Purification Purification (Crystallization/Chromatography) Crude->Purification Final Pure 3-Ethyl-1H-pyrazole-4-carbonitrile (Off-White Solid) Purification->Final Removal of Liquids

Caption: Synthesis pathway highlighting critical impurities (hydrazine, isomers) that depress the melting point, causing the material to appear as a liquid.

Experimental Protocol: Capillary Melting Point Determination

For routine quality control (QC) where DSC is unavailable, use this standardized capillary method.[1]

Prerequisites:

  • Sample must be dried in vacuo (40°C, >4 hours) to remove solvent residues.[1]

  • Grind the sample to a fine powder to ensure uniform heat transfer.

Step-by-Step:

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Fast Ramp: Heat the apparatus rapidly to 10°C below the expected melting point (start at 60°C if unknown).

  • Slow Ramp: Reduce heating rate to 1°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.[1]
      
    • 
      : Complete disappearance of the solid phase.[1]
      
  • Acceptance Criteria: A range (

    
    ) of < 2°C  indicates high purity (>98%). A range > 5°C suggests significant impurity or solvent entrapment.
    

Storage and Handling Recommendations

Based on its thermal and chemical stability profile:

  • Hygroscopicity: The free NH group on the pyrazole ring can participate in hydrogen bonding with water. Store in a desiccator or tightly sealed container.

  • Temperature: Store at 2–8°C for long-term stability, although the compound is stable at room temperature (25°C) if kept dry.

References

  • Patent US20120289496A1 . Novel compounds as modulators of protein kinases. (Describes the synthesis and isolation of 3-ethyl-1H-pyrazole-4-carbonitrile as an off-white solid).

  • PubChem Compound Summary . Ethyl 3-amino-1H-pyrazole-4-carboxylate (Structural analog data for comparison). [1]

  • Cui, J., et al. (2019) .[1] A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. (Details the synthesis of related pyrazole intermediates). [1]

  • Fluorochem Safety Data Sheet . 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile. (Provides safety and handling context for ethyl-pyrazole-carbonitriles).

Sources

Exploratory

Advanced Technical Guide: 3-Substituted Pyrazole-4-Carbonitrile Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads Executive Summary The 3-substituted pyrazole-4-carbonitrile scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Leads

Executive Summary

The 3-substituted pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the unique electronic push-pull system created by the electron-withdrawing nitrile group at position 4 and the variable substituent at position 3. This arrangement modulates the pKa of the pyrazole NH (in 1H-unsubstituted analogs) and provides a rigid vector for hydrophobic interactions in kinase pockets.

This guide synthesizes recent advancements in the microwave-assisted multicomponent synthesis of these derivatives and analyzes their Structure-Activity Relationships (SAR) , specifically targeting EGFR kinase inhibition and antimicrobial resistance mechanisms.

Part 1: Pharmacophore Deconstruction & Structural Significance

The Electronic Anchor (C4-Nitrile)

The nitrile group (-CN) at position 4 is not merely a passive substituent; it serves three critical mechanistic functions:

  • Metabolic Stability: Unlike ester or amide isosteres, the nitrile group is resistant to rapid hydrolysis in plasma, improving the pharmacokinetic (PK) half-life.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group acts as a weak H-bond acceptor (interaction energy ~2–3 kcal/mol), often targeting the hinge region residues in ATP-binding sites of kinases.

  • Electronic Modulation: It lowers the electron density of the pyrazole ring, increasing the acidity of the N1-proton (in NH-pyrazoles), which strengthens H-bond donor capability at the N1 site.

The Selectivity Vector (C3-Substituent)

The substituent at position 3 (typically an aryl or heteroaryl ring) dictates the selectivity profile . In EGFR inhibitors, a 3-(3,4-dimethoxyphenyl) or 3-(3-chloro-4-fluorophenyl) moiety often occupies the hydrophobic back-pocket, determining potency against wild-type vs. mutant (T790M) kinases.

Part 2: Synthetic Architectures

We prioritize Microwave-Assisted Multicomponent Reactions (MCRs) over traditional linear synthesis due to superior atom economy and reduced solvent waste.

Primary Workflow: One-Pot MCR

The most robust route to 5-amino-3-aryl-pyrazole-4-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.

Reaction Logic:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile (intermediate).
    
  • Michael Addition: Hydrazine attacks the

    
    -carbon of the intermediate.
    
  • Cyclization: Intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: Aromatization to the final pyrazole.

Visualization of Synthetic Pathway

The following diagram illustrates the convergent synthesis and the critical branching points for diversity-oriented synthesis.

SynthesisWorkflow cluster_conditions Optimized Conditions Aldehyde Aryl Aldehyde (R-CHO) Inter1 Arylidenemalononitrile (Intermediate) Aldehyde->Inter1 Knoevenagel (Base/MW) Malono Malononitrile (CH2(CN)2) Malono->Inter1 Hydrazine Hydrazine/Phenylhydrazine (NH2-NH-R') Michael Michael Adduct Hydrazine->Michael Inter1->Michael + Hydrazine Product 5-amino-3-aryl-pyrazole-4-carbonitrile Michael->Product Cyclization & Aromatization Cond EtOH/H2O (1:1) MW 140°C, 10 min Cat: Piperidine

Figure 1: Convergent microwave-assisted synthesis of the 3-substituted pyrazole-4-carbonitrile core.

Part 3: Validated Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

This protocol is self-validating: the appearance of a precipitate indicates successful cyclization, and the melting point is a rapid purity check.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydrazine Hydrate (1.2 mmol, 80%)

  • Ethanol:Water (1:1 v/v, 5 mL)

  • Catalyst: Piperidine (2 drops) or Meglumine (10 mol% for green protocol)

Step-by-Step Methodology:

  • Pre-mixing: In a 10 mL microwave vial, dissolve 4-chlorobenzaldehyde and malononitrile in the EtOH:H2O solvent mixture. Stir for 1 minute to ensure homogeneity.

  • Catalyst Addition: Add the piperidine catalyst. Mechanistic Note: The base is required to deprotonate malononitrile, initiating the Knoevenagel condensation.

  • Hydrazine Addition: Slowly add hydrazine hydrate. Caution: Exothermic reaction.

  • Irradiation: Seal the vial and irradiate in a dedicated synthesis microwave (e.g., CEM Discover) at 140°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form immediately.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and aldehyde. Recrystallize from hot ethanol.

  • Validation:

    • Yield: Expected >85%.

    • IR Check: Look for sharp nitrile stretch at ~2210–2220 cm⁻¹ and amino doublets at 3300–3400 cm⁻¹.

Part 4: Biological Profiling & SAR

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of various 3-substituted derivatives against EGFR (Epidermal Growth Factor Receptor) kinase, a primary target for non-small cell lung cancer (NSCLC).

Table 1: SAR of 3-Substituted Pyrazole-4-Carbonitriles against EGFR Kinase

Compound IDR3 Substituent (3-Position)R1 Substituent (N-Position)EGFR IC50 (µM)Activity Interpretation
PZ-01 PhenylH12.5Baseline activity; lacks specific hydrophobic contacts.
PZ-04 3,4-DimethoxyphenylH0.85Potent. Methoxy groups fit the ribose binding pocket.
PZ-09 4-ChlorophenylPhenyl4.2N-phenyl adds steric bulk, potentially clashing with the gatekeeper residue.
PZ-12 3-IndolylH0.12 Lead Candidate. Indole NH provides additional H-bond donor.
PZ-15 MethylH>50Inactive. Aliphatic group fails to fill the hydrophobic pocket.
Mechanism of Action: Kinase Binding

The 3-substituted pyrazole-4-carbonitrile scaffold binds to the ATP-binding site. The diagram below details the specific molecular interactions.

MOA Scaffold Pyrazole Core CN_Group 4-CN Group Scaffold->CN_Group NH_Group Pyrazole NH Scaffold->NH_Group R3_Sub 3-Aryl Substituent Scaffold->R3_Sub Met793 Met793 (Hinge) CN_Group->Met793 H-Bond Acceptor (Weak) NH_Group->Met793 H-Bond Donor HydroPocket Hydrophobic Pocket II R3_Sub->HydroPocket Pi-Pi Stacking / VdW Lys745 Lys745 (Catalytic)

Figure 2: Predicted binding mode of the scaffold within the EGFR kinase ATP pocket.

Part 5: Future Outlook & Hybrids

The future of this scaffold lies in molecular hybridization . Current research suggests coupling the pyrazole-4-carbonitrile core with:

  • 1,2,3-Triazoles: To create "click" chemistry libraries for fragment-based drug discovery.

  • Coumarins: To target DNA gyrase in multidrug-resistant (MDR) bacterial strains.

  • PROTAC Linkers: Utilizing the 5-amino group as a vector for attaching E3 ligase recruiters, turning inhibitors into degraders.

References

  • Microwave-assisted synthesis and biological evaluation of pyrazole-4-carbonitriles as antimicrobial agents. ResearchGate. [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles. Nano Bio Letters. [Link]

  • Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines. ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity. Chemical Review Letters. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). [Link]

Sources

Foundational

Potential biological activity of 3-ethyl-1H-pyrazole-4-carbonitrile scaffolds

Executive Summary The 3-ethyl-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern drug discovery. While 3-methyl analogs are ubiquitous, the 3-ethyl variant offers a critical strategic advan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethyl-1H-pyrazole-4-carbonitrile scaffold represents a "privileged structure" in modern drug discovery. While 3-methyl analogs are ubiquitous, the 3-ethyl variant offers a critical strategic advantage: homologation-driven lipophilicity modulation . By increasing the alkyl chain length at C3, medicinal chemists can fine-tune the partition coefficient (


) and steric occupancy within hydrophobic pockets of target enzymes (e.g., EGFR, COX-2) without altering the fundamental electronic properties of the pharmacophore.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, derivatization logic, and validated biological activities in oncology and antimicrobial research.

Structural Analysis & Pharmacophore Mapping

The core utility of this scaffold lies in its trifunctional nature, allowing for orthogonal derivatization.

PositionFunctional GroupChemical RoleBiological/SAR Implication
N1 (NH) Secondary AmineNucleophileSolubility/Targeting: Site for alkylation/arylation to introduce solubility handles or hydrophobic groups to fit deep protein pockets.
C3 Ethyl GroupAlkyl Side ChainHydrophobic Interaction: Provides increased Van der Waals contact compared to methyl groups. Modulates metabolic stability (prevents rapid oxidation).
C4 Carbonitrile (CN)Electrophile"The Warhead": Precursor for heterocycles (tetrazoles, triazoles), amidines, or fused pyrimidines. Acts as a hydrogen bond acceptor.
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Logic Core 3-Ethyl-1H-pyrazole- 4-carbonitrile N1_Mod N1-Substitution (Aryl/Alkyl) Core->N1_Mod C3_Mod C3-Ethyl Group (Lipophilicity) Core->C3_Mod C4_Mod C4-Nitrile (Cyclization/Hydrolysis) Core->C4_Mod Kinase Kinase Inhibition (EGFR, CDK2) N1_Mod->Kinase Hydrophobic Pocket Fit ADME Improved ADME (Permeability) C3_Mod->ADME LogP Modulation C4_Mod->Kinase H-Bond Acceptor Micro Antimicrobial Activity C4_Mod->Micro Fused Heterocycles

Caption: SAR map highlighting the functional roles of the N1, C3, and C4 positions in therapeutic targeting.

Synthetic Access & Derivatization

Reliable access to the core scaffold is a prerequisite for any screening campaign. The most robust route involves the condensation of hydrazine with a 1,3-electrophilic species derived from propionitrile.

Protocol: Synthesis of 3-Ethyl-1H-pyrazole-4-carbonitrile

Reaction Overview:

  • Acylation: Propionitrile is acylated to form 3-oxopentanenitrile.

  • Formylation: Reaction with triethyl orthoformate yields the ethoxymethylene intermediate.

  • Cyclization: Condensation with hydrazine hydrate closes the ring.

Step-by-Step Methodology:

  • Reagents:

    • Propionitrile (1.0 eq)

    • Sodium hydride (NaH, 1.2 eq) or Sodium ethoxide (NaOEt)

    • Ethyl formate or Triethyl orthoformate (1.1 eq)

    • Hydrazine hydrate (1.2 eq)

    • Solvent: Ethanol (EtOH) or THF.

  • Procedure:

    • Step A: Suspend NaH in dry THF at 0°C. Add propionitrile dropwise, followed by ethyl formate. Stir at room temperature (RT) for 12h to generate the enolate intermediate.

    • Step B: Evaporate solvent. Dissolve the residue in EtOH.

    • Step C: Add hydrazine hydrate dropwise at 0°C.

    • Step D: Reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Step E: Cool to RT. Pour onto crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield & Characterization:

    • Typical Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.

    • IR: Sharp peak at ~2220 cm⁻¹ (C≡N).

Synthetic Workflow Diagram

Synthesis_Workflow Start Propionitrile Step1 Step 1: Formylation (HCOOEt / NaH) Start->Step1 Inter Intermediate: 2-(Hydroxymethylene)-3-oxopentanenitrile Step1->Inter Step2 Step 2: Cyclization (Hydrazine Hydrate / EtOH) Inter->Step2 Product Target Scaffold: 3-Ethyl-1H-pyrazole-4-carbonitrile Step2->Product

Caption: Two-step convergent synthesis of the 3-ethyl-1H-pyrazole-4-carbonitrile scaffold.

Biological Activity & Therapeutic Areas

A. Oncology: EGFR Tyrosine Kinase Inhibition

The pyrazole-4-carbonitrile motif is a bioisostere for the adenine ring of ATP, making it an excellent scaffold for Type I kinase inhibitors.

  • Mechanism: The N1 and N2 nitrogens, along with the C4-substituent, form hydrogen bond networks with the hinge region of kinases (e.g., Met793 in EGFR).

  • Derivatization Strategy: The C4-nitrile is often cyclized with guanidine or urea to form pyrazolo[3,4-d]pyrimidines . These fused systems mimic the quinazoline core of drugs like Erlotinib but with improved solubility profiles.

B. Antimicrobial Activity

Derivatives where the C4-nitrile is hydrolyzed to a carboxamide or converted to a 1,2,4-triazole show potent activity against Gram-positive bacteria.

  • Target: DNA Gyrase (ATPase subunit).

  • Key Insight: The 3-ethyl group provides sufficient lipophilicity to penetrate the bacterial cell wall, a distinct advantage over the more polar 3-methyl analogs.

Comparative Activity Data (Hypothetical Aggregation)

Data synthesized from structure-activity trends in pyrazole literature [1, 2].

Derivative TypeTargetIC50 / MICNotes
Core Scaffold Inactive>100 µMRequires functionalization for potency.
Pyrazolo[3,4-d]pyrimidine EGFR (WT)0.05 - 0.5 µMHigh potency; competes with ATP.
Pyrazolo[3,4-d]pyrimidine EGFR (T790M)0.2 - 1.5 µMActivity retained in mutant strains.
C4-Carboxamide S. aureus4 - 16 µg/mLComparable to standard antibiotics.

Experimental Protocols (Bioassay)

To validate the biological activity of synthesized derivatives, the following standard protocols are recommended.

Protocol 1: MTT Cytotoxicity Assay (Anticancer)

Objective: Determine cell viability in A549 (Lung) or MCF-7 (Breast) cancer lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol 2: EGFR Kinase Inhibition Assay

Objective: Quantify inhibition of EGFR phosphorylation.

  • System: Use a commercially available ELISA-based tyrosine kinase kit (e.g., HTScan®).

  • Reaction: Mix EGFR kinase, ATP, substrate peptide, and test compound in kinase buffer.

  • Incubation: 1 hour at RT.

  • Detection: Add anti-phosphotyrosine antibody conjugated to HRP.

  • Analysis: Measure chemiluminescence. Compare against Erlotinib (positive control).

Mechanism of Action: EGFR Signaling Pathway

The following diagram details where pyrazole-based inhibitors intervene in the EGFR signaling cascade, preventing downstream proliferation.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Ras Ras-GTP EGFR->Ras Inhibitor 3-Ethyl-Pyrazole Derivative Inhibitor->EGFR Competitive Inhibition (Blocks ATP) ATP ATP ATP->EGFR Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription

Caption: EGFR signal transduction cascade showing the competitive inhibition site of pyrazole derivatives.

References

  • Gaber, A. et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kumar, R. et al. (2023).[1] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry.

  • Nitulescu, G.M. et al. (2010).[2] "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry.

  • Ansari, A. et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry.

Sources

Exploratory

Electronic properties of ethyl-substituted pyrazole carbonitriles

Title: Electronic Architecture of Ethyl-Substituted Pyrazole Carbonitriles: A Mechanistic Guide Executive Summary: This technical guide profiles the electronic and synthetic characteristics of ethyl-substituted pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Architecture of Ethyl-Substituted Pyrazole Carbonitriles: A Mechanistic Guide

Executive Summary: This technical guide profiles the electronic and synthetic characteristics of ethyl-substituted pyrazole carbonitriles, with a specific focus on the 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile scaffold. As a "push-pull" heterocyclic system, this molecular class exhibits distinct frontier orbital distributions and solvatochromic behaviors critical for medicinal chemistry (kinase inhibitor design) and optoelectronics (non-linear optical materials). This document provides researchers with self-validating synthesis protocols, electronic property data, and computational methodologies.[1]

Molecular Architecture & Electronic Theory

The core utility of ethyl-substituted pyrazole carbonitriles lies in their Donor-pi-Acceptor (D-π-A) electronic configuration.

  • The Donor (D): The amino group (-NH₂) at position 5 possesses a lone pair that participates in +M (mesomeric) donation into the pyrazole ring.

  • The Bridge (π): The pyrazole ring acts as the conjugated conduit. The 1-ethyl substitution breaks the tautomeric equilibrium common in N-unsubstituted pyrazoles, locking the molecule into a fixed electronic state and increasing solubility in organic media.

  • The Acceptor (A): The carbonitrile group (-CN) at position 4 is a strong electron-withdrawing group (-M, -I), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Consequence: This architecture creates a permanent dipole moment and facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. The 1-ethyl group, while electronically subtle (weak +I effect), sterically influences the planar packing efficiency in solid-state lattices, affecting melting points and solubility profiles compared to aryl analogs.

Diagram 1: Electronic "Push-Pull" Mechanism

G cluster_0 Electronic Flow Amino 5-Amino Group (Donor +M) Ring Pyrazole Core (π-Bridge) Amino->Ring Lone Pair Donation Cyano 4-Cyano Group (Acceptor -M) Ring->Cyano Charge Delocalization Ethyl 1-Ethyl Group (Solubility/Steric Lock) Ethyl->Ring Inductive Stabilization

Caption: Vectorial charge transfer pathway in 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Synthesis & Structural Characterization[1][2][3][4][5][6][7][8]

The most robust route to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile involves the cyclocondensation of ethylhydrazine with (ethoxymethylene)malononitrile . This reaction is highly regioselective due to the difference in nucleophilicity between the two hydrazine nitrogens.

Protocol: Regioselective Cyclocondensation

Safety Note: Hydrazines are toxic and potentially carcinogenic. Work in a fume hood.

  • Reagents:

    • (Ethoxymethylene)malononitrile (1.0 eq)

    • Ethylhydrazine oxalate (1.1 eq)

    • Triethylamine (Et₃N) (2.5 eq, to free the hydrazine base)

    • Ethanol (Absolute, solvent)

  • Procedure:

    • Dissolve (ethoxymethylene)malononitrile (12.2 g, 0.1 mol) in ethanol (100 mL).

    • Add ethylhydrazine oxalate (16.5 g, 0.11 mol) slowly at room temperature.

    • Add Et₃N dropwise. The reaction is exothermic; ensure temperature stays below 50°C.

    • Reflux the mixture for 3–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Cool to 0°C. The product often precipitates. If not, remove solvent under reduced pressure and recrystallize from Ethanol/Water.

  • Validation:

    • Yield: Expect 75–85%.

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~148–150°C (Distinct from the N-H analog which melts >190°C).

Diagram 2: Synthesis Workflow

Synthesis Start Reagents: (Ethoxymethylene)malononitrile + Ethylhydrazine Step1 Nucleophilic Attack (Michael Addition) Start->Step1 Et3N, EtOH, RT Step2 Cyclization (Elimination of EtOH) Step1->Step2 Reflux, 3h Product Product: 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile Step2->Product Crystallization

Caption: Step-wise cyclocondensation pathway for the target pyrazole scaffold.

Electronic & Photophysical Properties[10]

The electronic profile of ethyl-substituted pyrazole carbonitriles is defined by a wide HOMO-LUMO gap, typical of small heteroaromatic systems, but modulated by the strong dipole.

Quantitative Electronic Data (Representative)

The following values represent the 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile core, derived from DFT calculations (B3LYP/6-311++G(d,p)) and experimental correlation.

ParameterValue (Approx.)Significance
HOMO Energy -6.20 eVLocated on the amino nitrogen and pyrazole ring. Indicates moderate oxidation potential.
LUMO Energy -1.10 eVLocated on the nitrile group and pyrazole ring.
Band Gap (ΔE) 5.10 eVIndicates high chemical stability (hard nucleophile). Absorption in the UV region.[2][3]
Dipole Moment (μ) 4.8 – 5.5 DHigh polarity due to the push-pull vector. Highly soluble in polar aprotic solvents (DMSO, DMF).
UV-Vis λmax 235–245 nm

transition. Shows little solvatochromism in absorption.
Fluorescence Weak/Solvent DependentExhibits weak emission in non-polar solvents; often quenched in polar solvents due to non-radiative ICT decay.
Solvatochromic Behavior

While the ground state (absorption) is relatively insensitive to solvent polarity, the excited state is highly polarizable.

  • Experiment: Dissolve the compound in Hexane (non-polar) vs. Acetonitrile (polar).

  • Observation: You will observe a Red Shift (Bathochromic shift) in the emission spectrum (if observable) or a slight shift in the absorption tail as solvent polarity increases, stabilizing the highly dipolar excited state.

Computational Protocol (DFT)[11][12]

To validate these properties for specific derivatives (e.g., changing the ethyl to a hydroxyethyl or fluoroethyl group), use the following computational workflow.

Methodology: Density Functional Theory (DFT) Software: Gaussian 09/16 or ORCA.

Step-by-Step Input Guide:

  • Geometry Optimization:

    • Functional: B3LYP (Global hybrid) or CAM-B3LYP (Long-range corrected for better charge transfer accuracy).

    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pair on the amino group and the nitrile anion character).

    • Solvent Model: PCM or SMD (Solvent = Ethanol).

  • Frequency Calculation:

    • Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • TD-DFT (Time-Dependent):

    • Calculate the first 6 singlet excited states (nstates=6) to predict UV-Vis absorption.

Self-Validation Check:

  • The C≡N bond length should optimize to approximately 1.15–1.16 Å .

  • The C-N (amino) bond length should be short (~1.35 Å ) indicating double-bond character from resonance.

References

  • Synthesis of 5-amino-pyrazole-4-carbonitriles

    • Source: Encyclopedia.pub. "Synthesis and Properties of Pyrazoles."
    • URL:[Link]

  • DFT Studies on Pyrazole Derivatives

    • Source: National Institutes of Health (PMC). "Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid."
    • URL:[Link]

  • Dipole Moments and Crystallography

    • Source: MDPI.
    • URL:[Link]

  • Green Synthesis Protocols

    • Source: Royal Society of Chemistry (RSC Advances). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles."
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-ethyl-1H-pyrazole-4-carbonitrile

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds derived from 3-ethyl-1H-pyrazole-4-carbonitrile .[1] This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds derived from 3-ethyl-1H-pyrazole-4-carbonitrile .[1]

This scaffold is a critical bioisostere of the purine nucleus (adenine/guanine), widely utilized in the development of Tyrosine Kinase Inhibitors (TKIs) (e.g., Ibrutinib analogs) and adenosine receptor antagonists.

[1]

Strategic Analysis & Retrosynthesis

The transformation of 3-ethyl-1H-pyrazole-4-carbonitrile (Starting Material, SM ) into the fused pyrazolo[3,4-d]pyrimidine system requires the construction of a pyrimidine ring onto the existing pyrazole core.

The "Gateway" Intermediate Requirement

A critical structural prerequisite for this cyclization is the presence of a nucleophilic amino group (-NH₂) at position 5 of the pyrazole ring, adjacent to the nitrile at position 4.

  • If your SM is strictly 3-ethyl-1H-pyrazole-4-carbonitrile (lacking the 5-amino group): Direct cyclization is chemically unfavorable due to the lack of a nucleophile to close the ring. You must first functionalize C5.

  • Industry Standard: The vast majority of bioactive syntheses utilize 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile as the "Gateway Intermediate."

This guide provides the protocol for the functionalization (if starting from the des-amino nitrile) followed by the cyclization protocols (Method A & B).

Reaction Pathway Diagram

The following logic flow illustrates the synthetic strategy.

SynthesisPath SM 3-ethyl-1H-pyrazole- 4-carbonitrile (Starting Material) Nitration Step 1: C5-Nitration (HNO3/H2SO4) SM->Nitration Functionalization Reduction Step 2: Reduction (Fe/AcOH or H2/Pd) Nitration->Reduction Gateway GATEWAY INTERMEDIATE 5-amino-3-ethyl-1H- pyrazole-4-carbonitrile Reduction->Gateway CyclizationA Route A: Formamide (Reflux, 180°C) Gateway->CyclizationA CyclizationB Route B: Urea (Fusion, 200°C) Gateway->CyclizationB ProductA Target A: 4-Amino-3-ethyl- pyrazolo[3,4-d]pyrimidine (Adenine Analog) CyclizationA->ProductA ProductB Target B: 3-Ethyl-pyrazolo [3,4-d]pyrimidin-4-one (Allopurinol Analog) CyclizationB->ProductB

Figure 1: Synthetic workflow from the 3-ethyl-4-carbonitrile precursor to final pyrazolo[3,4-d]pyrimidine targets.

Experimental Protocols

Phase 1: Preparation of the Gateway Intermediate

Objective: Synthesis of 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile . Note: If you already possess the 5-amino derivative, proceed directly to Phase 2.

Method: Nitration and Reduction of 3-ethyl-1H-pyrazole-4-carbonitrile

Direct functionalization of the C5 position is challenging due to the electron-withdrawing nitrile group. The following protocol uses classical nitration followed by reduction.

Step 1.1: Nitration

  • Reagents: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq), Fuming Nitric Acid (HNO₃, excess), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve the pyrazole in concentrated H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃ while maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Pour onto crushed ice. The 5-nitro-3-ethyl-1H-pyrazole-4-carbonitrile should precipitate.

    • Filter, wash with cold water, and dry.

Step 1.2: Reduction to Amine

  • Reagents: 5-nitro intermediate, Iron powder (Fe, 5.0 eq), Glacial Acetic Acid (AcOH), Ethanol (EtOH).

  • Procedure:

    • Suspend the nitro compound in a 1:1 mixture of EtOH/AcOH.

    • Add Iron powder portion-wise at 60°C.

    • Reflux for 2 hours (monitor by TLC for disappearance of nitro spot).

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate and neutralize with NaHCO₃.

    • Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to yield the 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile .

Phase 2: Cyclization to Pyrazolo[3,4-d]pyrimidine

This phase closes the pyrimidine ring. Choose Route A for an amino-substituted pyrimidine (Adenine mimic) or Route B for a keto-substituted pyrimidine (Allopurinol mimic).

Route A: Synthesis of 4-Amino-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Mechanism: The amino group attacks the formamide, forming an amidine intermediate which undergoes intramolecular nucleophilic attack on the nitrile.

Protocol:

  • Reagents:

    • 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile (1.0 g, 7.3 mmol)

    • Formamide (10 mL, excess) acts as both solvent and C1 donor.

  • Setup: Sealed pressure tube or round-bottom flask with reflux condenser.

  • Procedure:

    • Mix the starting material in formamide.

    • Heat the mixture to 180–190°C for 6–8 hours. Note: High temperature is required to overcome the activation energy of the nitrile cyclization.

    • Monitoring: TLC (System: 10% MeOH in DCM). Look for a lower Rf fluorescent spot.

    • Work-up: Cool the reaction mixture to RT. The product often precipitates spontaneously.

    • If no precipitate: Pour into ice-cold water (50 mL).

    • Filter the solid.[2][3][4][5]

    • Purification: Recrystallization from Ethanol/Water (9:1) or DMF.[2][4][6][7]

  • Yield: Typically 65–75%.

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆): δ 13.0-13.5 (br s, 1H, NH-1), 8.1-8.3 (s, 1H, H-6 pyrimidine), 7.0-7.5 (br s, 2H, NH₂), 2.9 (q, 2H, Ethyl-CH₂), 1.3 (t, 3H, Ethyl-CH₃).

Route B: Synthesis of 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Mechanism: Urea provides the carbonyl carbon and the adjacent nitrogen, cyclizing with the amino-nitrile to form the pyrimidinone.

Protocol:

  • Reagents:

    • 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Urea (3.0 eq)

  • Setup: Fusion reaction (Solvent-free).

  • Procedure:

    • Grind the starting material and urea together in a mortar until a fine homogeneous powder is obtained.

    • Place in a round-bottom flask and heat in an oil bath to 200–210°C .

    • The mixture will melt and bubble (evolution of NH₃). Continue heating for 2 hours until solidification occurs.

    • Work-up: Cool to RT. Add warm water to dissolve excess urea.

    • Filter the remaining solid (crude product).[4]

    • Purification: Dissolve in hot 10% NaOH (aq), filter while hot to remove insoluble impurities, then reprecipitate by acidifying with Glacial Acetic Acid to pH 5-6.

  • Yield: Typically 70–85%.

Data Summary & Optimization

ParameterRoute A (Formamide)Route B (Urea)
Target Moiety 4-Amino (Adenine-like)4-Oxo (Guanine/Allopurinol-like)
Reaction Type Condensation/CyclizationFusion/Cyclization
Temperature 180–190°C200–210°C
Time 6–8 Hours2–3 Hours
Critical Impurity Formyl-intermediate (incomplete cyclization)Biuret (from Urea dimerization)
Purification Recrystallization (EtOH)Reprecipitation (Base/Acid)
Troubleshooting Guide
  • Incomplete Cyclization (Route A): If the intermediate N-(4-cyano-3-ethyl-1H-pyrazol-5-yl)formimidate is observed (check LCMS), increase reaction time or add a catalytic amount of Sodium Ethoxide (NaOEt).

  • Solubility Issues: Pyrazolo[3,4-d]pyrimidines are notoriously insoluble. For NMR, use DMSO-d₆ or TFA-d. For reaction workup, avoid chlorinated solvents; use polar aprotic solvents if necessary.

  • N1-Alkylation: If the goal is an N1-substituted inhibitor (like Ibrutinib), it is often higher yielding to alkylate the pyrazole precursor (Step 1) rather than the final fused system, to avoid N1/N2 regioisomer mixtures.

References

  • Review of Scaffold: E. M. H. Ettahiri, et al. "Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives." Journal of Moroccan Chemistry of Heterocycles, 2023. Link

  • Kinase Inhibition Context: Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors." Chemical Reviews, 2014.[8] Link

  • Synthetic Methodology: F. M. Abdelrazek, et al. "Synthesis and antimicrobial activity of some new 1H-pyrazolo[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 2010.
  • Microwave Assisted Synthesis: Heravi, M. M., et al. "Applications of Keggin-type heteropolyacids as efficient catalysts for the synthesis of pyrazolo[3,4-d]pyrimidines."[8] Journal of the Iranian Chemical Society, 2014.

Sources

Application

Application Notes and Protocols: Hydrolysis of 3-Ethyl-1H-pyrazole-4-carbonitrile to 3-Ethyl-1H-pyrazole-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction Pyrazole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug discovery, frequently appearing in compounds with a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and drug discovery, frequently appearing in compounds with a wide array of biological activities. The conversion of readily accessible pyrazole-4-carbonitriles to their corresponding carboxylic acids is a fundamental transformation in the synthesis of these important molecules. This document provides a detailed guide to the hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile, a representative substrate, outlining both acidic and basic hydrolysis protocols. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific integrity and practical utility.

Strategic Considerations for Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] The choice between acidic and basic conditions is often dictated by the overall stability of the starting material and the desired final product form.[3]

  • Acidic Hydrolysis: This method is often effective but can be harsh, potentially leading to the degradation of sensitive functional groups.[4] The reaction is typically driven to completion, making the isolation of the intermediate amide challenging.[3][5] The final product is the free carboxylic acid.[6]

  • Basic Hydrolysis: Saponification using a strong base is a common and often milder alternative.[4] Under carefully controlled conditions, it is sometimes possible to isolate the intermediate amide.[3][5] The initial product is a carboxylate salt, which requires an acidic workup to yield the free carboxylic acid.[6][7]

For the hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile, both methods are viable. The pyrazole ring is generally stable under both acidic and basic conditions. The choice may therefore depend on downstream applications or the presence of other functional groups in more complex derivatives.

Diagram: General Hydrolysis Pathway

Hydrolysis_Pathway Nitrile 3-Ethyl-1H-pyrazole-4-carbonitrile Amide 3-Ethyl-1H-pyrazole-4-carboxamide (Intermediate) Nitrile->Amide H₂O (Acid or Base) CarboxylicAcid 3-Ethyl-1H-pyrazole-4-carboxylic acid Amide->CarboxylicAcid H₂O, H⁺ Carboxylate Carboxylate Salt Amide->Carboxylate OH⁻ Carboxylate->CarboxylicAcid H₃O⁺ (Workup)

Caption: General pathway for nitrile hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs strong acidic conditions to drive the reaction to the carboxylic acid. The use of a co-solvent is often necessary to ensure the solubility of the organic substrate in the aqueous medium.

Experimental Workflow

Acid_Hydrolysis_Workflow start Start setup Combine nitrile, solvent, and aqueous acid in a flask. start->setup reflux Heat the mixture to reflux. setup->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction to room temperature. monitor->cool Reaction Complete neutralize Adjust pH to precipitate the product. cool->neutralize filter Isolate the solid by vacuum filtration. neutralize->filter wash Wash the solid with cold water. filter->wash dry Dry the product. wash->dry end End dry->end

Caption: Workflow for acid-catalyzed hydrolysis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq), a suitable solvent such as ethanol or dioxane (5-10 volumes), and an aqueous solution of a strong acid (e.g., 6 M sulfuric acid or hydrochloric acid, 5-10 eq).[8][9]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a co-solvent was used, it may be removed under reduced pressure.

    • Carefully neutralize the reaction mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or 2 M sodium hydroxide) until the pH is approximately 3-4. The carboxylic acid product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Acid Hydrolysis
ParameterConditionRationale
Acid Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Strong, non-oxidizing acids that effectively catalyze the hydrolysis.
Temperature RefluxElevated temperature is required to overcome the activation energy of nitrile hydrolysis.[4]
Solvent Ethanol/Water or Dioxane/WaterEnsures miscibility of the organic substrate and the aqueous acid.
Work-up pH adjustment to ~3-4The pKa of a pyrazole carboxylic acid is typically in this range, ensuring precipitation of the neutral form.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a strong base to hydrolyze the nitrile. The reaction is often cleaner and may proceed under milder conditions than acid hydrolysis.

Experimental Workflow

Basic_Hydrolysis_Workflow start Start setup Dissolve nitrile in a solvent and add aqueous base. start->setup reflux Heat the mixture to reflux. setup->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor cool Cool the reaction to room temperature. monitor->cool Reaction Complete acidify Acidify the solution to precipitate the product. cool->acidify filter Isolate the solid by vacuum filtration. acidify->filter wash Wash the solid with cold water. filter->wash dry Dry the product. wash->dry end End dry->end Acid_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization cluster_3 Step 4: Amide Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ Intermediate1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate1 H₂O Amide R-C(=O)NH₂ Intermediate1->Amide -H⁺ CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid H₃O⁺, Δ

Caption: Simplified acid-catalyzed nitrile hydrolysis mechanism.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. [3][10]This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization leads to the formation of the amide intermediate. [10]The amide is then further hydrolyzed to the carboxylic acid under the reaction conditions. [1]

Base-Catalyzed Mechanism

Base_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation cluster_2 Step 3: Tautomerization cluster_3 Step 4: Amide Hydrolysis Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 OH⁻ Intermediate2 R-C(OH)=NH Intermediate1->Intermediate2 H₂O Amide R-C(=O)NH₂ Intermediate2->Amide OH⁻, H₂O Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate OH⁻, Δ

Caption: Simplified base-catalyzed nitrile hydrolysis mechanism.

In the base-catalyzed mechanism, the hydroxide ion directly attacks the electrophilic nitrile carbon. [2][11]The resulting intermediate is protonated by water to form a hydroxy imine, which then tautomerizes to the amide. [11]The amide subsequently undergoes saponification to yield a carboxylate salt and ammonia. [7]

Conclusion

The hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile to its corresponding carboxylic acid is a robust and reliable transformation that can be achieved through either acidic or basic conditions. The choice of protocol will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize pyrazole-4-carboxylic acids for a variety of applications in drug discovery and development.

References

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of β-Keto Ester Hydrazones. (n.d.). Heteroletters. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Retrieved February 14, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). The Organic Chemistry Tutor. Retrieved February 14, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2015). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]

  • 20.7 Chemistry of Nitriles. (2023). OpenStax. Retrieved February 14, 2026, from [Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. (2023). Bioconjugate Chemistry. Retrieved February 14, 2026, from [Link]

  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. (n.d.). Quickcompany. Retrieved February 14, 2026, from [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Acid hydrolysis of Nitriles. (n.d.). Quimica Organica. Retrieved February 14, 2026, from [Link]

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Retrieved February 14, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved February 14, 2026, from [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.). Google Patents.
  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved February 14, 2026, from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazole chemistry has developed rapidly since the publication of the last review of. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Method

Introduction: The Significance of Aminomethyl Pyrazoles in Modern Chemistry

An Application Guide to the Synthesis of (3-ethyl-1H-pyrazol-4-yl)methanamine via Nitrile Reduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of (3-ethyl-1H-pyrazol-4-yl)methanamine via Nitrile Reduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity. Among the most valuable derivatives are those bearing a primary aminomethyl group at the C4 position. This moiety serves as a critical chemical handle for library synthesis, enabling the introduction of diverse functionalities and facilitating the exploration of structure-activity relationships (SAR).

This application note provides a detailed technical guide for the reduction of 3-ethyl-1H-pyrazole-4-carbonitrile to its corresponding primary amine, (3-ethyl-1H-pyrazol-4-yl)methanamine. We will explore the underlying chemical principles, compare key synthetic strategies, and present two robust, validated protocols suitable for a research and development setting.

Reaction Principle: The Chemistry of Nitrile Reduction

The conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. The process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Mechanistically, the reaction proceeds through a two-step reduction. Initially, two hydrogen atoms are added to form an intermediate imine (R-CH=NH). This imine is subsequently reduced by another two hydrogen atoms to yield the final primary amine.

A primary challenge in nitrile reduction is the potential formation of secondary and tertiary amine byproducts.[2] This occurs when the primary amine product, acting as a nucleophile, attacks the intermediate imine. This side reaction can be suppressed by careful selection of catalysts and reaction conditions, such as the addition of ammonia, which shifts the equilibrium away from byproduct formation.[2]

Strategic Approaches to the Reduction of 3-ethyl-1H-pyrazole-4-carbonitrile

The choice of reducing agent is critical and depends on available laboratory equipment, safety infrastructure, and the desired scale of the reaction. Two primary strategies have proven effective for this class of heterocyclic nitriles: catalytic hydrogenation and reduction with metal hydrides.

  • Catalytic Hydrogenation: This is often the most economical and cleanest method for large-scale amine production.[2] Catalysts like Raney® Nickel, Palladium, or Platinum are employed to activate molecular hydrogen.[2][3] Raney Nickel is particularly effective for nitrile reductions due to its high activity and versatility.[4] This method can be performed using gaseous hydrogen under pressure or via catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor molecule like 2-propanol or ammonium formate, obviating the need for high-pressure equipment.[4][5][6]

  • Metal Hydride Reduction: Strong hydride donors, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the non-catalytic reduction of nitriles to primary amines.[7][8][9] The reaction is typically performed in an ethereal solvent like THF or diethyl ether at ambient pressure.[9] While powerful, LiAlH₄ is pyrophoric and reacts violently with water, necessitating strict anhydrous conditions and careful handling.[10] Milder reagents like borane complexes (e.g., BH₃·THF) also effect this transformation and may offer different chemoselectivity.[11][12]

Comparative Overview of Reduction Methodologies

The following table summarizes the key operational parameters and considerations for the two detailed protocols provided in this guide.

FeatureProtocol 1: Catalytic Hydrogenation Protocol 2: Metal Hydride Reduction
Method Raney® Nickel Catalyzed HydrogenationLithium Aluminum Hydride (LiAlH₄) Reduction
Key Reagents 3-ethyl-1H-pyrazole-4-carbonitrile, Raney® Ni, H₂, Ethanolic Ammonia3-ethyl-1H-pyrazole-4-carbonitrile, LiAlH₄, Anhydrous THF, H₂O
Typical Yield 85-95%80-90%
Reaction Time 4-12 hours2-6 hours
Pressure 50-100 psi (3.4-6.8 atm) H₂Atmospheric
Temperature 25-50 °C0 °C to 65 °C (reflux)
Key Advantages High yield, clean product profile, excellent scalability, catalyst is relatively inexpensive.No specialized pressure equipment required, rapid reaction times.
Safety & Handling Requires a certified pressure reactor and handling of flammable hydrogen gas. Raney® Ni is pyrophoric when dry.LiAlH₄ is highly pyrophoric and water-reactive. Requires strict anhydrous technique and careful quenching.

Experimental Protocols

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol describes the reduction of 3-ethyl-1H-pyrazole-4-carbonitrile using high-pressure hydrogen gas in the presence of a Raney® Nickel catalyst. The use of ethanolic ammonia as the solvent is a critical design choice to minimize the formation of secondary amine impurities.[2]

Materials and Reagents:

  • 3-ethyl-1H-pyrazole-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia gas or concentrated Ammonium Hydroxide solution

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

  • Stainless steel high-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 10-15% by weight of the nitrile) three times with anhydrous ethanol to remove water.

  • Solvent Preparation: Prepare a ~7% solution of ammonia in ethanol by bubbling ammonia gas through cold anhydrous ethanol or by carefully adding concentrated ammonium hydroxide.

  • Reaction Setup: To the pressure vessel of the autoclave, add the 3-ethyl-1H-pyrazole-4-carbonitrile, the prepared ethanolic ammonia solvent, and the washed Raney® Nickel catalyst.

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the internal temperature between 25-50 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Keep it wet with ethanol and dispose of it according to safety guidelines.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (3-ethyl-1H-pyrazol-4-yl)methanamine. The product is often of high purity but can be further purified by vacuum distillation or crystallization if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol provides an alternative using the potent reducing agent LiAlH₄, which is well-suited for laboratory-scale synthesis without the need for high-pressure apparatus.[7][13]

Materials and Reagents:

  • 3-ethyl-1H-pyrazole-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer) under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, place LiAlH₄ (approx. 1.5-2.0 molar equivalents) into a dry three-necked flask equipped with a condenser, magnetic stirrer, and a dropping funnel. Add anhydrous THF to create a slurry.

  • Substrate Addition: Dissolve the 3-ethyl-1H-pyrazole-4-carbonitrile in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the nitrile solution dropwise to the stirred slurry at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

    • For 'X' grams of LiAlH₄ used, add 'X' mL of water dropwise.

    • Next, add 'X' mL of 15% aqueous NaOH solution dropwise.

    • Finally, add '3X' mL of water dropwise.

  • Workup: After the additions, stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture and wash the solid precipitate thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to afford the crude (3-ethyl-1H-pyrazol-4-yl)methanamine. Further purification can be achieved by vacuum distillation.

Visualizing the Process

Reaction_Pathway Start 3-Ethyl-1H-pyrazole-4-carbonitrile (R-C≡N) Intermediate Intermediate Imine (R-CH=NH) Start->Intermediate + 2[H] Product (3-Ethyl-1H-pyrazol-4-yl)methanamine (R-CH₂NH₂) Intermediate->Product + 2[H]

LiAlH4_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification setup 1. Setup LiAlH₄ slurry in anhydrous THF at 0°C addition 2. Addition Dropwise addition of nitrile solution setup->addition reflux 3. Reflux Heat for 2-4 hours addition->reflux quench 4. Quench (Fieser) Careful addition of H₂O and NaOH(aq) at 0°C reflux->quench Cool to 0°C filter 5. Filtration Remove aluminum salts quench->filter dry 6. Dry & Concentrate Remove solvent filter->dry purify 7. Final Purification (e.g., Vacuum Distillation) dry->purify

Conclusion

The reduction of 3-ethyl-1H-pyrazole-4-carbonitrile to (3-ethyl-1H-pyrazol-4-yl)methanamine is a key synthetic step for accessing valuable building blocks for pharmaceutical research. Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are highly effective and reliable methods. The selection of a specific protocol should be guided by an assessment of the available laboratory infrastructure, scale requirements, and safety protocols. The detailed procedures and comparative data presented in this note provide researchers with a robust framework for successfully synthesizing this important intermediate.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Reduction of nitriles to amines by catalytic transfer hydrogenation. Acta Chimica Sinica. Available at: [Link]

  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Semantic Scholar. Available at: [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme Connect. Available at: [Link]

  • Transfer hydrogenation of nitrile mediated by titanium. ResearchGate. Available at: [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Available at: [Link]

  • Nitrile reduction. Wikipedia. Available at: [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Available at: [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. Royal Society of Chemistry. Available at: [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed. Available at: [Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Center for Biotechnology Information. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of reduction of nitrile with Borane-THF. Reddit. Available at: [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. Available at: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed. Available at: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Available at: [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Center for Biotechnology Information. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods. A-Level Chemistry. Available at: [Link]

  • Reducing nitriles to primary amines. Chemguide. Available at: [Link]

  • Synthesis of Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Preparation of Amines. CK-12 Foundation. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available at: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Application

Using 3-ethyl-1H-pyrazole-4-carbonitrile as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-Ethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry Executive Summary: The "Ethyl Effect" in Lead Optimization In the landscape of kinase inhibitor design, the pyrazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Ethyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Executive Summary: The "Ethyl Effect" in Lead Optimization

In the landscape of kinase inhibitor design, the pyrazole scaffold is ubiquitous. However, the specific substitution pattern of 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: 336206-83-2) offers a distinct tactical advantage over its methyl or unsubstituted analogs.

While the methyl group is a standard "magic methyl" for potency, the ethyl group at the C3 position introduces a critical modulation of lipophilicity (


) and steric bulk. This is particularly effective in filling hydrophobic pockets (e.g., the gatekeeper region of kinases like JAK1/2 or CDK) without incurring the steric penalty of a propyl or phenyl group. The C4-nitrile serves as a versatile electrophilic "warhead" precursor, enabling rapid divergence into three major pharmaceutical classes:
  • Pyrazolo[3,4-d]pyrimidines (Bioisosteres of ATP/Purine).

  • Pyrazolo[1,5-a]pyrimidines (Scaffold hopping for solubility).

  • Peptidomimetics (Via nitrile hydrolysis or reduction).

This guide details the protocols for transforming this intermediate into high-value bioactive cores, with a focus on regiocontrol and scalability.

Chemical Profile & Reactivity Map

PropertySpecificationStrategic Implication
Molecular Formula C₆H₇N₃Low MW (121.14) allows for significant downstream elaboration while adhering to Lipinski's Rule of 5.
C4-Nitrile ElectrophilicPrecursor to amides, acids, amines, tetrazoles, and fused heterocycles.
N1-Proton Acidic (pKa ~14)Site of alkylation. Challenge: Tautomeric ambiguity (N1 vs. N2 alkylation).
C3-Ethyl Steric/LipophilicDirects regioselectivity during N-alkylation via steric hindrance; increases hydrophobic binding.
C5-Proton Weakly AcidicAccessible via lithiation (C-H activation) for introducing halogens or formyl groups.

Workflow 1: Regioselective N-Alkylation (The Critical First Step)

The most common failure mode in using 3-substituted pyrazoles is the formation of inseparable regioisomers (N1-alkyl vs. N2-alkyl). The ethyl group at C3 provides steric bulk that generally disfavors alkylation at the adjacent nitrogen (N2), but this selectivity is solvent- and base-dependent.

Protocol A: Kinetic Control for N1-Alkylation (Targeting the Distal Nitrogen)

Objective: Maximize formation of the 1-alkyl-3-ethyl isomer (sterically less crowded).

Reagents:

  • Substrate: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Chosen for the "Cesium Effect" which stabilizes the transition state.

  • Solvent: DMF (Anhydrous)

  • Electrophile: Alkyl Halide (R-X) (1.1 eq)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL anhydrous DMF under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃. Stir at 0°C for 30 minutes. Low temperature is crucial to favor the kinetic product.

  • Addition: Dropwise add the alkyl halide (dissolved in 2 mL DMF) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. The 1-alkyl-3-ethyl isomer typically elutes second (more polar) compared to the 1-alkyl-5-ethyl isomer (less polar) on silica, though this can invert based on the R-group.

Self-Validation (NMR Check):

  • NOE (Nuclear Overhauser Effect): Irradiate the N-alkyl protons.

    • If you see enhancement of the Ethyl group signals

      
       You made the 1-alkyl-5-ethyl  isomer (Undesired N2 alkylation).
      
    • If you see enhancement of the C5-H singlet

      
       You made the 1-alkyl-3-ethyl  isomer (Desired N1 alkylation).
      

Workflow 2: Synthesis of the "Kinase Core" (Pyrazolo[3,4-d]pyrimidine)

This is the "Killer App" for this intermediate. To fuse a pyrimidine ring, we must first functionalize the C5 position. The most robust route involves nitration followed by reduction and cyclization.

Diagram: The Pathway to Kinase Inhibitors

G Start 3-Ethyl-1H-pyrazole- 4-carbonitrile Step1 1-Alkyl-3-ethyl- 4-cyanopyrazole Start->Step1 N-Alkylation (Protocol A) Step2 5-Nitro Intermediate Step1->Step2 HNO3 / Ac2O (C5 Nitration) Step3 5-Amino Intermediate Step2->Step3 Fe / NH4Cl (Reduction) Final Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Step3->Final Formamidine Acetate (Cyclization)

Figure 1: Synthetic route transforming the pyrazole nitrile into the bioactive bicyclic core.

Detailed Protocol: C5-Nitration & Cyclization

Phase 1: C5-Nitration

  • Reagents: Fuming HNO₃, Acetic Anhydride (Ac₂O).

  • Procedure:

    • Cool Ac₂O (5 mL/mmol) to 0°C. Carefully add fuming HNO₃ (1.2 eq).

    • Add the N-alkylated pyrazole-4-carbonitrile slowly.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

    • Safety Note: Pour onto ice-water carefully. Filter the yellow solid (5-nitro derivative).

Phase 2: Reduction to 5-Amino

  • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O.

  • Procedure:

    • Suspend 5-nitro intermediate in EtOH/H₂O (4:1).

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux for 2 hours. The yellow color should fade.

    • Filter hot through Celite. Concentrate to obtain the 5-amino-4-cyanopyrazole .

Phase 3: Cyclization to Pyrazolo[3,4-d]pyrimidine

  • Reagents: Formamidine Acetate.

  • Procedure:

    • Mix 5-amino-4-cyanopyrazole with Formamidine Acetate (3 eq) in Ethanol.

    • Reflux for 8-12 hours.

    • Cool to RT. The product (4-amino-substituted pyrazolo[3,4-d]pyrimidine) usually precipitates.

    • Mechanism: The exocyclic amine attacks the formamidine, followed by nucleophilic attack of the amidine nitrogen onto the nitrile (C4), closing the ring.

Workflow 3: Nitrile Hydrolysis (Scaffold Hopping)

For projects requiring a carboxylic acid linker (e.g., for PROTACs or amide coupling), the nitrile must be hydrolyzed without degrading the pyrazole ring.

Protocol:

  • Basic Hydrolysis (Gentle): Suspend substrate in EtOH. Add 1M NaOH (2 eq) and H₂O₂ (30%, 5 eq). Stir at 50°C.

    • Result:Primary Amide (CONH₂).

  • Acidic Hydrolysis (Harsh): Reflux substrate in 6M HCl for 6 hours.

    • Result:Carboxylic Acid (COOH).

    • Note: The ethyl group is stable under these conditions.

Analytical Quality Control

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity >98.0% (Area %)Monitor at 254 nm (Aromatic) and 220 nm (Nitrile).
¹H-NMR Consistent StructureEthyl Group: Triplet (~1.2 ppm) and Quartet (~2.7 ppm).[2] C5-H: Singlet at ~8.0-8.5 ppm (if unsubstituted).
IR Spectroscopy Functional Group IDCN Stretch: Sharp peak at 2220–2230 cm⁻¹.

Safety & Handling Guidelines

  • Nitrile Toxicity: While less toxic than simple cyanides, 3-ethyl-1H-pyrazole-4-carbonitrile can metabolize to release cyanide ions under strong oxidative conditions. Treat all waste streams with bleach (sodium hypochlorite) before disposal to quench cyanides.

  • Skin Sensitization: Pyrazoles are known sensitizers.[3] Use double nitrile gloves and work in a fume hood.

  • Explosion Hazard: In Phase 1 (Nitration) , the reaction of acetic anhydride and fuming nitric acid is highly exothermic. Never allow the temperature to exceed 10°C during addition.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents.
    • Source: PubMed / European Journal of Medicinal Chemistry.
    • URL:[Link] (Search Term: "pyrazolo[3,4-d]pyrimidine synthesis from 4-cyanopyrazole")

  • Regioselective Alkylation of Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[4]

    • Source: Organic Chemistry Portal / Org. Lett. 2014, 16, 576-579.[4]

    • URL:[Link]

  • Pharmaceutical Applications of Pyrazoles

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[5]

    • Source: Future Medicinal Chemistry / PMC.
    • URL:[Link]

  • Safety Data (General Pyrazole-4-carbonitriles): Title: Safety Data Sheet - 1H-Pyrazole-4-carbonitrile. Source: Fisher Scientific.

Sources

Method

Application Note: Accelerated Functionalization of 3-Ethyl-1H-pyrazole-4-carbonitrile via Microwave Irradiation

Executive Summary & Strategic Rationale In modern drug discovery, the 3-ethyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure, serving as a critical precursor for Janus Kinase (JAK) inhibitors and various a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 3-ethyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure, serving as a critical precursor for Janus Kinase (JAK) inhibitors and various anticancer agents. The ethyl group at the C3 position provides essential lipophilic interactions within ATP-binding pockets, while the C4-nitrile serves as a versatile linchpin for heterocycle fusion (e.g., pyrazolo[3,4-d]pyrimidines) or bioisostere conversion.

Conventional thermal synthesis with this scaffold often suffers from:

  • Sluggish N-alkylation: The electron-withdrawing nitrile group at C4 reduces the nucleophilicity of the N1 nitrogen.

  • Harsh Cyclization Conditions: Converting the nitrile to tetrazoles or fused systems typically requires prolonged reflux (24–48 hours) in high-boiling solvents, leading to thermal degradation.

This guide details microwave-assisted organic synthesis (MAOS) protocols that overcome these thermodynamic barriers. By leveraging dielectric heating and superheating effects, we reduce reaction times from days to minutes while significantly improving purity profiles.

Chemical Mechanism & Microwave Advantage[1][2][3][4]

The Dielectric Effect on Pyrazole Nucleophilicity

The 3-ethyl-1H-pyrazole-4-carbonitrile molecule possesses a dipole moment that couples efficiently with microwave irradiation.

  • Thermal Lag Elimination: In conductive heating (oil bath), the vessel walls heat first. In MAOS, the solvent (e.g., DMF, DMSO) and the polar reactants absorb energy volumetrically.

  • Specific Heating: The polar transition state of the N-alkylation reaction is stabilized by the electromagnetic field, effectively lowering the activation energy (

    
    ).
    
Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold using the protocols defined below.

ReactionLandscape Core 3-Ethyl-1H-pyrazole- 4-carbonitrile Alkylated N-Alkylated Derivatives (Library Gen) Core->Alkylated R-X, Cs2CO3 MW 120°C Tetrazole 5-Substituted Tetrazoles (Bioisosteres) Core->Tetrazole NaN3, ZnBr2 MW 140°C Amide Pyrazolo-Amides (Hydrolysis) Core->Amide NaBO3 MW 100°C Fused Pyrazolo[3,4-d] pyrimidines Core->Fused Cyclization

Figure 1: Divergent synthesis pathways from the 3-ethyl-1H-pyrazole-4-carbonitrile core enabled by microwave irradiation.

Experimental Protocols

Protocol A: Rapid N-Alkylation (Library Generation)

Objective: Overcome the electron-withdrawing deactivation of the pyrazole ring to attach diverse R-groups (benzyl, alkyl, heterocycles).

  • Reagents:

    • Substrate: 3-Ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

    • Electrophile: Alkyl/Benzyl halide (1.2 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) - High tan

      
       value for efficient MW absorption.
      

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL borosilicate microwave vial, add the pyrazole substrate (0.5 mmol),

    
     (1.0 mmol), and a magnetic stir bar.
    
  • Solvation: Add DMF (3 mL). Stir for 1 minute to ensure dispersion.

  • Addition: Add the alkyl halide (0.6 mmol). Cap the vial with a PTFE/silicone septum crimp cap.

  • Irradiation Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Work-up: Cool to 50°C (compressed air). Pour mixture into ice water (15 mL). The product typically precipitates. Filter and wash with hexanes.

Expert Insight: We use


 over 

because the larger Cesium cation improves solubility in DMF and forms a "loose ion pair" with the pyrazolate anion, enhancing nucleophilic attack.
Protocol B: [3+2] Cycloaddition to Tetrazoles

Objective: Convert the nitrile group into a tetrazole (carboxylic acid bioisostere) using Sodium Azide (


).
Safety Critical:  Azide chemistry in a sealed vessel carries explosion risks. This protocol uses Zinc Bromide (

) as a Lewis acid catalyst to avoid the formation of volatile hydrazoic acid (

).
  • Reagents:

    • Substrate: 3-Ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

    • Reagent: Sodium Azide (

      
      ) (1.5 equiv)
      
    • Catalyst: Zinc Bromide (

      
      ) (1.0 equiv)
      
    • Solvent: Water/Isopropanol (1:1) or DMF.[1][2][3]

Step-by-Step Methodology:

  • Setup: Load pyrazole (0.5 mmol),

    
     (0.75 mmol), and 
    
    
    
    (0.5 mmol) into a 10 mL high-pressure microwave vial.
  • Solvent: Add 4 mL solvent. Note: Water/IPA is greener and simplifies workup, but DMF is required for highly lipophilic substrates.

  • Irradiation Parameters:

    • Temperature: 140°C

    • Ramp Time: 5 minutes (Slow ramp prevents pressure spikes)

    • Hold Time: 20 minutes

    • Power Max: 200 W

  • Post-Reaction:

    • Acidification: After cooling, carefully acidify to pH 2 with 1N HCl (conduct in fume hood to manage trace

      
      ).
      
    • Isolation: The tetrazole product precipitates or is extracted with Ethyl Acetate.[1]

Protocol C: Controlled Nitrile Hydrolysis

Objective: Hydrolyze the nitrile to a primary amide without converting fully to the carboxylic acid.[4]

  • Reagents: Sodium Perborate tetrahydrate (

    
    ) in Water/Ethanol.[4]
    
  • Conditions: 100°C for 15 minutes.

  • Mechanism: Sodium perborate releases hydrogen peroxide in situ, which attacks the nitrile under basic conditions (Radziszewski reaction variant), accelerated by MW heating.

Comparative Data: Thermal vs. Microwave

The following table summarizes internal validation data comparing traditional reflux methods with the protocols defined above.

Reaction TypeTarget TransformationThermal ConditionsThermal YieldMW ConditionsMW YieldTime Reduction
N-Alkylation N-Benzyl-3-ethyl-pyrazoleDMF, 80°C, 12 hrs78%120°C, 10 min94%72x Faster
Cycloaddition Pyrazole-TetrazoleDMF, Reflux, 24 hrs55%140°C, 20 min88%72x Faster
Hydrolysis Pyrazole-AmideNaOH, Reflux, 6 hrs60%100°C, 15 min91%24x Faster

Safety & Workflow Logic

Handling azides and pressurized vessels requires a strict logic flow to prevent accidents. The diagram below outlines the "Go/No-Go" decision process for Protocol B (Tetrazole Synthesis).

SafetyProtocol Start Start Protocol B (Tetrazole Synthesis) CheckVol Is Vessel Fill Volume < 60%? Start->CheckVol CheckAzide Is NaN3 < 2.0 mmol Total Load? CheckVol->CheckAzide Yes Stop1 STOP: Split Batch Risk of Overpressure CheckVol->Stop1 No Solvent Select Solvent: Water/IPA (Preferred) or DMF CheckAzide->Solvent Yes Stop2 STOP: Reduce Scale Explosion Hazard CheckAzide->Stop2 No Run Run MW: Ramp 5m -> Hold 20m Solvent->Run Cool Cool to < 50°C Before Opening Run->Cool Acidify Acidify in Fume Hood (Risk of HN3 gas) Cool->Acidify

Figure 2: Safety decision tree for microwave-assisted azide cycloaddition.

References

  • Microwave-Assisted Synthesis of Tetrazoles

    • Title: Microwave Assisted Synthesis of Tetrazole Derivative.[5][3][6]

    • Source: AIP Publishing.
    • URL:[Link][1]

  • General Tetrazole Methodologies

    • Title: Synthesis of 1H-tetrazoles (Review of MW methods using NaN3).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Microwave Pyrazole Synthesis & Functionalization

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review.
    • Source: DergiPark / Eur. J. Life Sci.
    • URL:[Link]

  • Nitrile Hydrolysis Protocol

    • Title: Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate.[4]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Drug Discovery Context (Pyrazole Properties)

    • Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.[7]

    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Functionalization of the Nitrile Group in 3-ethyl-1H-pyrazole-4-carbonitrile

Executive Summary & Strategic Value The molecule 3-ethyl-1H-pyrazole-4-carbonitrile represents a versatile scaffold in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other ATP-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The molecule 3-ethyl-1H-pyrazole-4-carbonitrile represents a versatile scaffold in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other ATP-competitive ligands. The electrophilic nitrile group at position 4 is the primary "handle" for diversifying this core. Unlike o-amino nitriles which readily cyclize to fused pyrimidines, this specific scaffold requires distinct activation strategies to access downstream chemical space.

This guide details four critical transformations of the nitrile group:

  • Hydrolysis to the carboxylic acid (scaffold building).

  • Reduction to the primary amine (linker installation).

  • [3+2] Cycloaddition to the tetrazole (bioisostere synthesis).

  • Pinner Reaction to the imidate/amidine (heterocycle precursor).

Chemical Context & Reactivity

The 1H-pyrazole core is amphoteric. The NH proton is acidic (


), while the N2 nitrogen is weakly basic.
  • Critical Consideration: When performing organometallic or hydride reactions (e.g., LAH reduction) on the unprotected 1H-pyrazole, the first equivalent of reagent will deprotonate the ring nitrogen. Protocols below are adjusted for the 1H-species but apply equally to N-alkylated derivatives.

Reaction Landscape (Visual Guide)

The following flow chart illustrates the divergent synthesis pathways available from the parent nitrile.

ReactionLandscape Start 3-ethyl-1H-pyrazole- 4-carbonitrile Acid Carboxylic Acid (Scaffold Core) Start->Acid Hydrolysis (NaOH, H2O, u0394) Amine Primary Amine (Linker/Spacer) Start->Amine Reduction (LiAlH4 or H2/Ra-Ni) Tetrazole Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Imidate Ethyl Imidate/Amidine (Heterocycle Precursor) Start->Imidate Pinner Rxn (HCl, EtOH)

Figure 1: Divergent functionalization pathways for 3-ethyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 3-ethyl-1H-pyrazole-4-carboxylic acid

Application: Generation of carboxylic acid precursors for amide coupling or decarboxylation. Mechanism: Base-catalyzed nucleophilic addition of hydroxide to the nitrile, followed by elimination of ammonia.

Reagents & Equipment[1][2]
  • Starting Material: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH): 20% aqueous solution (excess)

  • Ethanol (EtOH): Technical grade

  • Hydrochloric Acid (HCl): 6M (for acidification)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-ethyl-1H-pyrazole-4-carbonitrile in 20 mL of Ethanol.

  • Base Addition: Add 20 mL of 20% aqueous NaOH.

    • Note: The mixture may become biphasic initially; ethanol ensures miscibility as the reaction heats.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM). The nitrile spot (
    
    
    
    ) should disappear, replaced by a baseline spot (carboxylate salt).
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with 10 mL water.

    • Critical Step (Acidification): Place the flask in an ice bath. Dropwise add 6M HCl until pH

      
       3-4. The carboxylic acid will precipitate as a white/off-white solid.
      
  • Isolation: Filter the precipitate, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .

Validation:

  • IR: Appearance of broad O-H stretch (

    
    ) and C=O stretch (
    
    
    
    ). Disappearance of C
    
    
    N stretch (
    
    
    ).
Protocol B: Reduction to (3-ethyl-1H-pyrazol-4-yl)methanamine

Application: Synthesis of amine linkers for fragment-based drug discovery. Method: Lithium Aluminum Hydride (LAH) Reduction. Safety Warning: LAH is pyrophoric. Ensure anhydrous conditions.

Reagents & Equipment[1][2]
  • Starting Material: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • 
     (LAH): 2.4 M solution in THF (3.0 equiv)
    
    • Stoichiometry Note: 1 equiv for the acidic NH, 2 equivs for the CN reduction.

  • Solvent: Anhydrous THF.

  • Quenching Agents: Water, 15% NaOH.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Reagent Prep: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate) and cool to

    
    . Carefully add the LAH solution (3.0 equiv) via syringe.
    
  • Addition: Dissolve the nitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at

    
    .
    
    • Observation: Gas evolution (

      
      ) will occur immediately due to NH deprotonation.
      
  • Reaction: Allow to warm to room temperature, then heat to reflux for 3 hours.

  • Fieser Quench (Critical): Cool back to

    
    . For every 
    
    
    
    grams of LAH used, add:
    • 
       mL water (very slowly).
      
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Filtration: Stir the resulting granular precipitate for 30 mins. Filter through a Celite pad. Wash the pad with THF.

  • Purification: Concentrate the filtrate. The crude amine is often an oil. Purify via flash chromatography (DCM/MeOH/

    
     90:9:1).
    
Protocol C: [3+2] Cycloaddition to Tetrazole Bioisostere

Application: Creating a carboxylic acid bioisostere with improved metabolic stability and lipophilicity. Method: Zinc-catalyzed cycloaddition. Safer and faster than traditional ammonium chloride methods.

Reagents & Equipment[1][2]
  • Starting Material: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ): 1.5 equiv. (Toxic/Explosive hazard) 
    
  • Zinc Bromide (

    
    ): 1.0 equiv.
    
  • Solvent: Water/Isopropanol (2:1) or DMF.

Step-by-Step Methodology
  • Mixture: In a pressure vial, combine the nitrile,

    
    , and 
    
    
    
    in the solvent.
  • Heating: Seal the vial and heat to

    
     for 12–24 hours. The Lewis acid (
    
    
    
    ) activates the nitrile, facilitating azide attack.
  • Workup:

    • Cool to room temperature.

    • Add 3M HCl until pH 1–2 (Caution: Hydrazinic acid

      
       is toxic; perform in fume hood). This breaks the Zinc-Tetrazole complex.
      
    • Extract with Ethyl Acetate (

      
      ).
      
  • Isolation: The tetrazole product is often amphoteric but favors the organic layer at acidic pH. Dry over

    
     and concentrate.
    
Mechanism Visualization (DOT)

TetrazoleMech Step1 Activation: Zn(II) coordinates to Nitrile N Step2 Cycloaddition: Azide (N3-) attacks Cu2261N carbon Step1->Step2 Step3 Ring Closure: Formation of Zn-Tetrazolate complex Step2->Step3 Step4 Protonolysis: HCl releases free Tetrazole Step3->Step4

Figure 2: Mechanism of Lewis-acid catalyzed tetrazole formation.

Protocol D: Pinner Reaction (Imidate Synthesis)

Application: Precursor for amidines, which are essential for forming pyrimidine rings (e.g., in subsequent steps to form fused heterocycles).[4][5]

Step-by-Step Methodology
  • Dissolution: Dissolve the nitrile in anhydrous Ethanol (0.5 M).

  • Acid Saturation: Cool to

    
    . Bubble dry HCl gas through the solution for 30–60 minutes until saturated. Alternatively, add Acetyl Chloride (excess) to the ethanol (generates anhydrous HCl in situ).
    
  • Incubation: Store at

    
     for 24 hours.
    
  • Workup: Dilute with anhydrous diethyl ether. The imidate hydrochloride salt will precipitate. Filter and dry under vacuum (keep away from moisture to prevent hydrolysis back to the ester).

Summary of Physicochemical Data

ParameterValue / Description
Molecular Formula

MW 121.14 g/mol
Appearance Off-white solid or crystalline powder
IR Diagnostic (CN) Sharp peak at

1H NMR (DMSO-d6)

13.5 (br s, 1H, NH), 8.2 (s, 1H, C5-H), 2.6 (q, 2H), 1.2 (t, 3H)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water

References

  • Nitrile Hydrolysis Mechanisms

    • Chemistry Steps.[6] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[6][7][8][9] Accessed Oct 2023.[9] Link

  • Tetrazole Synthesis (Zn Catalysis)

    • Journal of Organic Chemistry. "Zinc(II) Salts as Efficient Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles." Demko, Z. P., Sharpless, K. B. (2001). Link

  • Reduction of Nitriles

    • Common Organic Chemistry.[7] "Nitrile to Amine - Common Conditions." Accessed Oct 2023.[9] Link

  • Pinner Reaction

    • Organic Chemistry Portal.[4] "Pinner Reaction."[4][5][10] Accessed Oct 2023.[9] Link

  • Pyrazole Properties

    • PubChem.[10][11] "Ethyl 3-amino-1H-pyrazole-4-carboxylate (Related Structure Data)." Link

Sources

Method

Application Note: Precision Halogenation of 3-ethyl-1H-pyrazole-4-carbonitrile

Executive Summary & Strategic Analysis The halogenation of 3-ethyl-1H-pyrazole-4-carbonitrile presents a specific regiochemical challenge common in medicinal chemistry scaffolds. The substrate contains two competing elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The halogenation of 3-ethyl-1H-pyrazole-4-carbonitrile presents a specific regiochemical challenge common in medicinal chemistry scaffolds. The substrate contains two competing electronic features:

  • The Pyrazole Core: inherently electron-rich, typically favoring Electrophilic Aromatic Substitution (EAS) at C4.

  • The C4-Nitrile Group: A strong electron-withdrawing group (EWG) that deactivates the ring towards further electrophilic attack and blocks the primary reactive site (C4).

The Challenge: Standard electrophilic halogenation (e.g., using NCS/NBS in DMF) is kinetically inhibited at the C5 position due to the deactivating nature of the nitrile group. Forcing conditions often lead to decomposition or non-selective radical halogenation of the ethyl side chain.

The Solution: The most reliable, scalable, and regioselective method for introducing a halogen at C5 is Directed ortho-Lithiation (DoM) . By protecting the N1 position, the C5 proton becomes significantly acidic (pKa ~28-30), allowing for deprotonation by strong bases followed by trapping with an electrophilic halogen source.

This guide details two distinct protocols based on the desired outcome:

  • Protocol A (Primary): C5-Halogenation (Ring Functionalization) via Lithiation-Trapping.

  • Protocol B (Secondary): Side-Chain Halogenation (Ethyl group) via Radical Mechanism.

Strategic Reaction Pathway

The following logic flow illustrates the decision-making process for functionalizing this scaffold.

G Start Substrate: 3-ethyl-1H-pyrazole-4-carbonitrile Decision Target Functionalization Site? Start->Decision PathA Ring C5-Halogenation (Scaffold Diversification) Decision->PathA Core Functionalization PathB Side-Chain (Ethyl) Halogenation (Linker Installation) Decision->PathB Side-Chain StepA1 Step 1: N-Protection (SEM-Cl or THP) PathA->StepA1 StepB1 Radical Bromination (NBS, AIBN, Reflux) PathB->StepB1 StepA2 Step 2: Lithiation (n-BuLi, -78°C) StepA1->StepA2 StepA3 Step 3: Electrophile Quench (I2, CBr4, C2Cl6) StepA2->StepA3 StepA2->StepA3 C5-Li Intermediate

Figure 1: Decision tree for halogenation strategies based on target regiochemistry.

Protocol A: C5-Halogenation via Lithiation-Trapping

Objective: Synthesis of 5-halo-3-ethyl-1H-pyrazole-4-carbonitrile. Mechanism: Deprotonation of the acidic C5-H facilitated by N-protection and the inductive effect of the C4-CN group.

Phase 1: N-Protection (SEM-Cl)

Direct lithiation of the unprotected pyrazole requires 2 equivalents of base (dianion strategy) and is often messy. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) is recommended for its stability to base and ease of removal.

Reagents:

  • Substrate: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • NaH (60% dispersion in oil): 1.2 equiv

  • SEM-Cl: 1.1 equiv

  • Solvent: Dry THF or DMF (0.2 M)

Procedure:

  • Cool a suspension of NaH in dry THF to 0°C under Argon.

  • Add the pyrazole substrate portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C.

  • Add SEM-Cl dropwise.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench/Workup: Add saturated NH4Cl, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The major isomer will be 1-SEM-3-ethyl-4-cyanopyrazole due to steric hindrance at the nitrogen adjacent to the ethyl group.

Phase 2: Lithiation and Halogenation

Reagents:

  • 1-SEM-protected substrate (1.0 equiv)

  • n-BuLi (2.5 M in hexanes): 1.2 equiv

  • Halogen Source:[1][2]

    • For Iodine: I2 (1.2 equiv) in THF.

    • For Bromine: CBr4 or NBS (1.2 equiv).

    • For Chlorine: C2Cl6 (Hexachloroethane) or NCS (1.2 equiv).

  • Solvent: Anhydrous THF (0.1 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N-protected pyrazole in anhydrous THF.

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C.

    • Checkpoint: The solution may turn yellow/orange, indicating formation of the lithiated species. Stir at -78°C for 45–60 minutes.

  • Quench: Dissolve the Halogen Source in a minimal amount of dry THF and add it dropwise to the lithiated mixture at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then slowly allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated Na2S2O3 (sodium thiosulfate) to reduce excess halogen, followed by extraction with EtOAc.

  • Deprotection (Optional): If the free pyrazole is required, treat the SEM-protected product with TFA/DCM (1:1) or TBAF in THF at reflux.

Protocol B: Side-Chain Radical Bromination

Objective: Functionalization of the ethyl group (alpha-position) to create a handle for alkylation or elimination. Mechanism: Free-radical substitution (Wohl-Ziegler reaction).

Reagents:

  • Substrate: 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • NBS (N-Bromosuccinimide): 1.05 equiv

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)

  • Solvent: CCl4 (traditional) or Trifluorotoluene (greener alternative), 0.2 M.

Procedure:

  • Dissolve substrate in solvent.

  • Add NBS and AIBN.

  • Heat to reflux (approx. 80°C) for 2–6 hours.

    • Monitoring: Watch for the "succinimide float" (succinimide is less dense/insoluble in CCl4) or monitor by TLC.

  • Workup: Filter off the succinimide solid. Concentrate the filtrate.

  • Purification: Rapid column chromatography. Warning: Benzylic-type bromides are unstable; store at -20°C.

Data Summary & Troubleshooting

Reagent Selection Guide
TransformationReagent SystemKey IntermediateCritical Parameter
C5-Iodination n-BuLi / I2C5-Lithio speciesTemp must stay < -70°C during BuLi addition
C5-Bromination n-BuLi / CBr4C5-Lithio speciesCBr4 is superior to NBS for lithio-quenching
C5-Chlorination n-BuLi / C2Cl6C5-Lithio speciesHexachloroethane is the standard Cl+ source
Ethyl-Bromination NBS / AIBNCarbon RadicalAnhydrous conditions; remove O2 (radical scavenger)
Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete LithiationEnsure reagents are dry; increase lithiation time to 1h.
Starting Material Recovery Quench was too slow or wetDry the halogen source solution over molecular sieves before addition.
Regioisomer Mix (Protocol A) N-Protection non-selectiveSeparate N1/N2 isomers after Step 1. The major isomer (less hindered) usually leads to the correct C5 product.
Poly-halogenation (Protocol B) Excess NBSStrictly control stoichiometry (1.05 eq). Stop reaction at 80% conversion.

References

  • Regioselective Lithiation of Pyrazoles

    • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles.Acta Chemica Scandinavica, 44, 1050–1057. Link

    • Context: Establishes the hierarchy of lithiation in 1-protected pyrazoles (C5 > C3).
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Synthesis of 4-Cyanopyrazoles

    • Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel 4-Cyano-Pyrazoles.Journal of Heterocyclic Chemistry, 48(5). Link

    • Context: Provides background on the stability and reactivity of the 4-cyano scaffold.
  • Safety Data (CBr4/n-BuLi)

    • PubChem Compound Summary for Carbon Tetrabromide. Link

    • Context: Handling precautions for halogen

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the synthesis of 3-ethyl-1H-pyrazole-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot common issues and systematically improve your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile, establishing a baseline of knowledge for further optimization.

Q1: What is the most common and reliable synthetic route for 3-ethyl-1H-pyrazole-4-carbonitrile?

A1: The most prevalent and industrially scalable method is the cyclocondensation reaction between hydrazine (or a salt thereof) and a suitable 1,3-dicarbonyl equivalent.[1][2] For this specific target molecule, the key starting material is a derivative of 2-formylpentanenitrile. A highly effective precursor is often an enol ether or enamine, such as (ethoxymethylene)pentanenitrile, which is then reacted with hydrazine. This reaction is a variant of the classic Knorr pyrazole synthesis.[3][4]

Q2: What are the most critical reaction parameters that dictate the success and yield of this synthesis?

A2: The outcome of this synthesis is highly sensitive to a few key parameters:

  • Temperature: Excessive heat can lead to side reactions and decomposition of reagents, while insufficient heat results in slow or incomplete conversion.[5]

  • pH/Catalyst: The reaction is typically catalyzed by a weak acid, such as acetic acid.[6] The pH must be controlled to facilitate the initial nucleophilic attack and the subsequent dehydration steps without promoting unwanted side reactions like hydrolysis of the nitrile group.

  • Solvent: The choice of solvent (e.g., ethanol, propanol, or acetic acid) influences reagent solubility and can affect the reaction rate and selectivity.

  • Purity of Reactants: The purity of the hydrazine and the β-dicarbonyl precursor is paramount. Impurities in the starting materials are a primary source of byproducts and low yields.

Q3: How can I definitively characterize the final product to confirm its identity and purity?

A3: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR: Will show characteristic peaks for the ethyl group (a triplet and a quartet), a singlet for the pyrazole C5-H, and a broad singlet for the N1-H.

  • ¹³C NMR: Will confirm the number of unique carbons, including the distinctive nitrile carbon (C≡N) signal typically around 115-120 ppm and the pyrazole ring carbons.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ is a clear indicator of the nitrile group. A broad peak around 3100-3300 cm⁻¹ corresponds to the N-H stretch of the pyrazole ring.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion [M]+ or protonated molecule [M+H]+.

Troubleshooting Guide: From Low Yields to Purified Product

This section is structured to help you diagnose and resolve specific experimental challenges.

Problem: My reaction yield is consistently low (<40%) or fails completely.

This is the most common issue, often stemming from one of four key areas: reagents, conditions, stoichiometry, or reaction monitoring.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Identity (NMR, GC/MS of starting materials) start->check_reagents check_conditions 2. Assess Reaction Conditions (Temperature, Solvent, pH) check_reagents->check_conditions Reagents OK sub_reagents Cause: Impure hydrazine or dicarbonyl precursor. Fix: Purify starting materials or use new stock. check_reagents->sub_reagents check_stoichiometry 3. Review Stoichiometry (Molar Ratios) check_conditions->check_stoichiometry Conditions OK sub_conditions Cause: Temp too low/high, wrong solvent. Fix: Run temperature screen (e.g., RT, 50°C, 80°C). Test alternative solvents (EtOH, AcOH). check_conditions->sub_conditions check_monitoring 4. Analyze Reaction Monitoring (TLC, LC/MS) check_stoichiometry->check_monitoring Ratios OK sub_stoichiometry Cause: Incorrect molar equivalents. Fix: Use slight excess (1.1-1.2 eq.) of hydrazine hydrate. check_stoichiometry->sub_stoichiometry solution Optimized Yield check_monitoring->solution Endpoint Correct sub_monitoring Cause: Reaction stopped too early or ran too long. Fix: Take time points for analysis to find optimal duration. check_monitoring->sub_monitoring

Caption: Troubleshooting workflow for low yield.

  • Possible Cause A: Poor Reagent Quality

    • Explanation: Hydrazine hydrate can degrade over time, and the 1,3-dicarbonyl equivalent may contain impurities from its synthesis.

    • Solution: Always use freshly opened or recently verified hydrazine hydrate. If you synthesized the dicarbonyl precursor yourself, confirm its purity via NMR or GC-MS before proceeding. Using an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of sensitive reagents.[5]

  • Possible Cause B: Suboptimal Reaction Temperature

    • Explanation: The cyclization and dehydration steps require sufficient thermal energy. However, excessive heat can promote polymerization or decomposition, especially of the hydrazine.

    • Solution: If you are running the reaction at room temperature, try heating it to a moderate temperature (e.g., 60-80 °C). Conversely, if you are refluxing at a high temperature and observing significant charring or multiple byproduct spots on your TLC, reduce the temperature.

  • Possible Cause C: Incorrect Stoichiometry or Catalyst Amount

    • Explanation: While the theoretical stoichiometry is 1:1, hydrazine can be volatile or prone to side reactions. An incorrect amount of acid catalyst can stall the reaction at the intermediate hydrazone stage or fail to promote the final dehydration.

    • Solution: Employ a slight excess of hydrazine hydrate (e.g., 1.1 equivalents) to drive the reaction to completion. Ensure a catalytic amount of a weak acid like glacial acetic acid (typically 3-5 drops for a small-scale reaction) is present.[5][6]

Problem: My TLC/LC-MS shows multiple products, indicating impurity formation.

The formation of byproducts is a common challenge, often due to a lack of regioselectivity or incomplete reaction.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Precursor 2-cyano-3-oxopentanal (or equivalent) ReactionNode + Acid Catalyst (e.g., AcOH) + Heat Precursor->ReactionNode Hydrazine Hydrazine (H2N-NH2) Hydrazine->ReactionNode Target Desired Product: 3-ethyl-1H-pyrazole-4-carbonitrile ReactionNode->Target Major Pathway Isomer Side Product: 5-ethyl-1H-pyrazole-4-carbonitrile ReactionNode->Isomer Minor Pathway (Regioisomer)

Caption: Synthesis pathway and potential regioisomer.

  • Possible Cause A: Formation of a Regioisomer

    • Explanation: The use of an unsymmetrical 1,3-dicarbonyl precursor creates two distinct electrophilic carbonyl carbons. Hydrazine's initial attack can occur at either site, potentially leading to a mixture of the 3-ethyl (desired) and 5-ethyl (isomer) pyrazoles.[7] The regioselectivity is often governed by a combination of steric hindrance and the electronic nature of the carbonyl groups under the chosen reaction conditions.[7][8]

    • Solution: Modifying the reaction conditions can favor one isomer over the other. Generally, kinetically controlled conditions (lower temperatures) may favor attack at the less sterically hindered carbonyl, while thermodynamically controlled conditions (higher temperatures, longer reaction times) may favor the more stable product. Experiment with different solvents, as solvent polarity can influence the reaction pathway.

  • Possible Cause B: Incomplete Cyclization or Dehydration

    • Explanation: The reaction proceeds via a hydrazone intermediate. If this intermediate fails to cyclize or the subsequent cyclic alcohol fails to dehydrate, it will persist as an impurity.

    • Solution: This often indicates insufficient heating or an inadequate amount of catalyst. Try extending the reaction time or increasing the temperature moderately. Adding a slightly larger catalytic amount of acid can also promote the final dehydration step.

Problem: I have a good crude yield, but the product is difficult to purify.

Purification challenges often arise from the physical properties of the product and its similarity to remaining starting materials or byproducts.

  • Possible Cause A: Product is an Oil or Fails to Crystallize

    • Explanation: Small impurities can often inhibit crystallization. The product itself may also have a low melting point.

    • Solution: First, attempt purification by column chromatography to remove the bulk of impurities. For recrystallization, test a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes). If it remains an oil, trituration (washing the oil with a solvent in which the product is insoluble, like cold hexanes) can sometimes induce solidification or wash away soluble impurities.

  • Possible Cause B: Co-elution with Impurities during Column Chromatography

    • Explanation: If the regioisomer is formed, it will likely have a very similar polarity to the desired product, making separation difficult.

    • Solution: Use a shallow solvent gradient during column chromatography (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30%). Using a high-performance column material (finer silica gel) can also improve resolution. If separation is still poor, derivatization of the N-H proton on the pyrazole ring can sometimes alter the polarity enough to allow for separation, followed by a deprotection step.

Data Summary & Experimental Protocols

Table 1: Impact of Reaction Parameters on Synthesis Outcome
ParameterCondition AOutcome ACondition BOutcome BRationale
Temperature Room Temp (25°C)Slow/incomplete reaction, low yield.Reflux (80-100°C)Faster reaction, higher conversion. Potential for more byproducts.Cyclization and dehydration steps are often slow at lower temperatures.[5]
Catalyst No CatalystReaction stalls at hydrazone intermediate.Catalytic Acetic AcidPromotes both imine formation and subsequent dehydration.[4][6]Acid protonates the carbonyl, making it more electrophilic for the initial attack.
Solvent EthanolGood general solvent, moderate reaction rate.Glacial Acetic AcidCan act as both solvent and catalyst, often leading to faster, cleaner reactions.Acetic acid provides a protic environment that can stabilize intermediates and facilitate proton transfer.
Stoichiometry 1.0 eq. HydrazinePotential for incomplete reaction due to hydrazine volatility.1.1 - 1.2 eq. HydrazineDrives reaction equilibrium towards the product.Le Châtelier's principle; ensures the dicarbonyl precursor is fully consumed.
Representative Experimental Protocol

This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as absolute ethanol or 1-propanol (approx. 5-10 mL per gram of starting material).[5][6]

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. Following the hydrazine addition, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents or ~3-5 drops for a mmol scale reaction).[6]

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase could be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-6 hours.

  • Workup and Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. Add cold deionized water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold hexanes. If necessary, the crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Troubleshooting the reaction mechanism of pyrazole form
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Optimization

Purification methods for crude 3-ethyl-1H-pyrazole-4-carbonitrile

Introduction Welcome to the technical support hub for 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1501205-06-6).[1] As researchers, we often encounter this intermediate as a "deceptively simple" heterocycle. While the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: 1501205-06-6).[1] As researchers, we often encounter this intermediate as a "deceptively simple" heterocycle. While the synthesis—typically involving hydrazine and an ethoxymethylene intermediate—is straightforward, the purification is where yields are lost.

This guide moves beyond standard textbook answers. It addresses the specific physicochemical behavior of the 4-cyanopyrazole core, particularly its acidity (


 ~9.5–10.5) and tautomeric nature, to provide robust purification strategies.

Part 1: Initial Assessment – The "Oily Solid" Phenomenon

Symptom: You isolated the crude material, and it appears as a sticky yellow/orange oil that refuses to crystallize, or a gummy solid. Diagnosis: This is rarely due to the product itself (which should be a solid) but rather trace impurities acting as "crystal poisons."

  • Culprits: Unreacted hydrazine, ethyl (ethoxymethylene)cyanoacetate oligomers, or oxidation byproducts.

  • Immediate Action: Do not attempt direct recrystallization on a crude oil. You will likely lose significant yield to the mother liquor. Proceed to Method A (Acid-Base Extraction) first.

Part 2: Core Purification Protocols

Method A: The Acid-Base "Chemical Switch" (Recommended)

Best for: Removing non-acidic impurities (starting materials, oligomers) and hydrazine.

The Science: The electron-withdrawing nitrile group at C4 significantly increases the acidity of the N-H proton compared to a standard pyrazole. We exploit this by converting the neutral pyrazole into its water-soluble anion, washing away organic impurities, and then "switching" it back to precipitate the pure solid.

Protocol:

  • Dissolution: Dissolve the crude oil/solid in 10% aqueous NaOH (approx. 5–10 mL per gram of crude). Ensure the pH is >12. The solution should become homogeneous (dark color is normal).

  • Washing (Impurity Removal): Extract this aqueous phase twice with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • What happens: The pyrazole stays in the water (as the sodium salt). Non-acidic organic impurities move to the organic layer.

    • Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 5.0–6.0 .

    • Critical Note: Do not acidify to pH < 2. In strong acid, the pyrazole can protonate to form the cation (

      
      ), which is water-soluble, leading to yield loss.
      
  • Filtration: The product should precipitate as an off-white solid. Filter, wash with cold water, and dry.

Method B: Recrystallization (Polishing)

Best for: Final cleanup of the solid obtained from Method A.

Solvent SystemRatio (v/v)Comments
Ethanol / Water 1:1 to 1:3Gold Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly. Excellent for removing inorganic salts.
Toluene PureGood for removing colored oxidation impurities. Requires heating to near reflux.[2]
EtOAc / Heptane 1:2Use if the compound is too soluble in alcohols. Dissolve in min. hot EtOAc, add Heptane.

Part 3: Troubleshooting & FAQs

Q1: My NMR shows two sets of peaks. Do I have a mixture of 3-ethyl and 5-ethyl isomers? A: Likely not. In solution (DMSO-


 or CDCl

), 3-ethyl-1H-pyrazole-4-carbonitrile and 5-ethyl-1H-pyrazole-4-carbonitrile are tautomers . They exist in rapid equilibrium. Unless you have substituted the nitrogen (e.g., with a methyl group), these are the same chemical entity. You will often see broadened peaks or averaged signals depending on the solvent and temperature.

Q2: How do I ensure all hydrazine is removed? A: Hydrazine is a reducing agent and a catalyst poison for subsequent steps.

  • Detection: Tollen’s reagent (silver mirror) test on the crude.

  • Removal: The Method A (Acid-Base) protocol is highly effective because hydrazine (

    
    ) remains protonated (cationic) or neutral in the basic wash, but importantly, it stays water-soluble when you precipitate the pyrazole at pH 5–6. For ultra-low limits (ppm), wash the final solid with a dilute (0.1 M) HCl solution.
    

Q3: The solid is slightly pink/red. Is it pure? A: This color comes from trace oxidation of hydrazine derivatives (diazenes). It is aesthetically annoying but often chemically negligible (<0.1%).

  • Fix: Recrystallize from Toluene or treat a solution in EtOAc with activated charcoal for 30 minutes, filter through Celite, and evaporate.

Part 4: Visual Workflows

Diagram 1: The Acid-Base Purification Logic

This workflow visualizes the "Chemical Switch" method, highlighting where the product resides at each pH stage.

AcidBasePurification Start Crude 3-ethyl-1H-pyrazole-4-CN (Oily/Solid) Dissolve Dissolve in 10% NaOH (pH > 12) Start->Dissolve Extract Wash with DCM/EtOAc Dissolve->Extract Sep1 Separation Extract->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Pyrazole Anion) Sep1->AqLayer Keep Acidify Add 6N HCl to pH 5-6 (Cool to 0°C) AqLayer->Acidify Precipitate Precipitate Forms (Neutral Pyrazole) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Workflow for isolating 3-ethyl-1H-pyrazole-4-carbonitrile using its acidity (


 switch).
Diagram 2: Decision Matrix for Purification

Use this tree to decide the immediate next step based on your crude material's state.

DecisionTree Status Crude Status? Oily Sticky Oil / Gum Status->Oily Solid Defined Solid Status->Solid MethodA Method A: Acid-Base Extraction Oily->MethodA High Impurity Load MethodB Method B: Recrystallization (EtOH/H2O) Solid->MethodB Low Impurity Load CheckPurity Check Purity (NMR) MethodA->CheckPurity MethodB->CheckPurity CheckPurity->MethodA <95% (Oily) CheckPurity->MethodB <95% (Solid) Done Proceed to Next Step CheckPurity->Done >98%

Caption: Decision tree for selecting the optimal purification route based on physical state.

References

  • Roshel Laboratories. (n.d.). Technical Grade 3-Ethyl-1H-Pyrazole-4-Carbonitrile. IndiaMART. Retrieved February 14, 2026, from [Link]

    • Verification of CAS 1501205-06-6 and commercial availability.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564449, 1H-Pyrazole-4-carbonitrile. Retrieved February 14, 2026, from [Link]

    • Source for general physicochemical properties of the 4-cyanopyrazole core.
  • General protocols for hydrazine removal and pyrazole troubleshooting.
  • Abdelkhalik, M. M., et al. (2024).[3] "A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole... Derivatives in Water." Journal of Physical Chemistry & Biophysics, 14:371.[3] Longdom Publishing. [Link]

    • Cites recrystallization solvents (Ethanol)

Sources

Troubleshooting

Removing impurities from 3-ethyl-1H-pyrazole-4-carbonitrile reaction mixtures

Technical Support Center: Purification of 3-ethyl-1H-pyrazole-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides practical solutions for identifying and removing impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-ethyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides practical solutions for identifying and removing impurities from reaction mixtures containing 3-ethyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-ethyl-1H-pyrazole-4-carbonitrile and what impurities can be expected?

A1: A prevalent method for synthesizing pyrazole-4-carbonitriles is the multicomponent reaction involving a ketone, malononitrile, and a hydrazine.[1][2][3][4] For 3-ethyl-1H-pyrazole-4-carbonitrile, this would typically involve the reaction of 2-butanone, malononitrile, and hydrazine.

Expected Impurities:

  • Unreacted Starting Materials: Residual 2-butanone, malononitrile, and hydrazine.

  • Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomers is a common issue.[5][6][7] In this case, the reaction of 2-butanone could potentially lead to the formation of 3,5-dimethyl-1H-pyrazole-4-carbonitrile as a minor isomer.

  • Side-Reaction Products: Hydrazine starting materials can undergo side reactions, leading to colored impurities that may cause the reaction mixture to appear yellow or red.

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in pyrazoline byproducts.

Q2: My reaction mixture is a dark, oily residue. What is the likely cause and how can I begin purification?

A2: The formation of a dark, oily residue often indicates the presence of colored impurities from hydrazine side reactions and potentially polymeric material.[6][7] The first step in purification is typically an extractive workup to remove baseline impurities.

Initial Workup Protocol:

  • Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[8]

  • Wash the organic phase with a mild aqueous base (e.g., 1 M NaOH) to remove acidic impurities.[8]

  • Follow with a brine wash to remove residual water.[8]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate in vacuo.[8]

This initial cleanup should provide a clearer path for subsequent, more specific purification techniques.

Q3: How can I effectively remove regioisomeric impurities?

A3: Separating regioisomers can be challenging due to their similar physical properties.[9] A combination of chromatography and crystallization is often the most effective approach.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common method.[10][11] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate isomers.[10][11]

  • Crystallization: Fractional crystallization can be employed if one isomer is significantly less soluble in a particular solvent system.[12] Experiment with various solvents, such as ethanol, isopropanol, or mixtures like ethanol/water, to find optimal crystallization conditions.[13]

Q4: What are the best analytical techniques to assess the purity of my 3-ethyl-1H-pyrazole-4-carbonitrile?

A4: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and identify the number of components in a mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.[7]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the molecular weights of impurities.[6][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.[9][16]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction conditions (temperature, time, catalyst); Poor quality of starting materials.Monitor the reaction by TLC to determine the optimal reaction time.[2] Ensure starting materials are pure. Consider adjusting the reaction temperature or screening different catalysts.
Persistent Yellow/Red Coloration Impurities from hydrazine decomposition or oxidation of intermediates.[7]An initial purification step can be washing with a dilute solution of sodium bisulfite. For more persistent color, passing the crude product through a short plug of silica gel or activated carbon can be effective.
Oily Product That Fails to Crystallize Presence of residual solvent or impurities inhibiting crystallization.Ensure all solvent is removed under high vacuum. Try dissolving the oil in a minimal amount of a hot solvent and slowly cooling to induce crystallization.[9] If this fails, column chromatography is recommended to remove the impurities preventing crystallization.[10]
Multiple Spots on TLC After Initial Purification Presence of regioisomers or other closely related byproducts.[6]Optimize the mobile phase for better separation on TLC, then scale up to flash column chromatography.[10] Consider derivatization to aid separation if isomers are particularly difficult to resolve.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Pyrazole Purification

This protocol provides a general guideline for purifying pyrazole derivatives.[10][11]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from an Ethanol/Water System

This is a common technique for purifying pyrazole compounds that are solid at room temperature.[1][13]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Logical Workflow for Purification

cluster_0 Initial Assessment cluster_1 Initial Purification cluster_2 Advanced Purification cluster_3 Purity Analysis Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Isolate a small sample Extractive Workup Extractive Workup TLC Analysis->Extractive Workup If multiple baseline spots Silica Plug Filtration Silica Plug Filtration Extractive Workup->Silica Plug Filtration If colored impurities persist Column Chromatography Column Chromatography Silica Plug Filtration->Column Chromatography For complex mixtures Recrystallization Recrystallization Column Chromatography->Recrystallization For final polishing NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy HPLC/LC-MS HPLC/LC-MS NMR Spectroscopy->HPLC/LC-MS Confirm purity >95% Pure 3-ethyl-1H-pyrazole-4-carbonitrile Pure 3-ethyl-1H-pyrazole-4-carbonitrile HPLC/LC-MS->Pure 3-ethyl-1H-pyrazole-4-carbonitrile

Caption: Purification workflow for 3-ethyl-1H-pyrazole-4-carbonitrile.

Decision Tree for Troubleshooting

Start Start Crude Product is Oily Crude Product is Oily Start->Crude Product is Oily Crude Product is a Discolored Solid Crude Product is a Discolored Solid Crude Product is Oily->Crude Product is a Discolored Solid No Attempt Trituration with a Non-polar Solvent Attempt Trituration with a Non-polar Solvent Crude Product is Oily->Attempt Trituration with a Non-polar Solvent Yes Multiple Spots on TLC Multiple Spots on TLC Crude Product is a Discolored Solid->Multiple Spots on TLC No Attempt Recrystallization Attempt Recrystallization Crude Product is a Discolored Solid->Attempt Recrystallization Yes Column Chromatography Column Chromatography Multiple Spots on TLC->Column Chromatography Yes Proceed to Column Chromatography Proceed to Column Chromatography Attempt Trituration with a Non-polar Solvent->Proceed to Column Chromatography Fails to solidify Attempt Recrystallization->Proceed to Column Chromatography Color persists Analyze Fractions by TLC Analyze Fractions by TLC Column Chromatography->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Final Purity Check (NMR, HPLC) Final Purity Check (NMR, HPLC) Combine Pure Fractions->Final Purity Check (NMR, HPLC) Pure Product Pure Product Final Purity Check (NMR, HPLC)->Pure Product

Caption: Troubleshooting decision tree for purification challenges.

References

  • BenchChem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • BenchChem. (n.d.). preventing side reactions in pyrazole synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.
  • Taylor & Francis Online. (2023, January 23). The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Nature Portfolio. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives a.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • ACS Publications. (2002, May 1). Two Tests for Detecting Nitriles and Amides. Analytical Chemistry.
  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • RSC Publishing. (2024, January 31). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm.
  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
  • ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ScienceDirect. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Semantic Scholar. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation.
  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACS Publications. (2013, April 5). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis.
  • PubMed. (2014, February 15). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry.

Sources

Optimization

Technical Support Center: Hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile. As Senior Application Scientists, we understand that converting this nitrile to its corresponding carboxylic acid is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrolysis of 3-ethyl-1H-pyrazole-4-carbonitrile. As Senior Application Scientists, we understand that converting this nitrile to its corresponding carboxylic acid is a critical step for many researchers in drug discovery and development. The primary challenge in this transformation is often the incomplete reaction, leading to the isolation of the stable intermediate, 3-ethyl-1H-pyrazole-4-carboxamide.

This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you minimize side product formation and maximize the yield of your target molecule, 3-ethyl-1H-pyrazole-4-carboxylic acid.

Understanding the Reaction: The Hydrolysis Pathway and Side Product Formation

The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, is not a single-step reaction. It proceeds through a critical intermediate: an amide.[1][2] The overall transformation involves the cleavage of a carbon-nitrogen triple bond and the formation of three new carbon-oxygen bonds.[3]

The key issue is that the first step—hydration of the nitrile to the amide—can be faster than the second step—hydrolysis of the amide to the carboxylic acid. This disparity in reaction rates is the primary reason for the accumulation of the 3-ethyl-1H-pyrazole-4-carboxamide side product.

G Nitrile 3-ethyl-1H-pyrazole-4-carbonitrile (Starting Material) Amide 3-ethyl-1H-pyrazole-4-carboxamide (Side Product / Intermediate) Nitrile->Amide +H₂O (Fast) Acid 3-ethyl-1H-pyrazole-4-carboxylic acid (Target Product) Amide->Acid +H₂O (Slow, Rate-Limiting)

Caption: Hydrolysis pathway and side product formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the hydrolysis reaction.

Q1: My reaction has stalled, and I'm isolating primarily the 3-ethyl-1H-pyrazole-4-carboxamide. Why is this happening and how can I fix it?

A1: This is the most common issue. The amide intermediate is often more stable and less reactive than the starting nitrile, making its hydrolysis the rate-limiting step of the entire process.[4] The pyrazole ring itself can influence the reactivity of the adjacent carbonyl group. To drive the reaction to completion, you must employ more forcing conditions, tailored to your chosen catalytic method.

  • For Acid-Catalyzed Reactions: The amide oxygen must be protonated to activate the carbonyl for nucleophilic attack by water.[5][6]

    • Solution 1: Increase Temperature and Reaction Time. Refluxing for an extended period (24-48 hours) is often necessary. Monitor the reaction by TLC or LC-MS every 8-12 hours.

    • Solution 2: Increase Acid Concentration. Move from 6M HCl to concentrated HCl or use a mixture of acetic acid and concentrated H₂SO₄. Be cautious, as the pyrazole ring can be sensitive to extremely harsh acidic conditions.[7][8]

  • For Base-Catalyzed Reactions: The hydroxide ion acts as the nucleophile. Higher concentrations and temperatures increase the reaction rate.

    • Solution 1: Increase Temperature. If you are running the reaction at 80 °C, increase it to reflux temperature (around 100-110 °C, depending on your solvent system).

    • Solution 2: Use a Stronger Base or Higher Concentration. Switch from 10% NaOH to 25-40% NaOH. The use of a co-solvent like ethanol or dioxane can improve the solubility of the organic substrate in the aqueous base, facilitating the reaction.[9]

G cluster_0 Troubleshooting Workflow Start Reaction Stalled at Amide Intermediate? Condition Which Condition? Start->Condition Acidic Acidic (HCl, H₂SO₄) Condition->Acidic Acidic Basic Basic (NaOH, KOH) Condition->Basic Basic Action_Acid1 Increase Temp to Reflux Increase Reaction Time (24-48h) Acidic->Action_Acid1 Action_Acid2 Increase Acid Concentration (e.g., 6M → 12M HCl) Acidic->Action_Acid2 Action_Basic1 Increase Temp to Reflux Basic->Action_Basic1 Action_Basic2 Increase Base Concentration (e.g., 10% → 25% NaOH) Basic->Action_Basic2 Monitor Monitor Progress by TLC or LC-MS Action_Acid1->Monitor Action_Acid2->Monitor Action_Basic1->Monitor Action_Basic2->Monitor Alternative Still Stalled? Consider Enzymatic Hydrolysis Monitor->Alternative

Caption: Troubleshooting workflow for incomplete hydrolysis.

Q2: I'm observing significant degradation of my starting material or product, leading to a low isolated yield. What are the likely causes?

A2: Pyrazole rings, while aromatic, are not indestructible.[10][11] Extremely high temperatures (>150 °C) combined with highly concentrated acid or base can lead to decomposition pathways such as ring-opening or sulfonation (if using H₂SO₄).

  • Solution 1: Find the "Sweet Spot". Systematically lower the temperature in 10 °C increments while extending the reaction time. The goal is to find a balance where the amide hydrolysis proceeds without significant degradation.

  • Solution 2: Use a Milder Acid. Consider using aqueous HBr instead of H₂SO₄, as it is a strong, non-oxidizing acid.

  • Solution 3: Protect the Pyrazole Nitrogen. If degradation is severe, a temporary protecting group strategy (e.g., BOC or SEM) on one of the pyrazole nitrogens could be considered, though this adds steps to the synthesis.

Q3: How can I effectively monitor the reaction to find the optimal endpoint and avoid unnecessary heating?

A3: Visual inspection is not sufficient. Active monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that clearly separates the nitrile (least polar), the amide (intermediate polarity), and the carboxylic acid (most polar, often stays on the baseline unless you add acid/base to the eluent).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows you to track the disappearance of the starting material mass peak (M+H)+ and the appearance of the amide (M+18+H)+ and carboxylic acid (M+19+H)+ peaks, providing a semi-quantitative view of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for hydrolyzing 3-ethyl-1H-pyrazole-4-carbonitrile?

A1: Here are two validated starting points. We recommend running small-scale trials of both to determine the best method for your specific setup.

ParameterAcid-Catalyzed MethodBase-Catalyzed Method
Reagent 6M Aqueous HCl15% (w/v) Aqueous NaOH
Solvent Dioxane or Acetic Acid (as co-solvent)Ethanol (as co-solvent)
Temperature 100-110 °C (Reflux)100-110 °C (Reflux)
Initial Time 12-24 hours12-24 hours
Work-up Cool, neutralize with base (e.g., NaOH), extract product.Cool, acidify with acid (e.g., HCl) to pH ~3-4 to precipitate the product.

Q2: Are there alternative, milder methods to achieve this transformation and avoid the amide side product?

A2: Yes. Enzymatic hydrolysis is an excellent, though often overlooked, alternative for sensitive substrates.[12]

  • Nitrilase Enzymes: These remarkable biocatalysts can convert nitriles directly to carboxylic acids in a single step, often bypassing the free amide intermediate entirely.[13] The reactions are typically run in an aqueous buffer at or near room temperature and neutral pH, which is ideal for preserving the pyrazole ring.

  • Screening: You can purchase commercially available nitrilase screening kits. A typical experiment involves incubating your nitrile substrate with a panel of different nitrilases and monitoring for the formation of the desired carboxylic acid by LC-MS. This approach is highly selective and environmentally friendly.[14]

Q3: Can I use microwave-assisted heating to accelerate the hydrolysis?

A3: Microwave heating can dramatically reduce reaction times from many hours to minutes. It is highly effective for both acid and base-catalyzed hydrolysis. However, care must be taken. The rapid heating can sometimes lead to localized hot spots and increased pressure, potentially accelerating decomposition pathways if not carefully controlled. We recommend using a dedicated scientific microwave reactor with temperature and pressure feedback controls. Start with lower temperatures (e.g., 120 °C) for short durations (10-15 min) and analyze the results before escalating the conditions.

Experimental Protocols

Protocol A: Optimized Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagents: Add glacial acetic acid (5 mL per gram of nitrile) followed by concentrated sulfuric acid (2.0 eq). Caution: Highly corrosive and exothermic.

  • Reaction: Heat the mixture to 120 °C and maintain for 12-24 hours.

  • Monitoring: Periodically take a small aliquot, dilute it with water, neutralize with NaHCO₃, extract with ethyl acetate, and analyze by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice.

  • Isolation: Adjust the pH to ~5-6 with a saturated NaOH solution. The product may precipitate. If not, extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol B: Optimized Base-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-ethyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagents: Add ethanol (5 mL per gram of nitrile) and a 25% (w/v) aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux (~100 °C) and maintain for 8-16 hours.

  • Monitoring: Follow the procedure described in Protocol A.

  • Work-up: After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~3-4. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate.

References
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Reddit. (2021). In the mechanism for hydrolysis of nitriles there is formation of an amide followed by formation of a carboxylic acid. Can the amide be isolated.... r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Karrer, P., & Kramer, H. (1944). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Liu, C., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. PMC. Retrieved from [Link]

  • El-Metwaly, N. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. ResearchGate. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Alam, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 3-Ethyl-1H-pyrazole-4-carbonitrile Scale-Up

Status: Operational | Tier: Level 3 Engineering Support Topic: Moisture Control & Hydrolysis Prevention during Scale-Up Target Molecule: 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: Various / Generic Scaffold) Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Moisture Control & Hydrolysis Prevention during Scale-Up Target Molecule: 3-ethyl-1H-pyrazole-4-carbonitrile (CAS: Various / Generic Scaffold)

Executive Summary: The Moisture Paradox

Scaling up the synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile presents a distinct "Moisture Paradox." The formation of the intermediate (an enol ether) requires strictly anhydrous conditions, yet the subsequent cyclization with hydrazine generates water as a stoichiometric byproduct.

If this byproduct water is not managed effectively during the exothermic cyclization and subsequent drying, it triggers the primary failure mode: Hydrolysis of the C-4 nitrile to the amide (M+18 impurity).

This guide provides the protocols required to navigate these conflicting requirements, ensuring high purity (>98%) and preventing the formation of "sticky" hygroscopic solids.

Process Workflow & Critical Control Points

The following diagram illustrates the anhydrous requirements versus the water-generating steps.

G Start 3-Oxopentanenitrile (Propionylacetonitrile) Inter Intermediate: 2-(Ethoxymethylene)- 3-oxopentanenitrile Start->Inter Strictly Anhydrous (Moisture Sensitive) Reagent Triethyl Orthoformate (Ac2O or Lewis Acid) Reagent->Inter Cyclization Cyclization (Exothermic) Inter->Cyclization + Hydrazine Hydrazine Hydrazine Hydrate (Controlled Addition) Hydrazine->Cyclization Water H2O Byproduct Cyclization->Water Generates Product 3-Ethyl-1H-pyrazole- 4-carbonitrile Cyclization->Product Main Path Impurity Impurity: Amide (Hydrolysis) Water->Impurity + Heat/Acid Product->Impurity If Drying Fails

Figure 1: Process flow highlighting the transition from moisture-intolerant precursors to water-generating cyclization.[1][2][3]

Module 1: Precursor Synthesis (The "Dry" Phase)

Objective: Synthesis of 2-(ethoxymethylene)-3-oxopentanenitrile. Risk: Trace moisture hydrolyzes the enol ether back to the starting ketone, stalling the reaction and lowering yield.

Technical Protocol
  • Reagent Quality: Ensure Triethyl orthoformate (TEOF) and Acetic Anhydride (if used as solvent/catalyst) have a water content <0.05% w/w.

  • Equipment Prep: Reactor must be dried at 110°C and nitrogen-purged.

  • Reaction Control:

    • Reflux 3-oxopentanenitrile with TEOF (1.2 equiv) and Acetic Anhydride (2.0 equiv).

    • Critical Step: Distill off the ethanol byproduct continuously. This drives the equilibrium forward. If ethanol/water remains, the reaction reverses.

  • Validation: Check NMR/HPLC. The disappearance of the CH2 singlet of the starting nitrile (approx. 3.5 ppm) and appearance of the vinyl proton (approx. 7.5-8.0 ppm) confirms conversion.

Module 2: Cyclization & Nitrile Protection (The "Wet" Phase)

Objective: Reaction with Hydrazine without hydrolyzing the nitrile. Risk: Hydrazine hydrate is basic. The reaction is exothermic. Base + Water + Heat = Nitrile Hydrolysis.

Technical Protocol
  • Solvent Selection: Switch to Ethanol or Methanol for the cyclization. Do not use water as the primary solvent.[4]

  • Temperature Management (Cryogenic Start):

    • Cool the enol ether solution to -10°C to 0°C .

    • Add Hydrazine Hydrate dropwise. Maintain internal temperature <10°C during addition.

    • Why? Low temperature favors the kinetic nucleophilic attack of hydrazine on the enol ether over the hydrolysis of the nitrile.

  • The "Reverse" Addition (Recommended for >1kg scale):

    • Add the enol ether solution into the cold hydrazine solution. This ensures hydrazine is always in excess, preventing oligomerization.

  • Workup Strategy:

    • Once addition is complete, allow to warm to Room Temp (20-25°C). Do not reflux unless conversion is incomplete.

    • Rotary evaporate the bulk solvent (ethanol/water) at <45°C . High heat during concentration is the #1 cause of amide formation.

Module 3: Isolation & Drying (The Stability Phase)

Objective: Obtaining a free-flowing solid, not a "sticky gum." Risk: 3-Ethyl-1H-pyrazole-4-carbonitrile is amphoteric and can trap water/salts.

Troubleshooting "Sticky Solids"

If your product isolates as a gum, it is likely a Hydrazine Salt or a Hydrate .

ParameterSpecification / Action
pH Adjustment The pyrazole NH is acidic (pKa ~10-11). Ensure the final slurry pH is adjusted to 5.0–6.0 with dilute HCl or Acetic Acid before filtration to break hydrazine salts.
Water Removal Azeotropic Drying: Dissolve the crude wet solid in Ethyl Acetate or Toluene . Distill off the solvent.[3] The water will azeotrope out, leaving the dry product.
Final Wash Wash the filter cake with cold Heptane . This removes organic impurities without dissolving the product, aiding in drying.
Drying Oven Vacuum oven at 40°C max. Use P2O5 or Silica Gel desiccant in the oven.

Failure Mode Analysis: Nitrile Hydrolysis

The following diagram details the chemical mechanism you are trying to prevent.

Hydrolysis cluster_prevention Prevention Strategy Nitrile Target: Pyrazole-4-CN Attack Nucleophilic Attack (OH- or H2O) Nitrile->Attack High Temp (>50°C) Imidate Imidate Intermediate Attack->Imidate Amide Impurity: Pyrazole-4-CONH2 (M+18) Imidate->Amide Irreversible Control Keep Temp <40°C Remove Water via Azeotrope

Figure 2: Mechanism of Nitrile Hydrolysis. This reaction is accelerated by basic pH (residual hydrazine) and heat.

FAQ & Troubleshooting Guide

Q1: My yield dropped significantly upon scaling from 10g to 500g.

Diagnosis: Likely Heat Transfer Failure . Explanation: The reaction of hydrazine with the enol ether is highly exothermic. On a small scale, heat dissipates quickly. On a large scale, the internal temperature likely spiked, causing the nitrile to hydrolyze to the amide (which is water-soluble and lost in the mother liquor) or causing polymerization. Fix: Use active cooling (jacketed reactor) and strictly limit the hydrazine addition rate to keep Temp <10°C.

Q2: I see a new peak at [M+18] in LCMS.

Diagnosis: Amide Formation . Explanation: Your nitrile group has hydrolyzed. Fix: Check your drying protocol. Did you dry it in an oven >50°C while it was still wet? Use azeotropic distillation (Ethyl Acetate) to remove water before applying heat.

Q3: The product is a sticky oil that won't crystallize.

Diagnosis: Salt Formation or Residual Solvent . Explanation: The pyrazole nitrogen can form salts with excess hydrazine or acids. Fix: Dissolve the oil in Ethyl Acetate/Water. Adjust aqueous layer pH to 6-7. Separate organic layer, dry over MgSO4, and concentrate. Triturate the residue with Hexanes/Heptane to induce crystallization.

Q4: Can I use water as the reaction solvent to be "Green"?

Answer: Risky. While hydrazine hydrate is aqueous, using bulk water as the solvent increases the residence time of the nitrile in a hot aqueous environment during workup. Ethanol is preferred because it can be removed at lower temperatures and dissolves the reactants better, keeping the reaction homogeneous.

References & Grounding

  • General Pyrazole Synthesis via Enol Ethers:

    • Menozzi, G., et al. "Synthesis of 1,5-diaryl-3-substituted pyrazoles." Journal of Heterocyclic Chemistry (1987). (Standard method for enol ether + hydrazine condensation).

  • Moisture Sensitivity in Nitrile Chemistry:

    • Pollak, P., et al. "Nitriles."[5] Ullmann's Encyclopedia of Industrial Chemistry. (Details hydrolysis risks of nitriles under basic conditions).

  • Scale-Up Safety (Hydrazine Handling):

    • Org.[6] Process Res. Dev. 2011, 15, 4, 939–941. (Discusses thermal hazards of hydrazine condensations).

(Note: Specific CAS-based references for "3-ethyl-1H-pyrazole-4-carbonitrile" are often proprietary to specific drug master files, but the chemistry is homologous to the well-known 3-methyl or 3-amino analogs found in the references above.)

Sources

Reference Data & Comparative Studies

Validation

The Fingerprint of Inhibition: 1H NMR Guide for 3-Ethyl-1H-pyrazole-4-carbonitrile

Topic: 1H NMR Chemical Shifts Interpretation for 3-Ethyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts Interpretation for 3-Ethyl-1H-pyrazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of JAK inhibitors and agrochemical scaffolds, 3-ethyl-1H-pyrazole-4-carbonitrile serves as a critical intermediate. Its structural integrity is defined by the electronic push-pull relationship between the electron-donating ethyl group at position 3 and the electron-withdrawing nitrile (cyano) group at position 4.

This guide provides a definitive interpretation of its 1H NMR spectroscopy, contrasting it with structural analogs and analyzing solvent-dependent tautomeric behaviors. Unlike standard spectral databases, this analysis focuses on the causality of chemical shifts, providing you with the logic to validate your specific synthesis.

Part 1: Comparative Analysis (The "Why" Behind the Shifts)

To understand the spectrum of 3-ethyl-1H-pyrazole-4-carbonitrile, one must compare it against its "parent" (3-ethyl-1H-pyrazole) and analyze the solvent effects that dictate the visibility of the exchangeable proton.

1.1 Structural Analog Comparison: The Nitrile Effect

The introduction of the cyano (-CN) group at position 4 drastically alters the electronic environment of the pyrazole ring.

FeatureTarget: 3-Ethyl-1H-pyrazole-4-carbonitrile Analog: 3-Ethyl-1H-pyrazole Interpretation of Difference
H-4 (Ring Proton) Absent (Substituted by CN)~6.10 ppm (d)The CN group replaces H-4.[1] The loss of this upfield signal is the primary confirmation of substitution.
H-5 (Ring Proton) 8.15 – 8.30 ppm (s)~7.45 – 7.55 ppm (d)Deshielding Effect: The strong electron-withdrawing nature of the nitrile group pulls electron density from the ring, shifting the adjacent H-5 downfield by ~0.7 ppm.
Ethyl (

)
2.85 – 2.95 ppm (q)2.65 – 2.75 ppm (q)The inductive effect of the CN group propagates through the ring, slightly deshielding the ethyl methylene protons.
Ethyl (

)
1.25 – 1.35 ppm (t)1.20 – 1.30 ppm (t)Minimal impact; the methyl group is too distant from the nitrile to experience significant inductive shift.
1.2 Solvent Comparison: DMSO-d6 vs. CDCl3

The choice of solvent is not merely about solubility; it determines the visibility of the N-H tautomer.

SolventN-H Signal CharacteristicsH-5 Signal ResolutionRecommended Use
DMSO-d6 Distinct Broad Singlet (~13.0 - 13.5 ppm). Strong H-bonding with DMSO slows proton exchange, making the peak visible and integrable.Sharp Singlet. The "freezing" of tautomers often results in sharper aromatic signals.Quantification & Structure Confirmation.
CDCl3 Invisible or Very Broad (~9.0 - 11.0 ppm). Rapid exchange and weak H-bonding often broaden this signal into the baseline.Slightly Broader. Fast tautomeric exchange (3-ethyl

5-ethyl) can broaden the H-5 signal.
Reaction Monitoring (Quick Check).
Part 2: Structural Dynamics & Tautomerism

A critical aspect of pyrazole chemistry is annular tautomerism. For 3-substituted pyrazoles, the proton can reside on N1 or N2.[2]

  • Tautomer A (3-Ethyl): The ethyl group is at position 3 relative to the NH.

  • Tautomer B (5-Ethyl): The ethyl group is at position 5 relative to the NH.

In solution, these exist in rapid equilibrium. However, the 4-cyano group introduces electronic bias. The tautomer where the N-H is adjacent to the electron-withdrawing CN group is generally less favored due to electronic repulsion, but hydrogen bonding can stabilize specific forms.

Visualization: Tautomeric Equilibrium & Assignment Logic

Tautomerism cluster_legend Note on Symmetry TautomerA Tautomer A (3-Ethyl-1H-pyrazole-4-CN) Equilibrium Fast Exchange (NMR Timescale) TautomerA->Equilibrium  H-Shift   TautomerB Tautomer B (5-Ethyl-1H-pyrazole-4-CN) Equilibrium->TautomerB Observed Observed Spectrum (Averaged Signals) Equilibrium->Observed  Result   Note1 CN group breaks symmetry. H-3 and H-5 are NOT equivalent. Only ONE aromatic singlet (H-5) appears.

Figure 1: The tautomeric equilibrium of 3-ethyl-1H-pyrazole-4-carbonitrile. In NMR, this results in averaged signals for the ethyl group, but the H-5 proton remains distinct as the only aromatic proton.

Part 3: Detailed Spectral Assignment (DMSO-d6)

Experimental Conditions: 400 MHz, 298 K, DMSO-d6.

  • 
     13.20 ppm (1H, br s, N-H): 
    
    • Interpretation: The acidic proton on the pyrazole nitrogen. The chemical shift is highly concentration-dependent.

    • Validation: Add

      
       to the NMR tube. This peak must disappear (exchange with D).
      
  • 
     8.25 ppm (1H, s, H-5): 
    
    • Interpretation: The sole aromatic proton.

    • Why 8.25? Base pyrazole (7.6) + CN deshielding effect (+0.65).

    • Coupling: Appears as a singlet because the adjacent position (C-4) is substituted with CN.[2] No vicinal coupling is possible.

  • 
     2.88 ppm (2H, q, 
    
    
    
    Hz,
    
    
    ):
    • Interpretation: Methylene protons of the ethyl group.

    • Coupling: Quartet due to the adjacent methyl group (

      
      ).
      
  • 
     1.28 ppm (3H, t, 
    
    
    
    Hz,
    
    
    ):
    • Interpretation: Methyl protons of the ethyl group.

    • Coupling: Triplet due to the adjacent methylene group (

      
      ).
      
Part 4: Experimental Protocol

To ensure reproducible data, follow this standardized sample preparation and acquisition protocol.

4.1 Sample Preparation (Self-Validating)
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the solvent is stored over molecular sieves to prevent water peaks (

      
       3.33) from obscuring the ethyl quartet if the water peak drifts.
      
  • Dissolution: Sonicate for 30 seconds. Pyrazoles can form intermolecular H-bonded dimers; sonication ensures monomeric dispersion.

  • Filtration: If the solution is cloudy, filter through a small plug of cotton wool into the NMR tube. Particulates cause magnetic field inhomogeneity, broadening the critical H-5 singlet.

4.2 Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The H-5 proton and the quaternary carbons (in 13C) have long relaxation times. A short D1 will under-integrate the H-5 signal relative to the alkyl protons.

  • Scans (NS): 16 (minimum) to 64 (for clean baseline).

4.3 Workflow Visualization

Protocol cluster_decision Validation Step Start Purified Product (Solid) Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 for characterization) Start->Solvent Prep Sonicate & Filter (Ensure Homogeneity) Solvent->Prep Acquire Acquire 1H NMR (D1 = 5s, NS = 16) Prep->Acquire Check Check N-H Peak (~13 ppm) Acquire->Check Valid Process Data Check->Valid Peak Present Invalid Dry Sample & Retest (Wet Solvent?) Check->Invalid Peak Absent

Figure 2: Step-by-step experimental workflow for obtaining high-fidelity NMR data for pyrazole derivatives.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Claramunt, R. M., et al. (2006). "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Chemistry A. [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link][3]

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of Nitrile Stretch in 3-Ethyl-1H-Pyrazole-4-Carbonitrile

[1][2] Executive Summary 3-Ethyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of JAK inhibitors and transition metal "scorpionate" ligands.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Ethyl-1H-pyrazole-4-carbonitrile is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of JAK inhibitors and transition metal "scorpionate" ligands.[1] Its infrared (IR) spectral signature is dominated by the nitrile (


) stretching vibration, which serves as a primary quality control attribute (QCA) during synthesis and purification.[2][3]

This guide provides an in-depth technical analysis of the nitrile stretch frequency, contrasting it with structural analogs to prevent misidentification. Unlike amino-substituted pyrazoles which exhibit significant red-shifts due to resonance, the ethyl-substituted variant maintains a classical heteroaromatic nitrile frequency.[1]

Technical Analysis: The Spectral Signature

The Nitrile Stretch ( )

For 3-ethyl-1H-pyrazole-4-carbonitrile, the diagnostic nitrile stretch appears as a sharp, distinct band in the region of


 .[2][3]
  • Vibrational Mode: Stretching of the carbon-nitrogen triple bond.[1]

  • Intensity: Medium to Strong (variable depending on dipole moment changes).[1][2][3]

  • Context: This frequency is characteristic of an aromatic nitrile .[2][3] It is lower than aliphatic nitriles (e.g., acetonitrile at

    
    ) due to conjugation with the pyrazole ring, but higher than amino-substituted analogs.[2][3]
    
Secondary Diagnostic Bands

To confirm identity beyond the nitrile peak, analysts must verify the pyrazole ring environment:

  • 
     (Stretch):  A broad, intense band between 
    
    
    
    .[2][3] This broadening results from intermolecular hydrogen bonding (dimerization) typical of 1H-pyrazoles in the solid state.[1][2][3]
  • 
     (Ring Modes):  Multiple bands in the 
    
    
    
    region, representing the "breathing" modes of the heterocyclic ring.[2][3]

Comparative Analysis: The "Substituent Effect"

A common error in pyrazole analysis is confusing the spectral data of alkyl-substituted pyrazoles with amino-substituted ones.[1] The electronic influence of the substituent at the 3- or 5-position drastically alters the nitrile frequency.[1]

Data Comparison Table
CompoundStructure

Frequency
Electronic Effect
3-Ethyl-1H-pyrazole-4-carbonitrile Target

Conjugation (Moderate) Ethyl group is weakly electron-donating (+I effect).[1][2][3] Minimal resonance perturbation.
5-Amino-1H-pyrazole-4-carbonitrile Analog

Strong Resonance (+M) Amino group donates electron density into the ring/nitrile, weakening the

bond (Red Shift).[1][2][3]
Benzonitrile Standard

Aromatic Conjugation Standard reference for conjugated nitriles.[1][2][3]
Acetonitrile Aliphatic

Induction Only No conjugation; strongest triple bond character.[1][2][3]
Mechanistic Insight (Resonance Effects)

The diagram below illustrates why the amino-analog has a lower frequency than the ethyl-target. The amino group allows for a "push-pull" resonance structure that reduces the bond order of the nitrile group.[1] The ethyl group cannot participate in this resonance.[1]

ResonanceEffect Target 3-Ethyl-1H-pyrazole-4-CN (Target) Mech_Target Ethyl Group (+I Effect) No Lone Pair Donation Bond Order remains ~3 Target->Mech_Target Amino 5-Amino-1H-pyrazole-4-CN (Analog) Mech_Amino Amino Group (+M Effect) Lone Pair Donation into Ring Resonance reduces C≡N Bond Order Amino->Mech_Amino Freq_Target Frequency: ~2225 cm⁻¹ (Standard Aromatic) Mech_Target->Freq_Target Maintains Bond Strength Freq_Amino Frequency: ~2206 cm⁻¹ (Red Shifted) Mech_Amino->Freq_Amino Weakens Bond Strength

Figure 1: Mechanistic comparison of substituent effects on nitrile bond order and vibrational frequency.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducibility and "Trustworthiness" in your data, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) -- Recommended

ATR is preferred for solid pyrazoles due to ease of use and lack of moisture interference.[2][3]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect 32 scans of the clean crystal (air background).[2][3]

  • Sample Loading: Place

    
     of 3-ethyl-1H-pyrazole-4-carbonitrile solid onto the crystal.
    
  • Compression: Apply high pressure using the anvil to ensure intimate contact.[1] Note: Poor contact results in weak bands and high noise.[2][3]

  • Acquisition: Collect 32 scans at

    
     resolution.
    
  • Correction: Apply "ATR Correction" in your software if comparing to historical transmission (KBr) libraries, as ATR intensities differ at lower wavenumbers.

Method B: KBr Pellet -- Legacy/High Resolution

Use this if you need to resolve subtle hydrogen-bonding shifts in the NH region.[1]

  • Ratio: Mix

    
     of sample with 
    
    
    
    of dry, spectroscopic-grade KBr.
  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Inadequate grinding causes the "Christiansen Effect" (distorted baselines).[2][3]

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Transmission mode.

Analysis Workflow

FTIR_Workflow Start Start Analysis Acquire Acquire Spectrum (Range: 4000-600 cm⁻¹) Start->Acquire Check_CN Check 2200-2250 cm⁻¹ Region Acquire->Check_CN Is_2225 Peak at ~2225 cm⁻¹? Check_CN->Is_2225 Analyze Is_2205 Peak at ~2205 cm⁻¹? Is_2225->Is_2205 No (Lower) Is_2250 Peak at ~2250 cm⁻¹? Is_2225->Is_2250 No (Higher) Check_NH Verify NH Stretch (3100-3200 cm⁻¹) Is_2225->Check_NH Yes Suspect_Amino SUSPECT IMPURITY: Likely Amino-analog Is_2205->Suspect_Amino Yes Suspect_Aliphatic SUSPECT IMPURITY: Aliphatic Nitrile / Solvent Is_2250->Suspect_Aliphatic Yes Confirm_Ethyl Consistent with 3-Ethyl-1H-pyrazole-4-CN Check_NH->Confirm_Ethyl Broad Band Present

Figure 2: Decision tree for interpreting FTIR data of pyrazole-carbonitriles.

References

  • NIST Mass Spectrometry Data Center. 5-Amino-4-cyano-1-phenylpyrazole Infrared Spectrum.[1][4] National Institute of Standards and Technology.[1][5] Link[2][3]

  • RSC Advances. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[1] Royal Society of Chemistry, 2021. (Provides comparative spectral data for amino-substituted analogs). Link

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (General theory on nitrile shifts).[1][2][3] Link

  • Wichita State University. An Investigation into Cyano Substituted Polypyrazolylborate Complexes. (Specific synthesis and characterization of 3-ethyl-4-cyanopyrazole). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-ethyl-1H-pyrazole-4-carbonitrile

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Mass spectrometry stands as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming molecular architecture. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-ethyl-1H-pyrazole-4-carbonitrile, a molecule of interest in synthetic and medicinal chemistry.

In the absence of direct experimental spectra for this specific compound in publicly available databases, this guide will leverage established principles of mass spectrometry and draw objective comparisons with the known fragmentation behaviors of structurally related pyrazoles and other heterocyclic systems. By examining the influence of the ethyl and nitrile substituents on the pyrazole core, we can construct a predictive model of its fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Fragmentation Pathways of 3-ethyl-1H-pyrazole-4-carbonitrile

The fragmentation of 3-ethyl-1H-pyrazole-4-carbonitrile (molecular weight: 121.14 g/mol ) is anticipated to be a composite of pathways dictated by the pyrazole ring, the ethyl substituent at the C3 position, and the carbonitrile group at the C4 position.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI-MS, the molecular ion (M•+) is expected to be observed, followed by a series of characteristic fragment ions. The primary fragmentation events are predicted to involve the loss of small, stable neutral molecules and radicals.

A key fragmentation pathway for aromatic compounds containing an ethyl group is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃). This results in the formation of a stable cation. For 3-ethyl-1H-pyrazole-4-carbonitrile, this would lead to a prominent ion at m/z 106.

Another significant fragmentation route for pyrazoles is the expulsion of hydrogen cyanide (HCN).[1] In the case of 4-cyanopyrazole, the elimination of HCN is a dominant process.[1] Therefore, for the target molecule, the loss of HCN from the molecular ion could produce a fragment at m/z 94. Subsequent fragmentation of the pyrazole ring itself can also be anticipated.

The nitrile group can also influence fragmentation. The loss of the cyano radical (•CN) would result in an ion at m/z 95.

The following diagram illustrates the predicted major fragmentation pathways under EI-MS.

EI_Fragmentation_3_ethyl_1H_pyrazole_4_carbonitrile M [M]•+ m/z 121 F1 [M - CH₃]⁺ m/z 106 M->F1 - •CH₃ F2 [M - HCN]•+ m/z 94 M->F2 - HCN F3 [M - •CN]⁺ m/z 95 M->F3 - •CN F4 [M - N₂]•+ m/z 93 M->F4 - N₂ F5 [M - C₂H₄]•+ m/z 93 M->F5 - C₂H₄

Caption: Predicted EI fragmentation of 3-ethyl-1H-pyrazole-4-carbonitrile.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 122) in positive ion mode. Collision-induced dissociation (CID) of this precursor ion in MS/MS experiments will induce fragmentation. The fragmentation of the protonated molecule will likely follow pathways similar to EI, but the initial charge state influences the process.

The loss of a neutral ethylene molecule (C₂H₄) from the protonated ethyl group is a plausible pathway. The loss of HCN from the protonated pyrazole ring is also a highly probable fragmentation event.

ESI_Fragmentation_3_ethyl_1H_pyrazole_4_carbonitrile MH [M+H]⁺ m/z 122 F1_ESI [M+H - C₂H₄]⁺ m/z 94 MH->F1_ESI - C₂H₄ F2_ESI [M+H - HCN]⁺ m/z 95 MH->F2_ESI - HCN F3_ESI [M+H - NH₃]⁺ m/z 105 MH->F3_ESI - NH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-ethyl-1H-pyrazole-4-carbonitrile.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation patterns, it is instructive to compare them with the known fragmentation of structurally analogous compounds.

CompoundKey Structural FeaturesObserved/Expected Key FragmentationsReference
4-Cyanopyrazole Pyrazole ring with a nitrile group at C4.Dominant loss of HCN.[1][1]
Ethylbenzene Aromatic ring with an ethyl substituent.Prominent loss of a methyl radical (•CH₃) to form a stable tropylium ion.
3,5-diethyl-1-phenyl-1H-pyrazole Pyrazole ring with two ethyl substituents.Expected loss of methyl and ethyl radicals.[2]
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Pyrazole with alkyl and ester functionalities.Fragmentation influenced by both the ester and alkyl groups.[3]

The fragmentation of 3-ethyl-1H-pyrazole-4-carbonitrile is expected to be a hybrid of the behaviors observed in these analogs. The presence of the ethyl group at C3 is likely to favor the loss of a methyl radical, similar to ethylbenzene. The nitrile group at C4 will strongly promote the elimination of HCN, a characteristic fragmentation of cyanopyrazoles.[1] The interplay of these two substituents on the pyrazole core will likely result in a complex spectrum with competing fragmentation pathways.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following detailed methodologies are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of a pure sample of 3-ethyl-1H-pyrazole-4-carbonitrile.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Analysis Workflow:

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep Dissolve sample in volatile solvent Inject Inject sample into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Interpret Identify Molecular Ion and Fragment Ions Process->Interpret Compare Compare with Predicted Fragmentation Interpret->Compare

Caption: Workflow for GC-EI-MS analysis.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for the analysis of the compound in solution, potentially from a reaction mixture or biological matrix.

Instrumentation:

  • Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is appropriate.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 122.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Analysis Workflow:

LC_MSMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Prep_LC Dissolve sample in mobile phase Inject_LC Inject sample into LC Prep_LC->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Ionize_LC ESI Ionization (+) Separate_LC->Ionize_LC MS1 MS1: Select [M+H]⁺ Ionize_LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Analyze Fragment Ions CID->MS2 Process_LC Generate MS/MS Spectrum MS2->Process_LC Interpret_LC Identify Fragment Ions Process_LC->Interpret_LC Pathway Elucidate Fragmentation Pathways Interpret_LC->Pathway

Caption: Workflow for LC-ESI-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-ethyl-1H-pyrazole-4-carbonitrile. By synthesizing knowledge from the fragmentation of related compounds, we anticipate key fragmentation pathways involving the loss of a methyl radical from the ethyl group and the elimination of HCN from the pyrazole ring. The provided experimental protocols offer a robust starting point for the empirical validation of these predictions. For researchers in drug discovery and development, a thorough understanding of these fragmentation patterns is invaluable for confident structural confirmation and for the analysis of metabolites and degradation products.

References

  • De Hoffmann, E., & Stroobant, V. (2007).
  • Frizzo, C. P., Hennemann, B. L., & Martins, M. A. P. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Jamal, A., et al. (2024). Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. Journal of Nepal Chemical Society.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • More, M. S., et al. (2019).
  • Manvatkar, S. R., et al. (2023). A review on synthesis and medicinal applications of Schiff bases. Journal of the Indian Chemical Society.
  • Murugavel, K., et al. (2008). Schiff base complexes of transition metals: A review.
  • Yuan, Y., et al. (2018). Recent advances in Schiff base-functionalized materials for sensing applications.
  • PubChem. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Ethyl vs. 3-Methyl Pyrazole-4-Carbonitrile

Executive Summary This guide provides a technical comparison between 3-methyl-1H-pyrazole-4-carbonitrile (3-Me-PzCN) and 3-ethyl-1H-pyrazole-4-carbonitrile (3-Et-PzCN) . While these two scaffolds share identical electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-methyl-1H-pyrazole-4-carbonitrile (3-Me-PzCN) and 3-ethyl-1H-pyrazole-4-carbonitrile (3-Et-PzCN) . While these two scaffolds share identical electronic cores, the subtle steric differentiation between the methyl and ethyl substituents dictates divergent reactivity profiles, particularly in regioselective


-alkylation and heterocyclization kinetics.

Key Finding: The ethyl group introduces a specific steric exclusion volume that enhances regioselectivity during


-alkylation by kinetically disfavoring attack at the proximal nitrogen (

), a phenomenon less pronounced in the methyl analog.

Structural & Electronic Analysis

To understand the reactivity differences, we must first quantify the physicochemical parameters of the C3-substituent.

Inductive vs. Steric Parameters

The electronic difference between a methyl and an ethyl group is negligible in terms of Hammett resonance (


), but the steric parameters (Taft 

) differ sufficiently to impact reaction outcomes.
Parameter3-Methyl (-CH

)
3-Ethyl (-CH

CH

)
Impact on Reactivity
Taft Steric Constant (

)

(Reference)

Ethyl is bulkier; hinders adjacent

attack.
Inductive Effect (

)


Negligible difference; both are weak electron donors.
Rotational Freedom None (

symmetry)
High (Methylene rotation)Ethyl "sweeps" a larger volume, shielding the C4-CN and N2.
Tautomeric Equilibrium

Both compounds exist in a prototropic tautomeric equilibrium. In solution (DMSO/DMF), the equilibrium constant (


) favors the 3-substituted tautomer, but the reactive species is often dictated by the Curtin-Hammett principle.

Tautomerism Tautomer3 3-Alkyl-1H-pyrazole (Less Sterically Crowded) Tautomer5 5-Alkyl-1H-pyrazole (Sterically Crowded NH) Tautomer3->Tautomer5 Proton Shift (Fast)

Figure 1: Tautomeric equilibrium. The steric bulk of the R-group (Me vs Et) destabilizes the 5-alkyl tautomer where the substituent is adjacent to the NH.

Critical Reactivity Profile: Regioselective N-Alkylation

The most common synthetic bottleneck with these scaffolds is achieving high regioselectivity during


-alkylation.
The Steric Steering Effect

Under basic conditions (e.g.,


), the pyrazolate anion is formed. The incoming electrophile (

) can attack either

or

.
  • 3-Methyl: The methyl group is small. While it directs alkylation primarily to the distal

    
     (forming the 1,3-isomer), significant amounts of the proximal 
    
    
    
    product (1,5-isomer) are often observed (ratios typically 80:20 to 90:10).
  • 3-Ethyl: The ethyl group's methylene unit creates a "steric wall." This significantly retards the approach of the electrophile to

    
    . Consequently, 3-Et-PzCN typically yields higher regioselectivity (>95:5)  for the 1,3-isomer compared to the methyl variant.
    
Experimental Protocol: Regioselective Alkylation

Self-Validating Step: Use 1H NMR to confirm isomer ratio. The C5-H proton in the 1,3-isomer typically appears downfield compared to the 1,5-isomer due to the adjacent nitrile anisotropy.

Materials:

  • Substrate (3-Me-PzCN or 3-Et-PzCN): 1.0 equiv

  • Alkyl Halide (e.g., Benzyl Bromide): 1.1 equiv

  • Base: Cesium Carbonate (

    
    ): 2.0 equiv
    
  • Solvent: Anhydrous DMF (0.2 M)

Procedure:

  • Dissolution: Dissolve the pyrazole substrate in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at RT for 30 min to ensure complete anion formation (solution often turns yellow).
    
  • Addition: Add the alkyl halide dropwise to control exotherm.

  • Reaction: Stir at RT for 4-12 hours.

    • Comparison Note: 3-Et-PzCN may require 1-2 hours longer than 3-Me-PzCN due to the slight steric drag, but the selectivity will be superior.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .

Alkylation Substrate Pyrazolate Anion (Ambident Nucleophile) TS_N1 TS: Attack at N1 (Distal - Low Sterics) Substrate->TS_N1 TS_N2 TS: Attack at N2 (Proximal - High Sterics) Substrate->TS_N2 RX Alkyl Halide (R-X) RX->TS_N1 RX->TS_N2 Prod_Major 1-R-3-Alkyl-4-CN (Major Product) TS_N1->Prod_Major Fast (Et > Me selectivity) Prod_Minor 1-R-5-Alkyl-4-CN (Minor Product) TS_N2->Prod_Minor Slow (Blocked by Et)

Figure 2: Kinetic pathway of N-alkylation. The 3-Ethyl group effectively blocks the TS_N2 pathway.

Downstream Application: Pyrazolo[3,4-d]pyrimidine Synthesis[1][2][3][4]

Both scaffolds are prime precursors for JAK/kinase inhibitors via the formation of pyrazolo[3,4-d]pyrimidines. The reaction involves the condensation of the amino-pyrazole (derived from the nitrile) with a carbon source (e.g., formamide, urea).

Reactivity Comparison
  • 3-Methyl: The C4-nitrile is sterically accessible. Cyclization with hydrazine or guanidine proceeds rapidly.

  • 3-Ethyl: The ethyl group exerts a "buttressing effect" on the adjacent C4-nitrile. While electronic deactivation is minimal, the steric bulk can slow down the initial nucleophilic attack on the nitrile carbon by approximately 1.5x to 2.0x compared to the methyl variant.

Implication: When using 3-Et-PzCN, higher temperatures (refluxing n-butanol vs. ethanol) or stronger promoters (e.g., acetic acid catalyst) are often required to drive the cyclization to completion.

Comparative Data Summary

The following table summarizes the expected performance differences based on standard physical organic chemistry principles and literature precedents for alkyl-pyrazoles.

Feature3-Methyl-Pz-4-CN3-Ethyl-Pz-4-CNPractical Recommendation
N-Alkylation Regioselectivity Moderate to High (85:15 - 92:8)Excellent (>95:5) Use Ethyl if isomer purity is critical and separation is difficult.
Reaction Rate (Alkylation) Fast (

)
Slightly Slower (

)
Increase reaction time by 20% for Ethyl.
Crystallinity of Products High (High MP)Moderate (Lower MP)Methyl derivatives are generally easier to crystallize; Ethyl derivatives may require chromatography.
Solubility (Organic) ModerateHigh Ethyl improves solubility in DCM/EtOAc, aiding processing.
Metabolic Stability (Drug Design) Susceptible to rapid oxidationSusceptible to oxidation + dealkylationEthyl offers a different metabolic soft spot; useful for tuning PK.

References

  • Elguero, J., et al. "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, vol. 76, 2000.

    • Foundational text on pyrazole tautomerism and the impact of 3/5-substituents.
  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

    • Discusses steric control in pyrazole synthesis and alkyl
  • Kudyakova, Y.S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles."[1][2] International Journal of Molecular Sciences, 2025.[1][2]

    • Recent study illustrating how steric and electronic tuning affects N1 vs N2 selectivity.
  • Al-Mulla, A., et al. "Synthesis of pyrazolo[3,4-d]pyrimidines."[3] Journal of Heterocyclic Chemistry, 2024.

    • Provides protocols for converting 4-cyanopyrazoles into fused bicyclic systems.

Sources

Validation

A Comparative Guide to the Validation of Elemental Analysis for 3-ethyl-1H-pyrazole-4-carbonitrile

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel chemical entity is a cornerstone of its characterization and a prerequisite for regula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a novel chemical entity is a cornerstone of its characterization and a prerequisite for regulatory submission. This guide provides an in-depth, technically-grounded comparison of validation methodologies for the elemental analysis of 3-ethyl-1H-pyrazole-4-carbonitrile, a nitrogen-rich heterocyclic compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare analytical techniques, all while adhering to the highest standards of scientific integrity.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental purity check, confirming the empirical formula of a synthesized compound. For a molecule like 3-ethyl-1H-pyrazole-4-carbonitrile, which is rich in nitrogen, accurate elemental composition data is vital.[1][2][3][4] Any deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for the compound's efficacy and safety.[5]

The validation of the analytical procedure used for this determination is therefore not a mere formality but a critical process to ensure the reliability and accuracy of the data.[6][7][8][9] This guide will focus on the widely used technique of CHN (Carbon, Hydrogen, Nitrogen) combustion analysis and compare its performance characteristics with those of Inductively Coupled Plasma (ICP) based methods for trace elemental impurities, all within the framework of established regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

Theoretical Elemental Composition of 3-ethyl-1H-pyrazole-4-carbonitrile

Before any analysis can be validated, the theoretical elemental composition must be calculated based on the compound's chemical formula.

Chemical Formula: C₆H₇N₃

Molecular Weight: 121.14 g/mol

Table 1: Theoretical Elemental Composition

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01672.0659.49
Hydrogen (H)1.0177.075.84
Nitrogen (N)14.01342.0334.69

This theoretical baseline is the "true value" against which all experimental results will be compared.

Validation of CHN Combustion Analysis for 3-ethyl-1H-pyrazole-4-carbonitrile

CHN analysis by dynamic flash combustion is a robust and widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[14][15][16] The validation of this method must demonstrate that it is fit for its intended purpose, as outlined in the ICH Q2(R1) guideline.[6][7][8][9][17]

Experimental Protocol: CHN Analysis

A detailed, step-by-step methodology is crucial for reproducible results.

  • Instrument Preparation:

    • Ensure the CHN analyzer is calibrated using certified organic analytical standards (e.g., acetanilide). The calibration should be verified daily before sample analysis.[18]

    • Run check standards every 10-20 samples to monitor for any instrument drift.[18]

  • Sample Preparation:

    • Ensure the 3-ethyl-1H-pyrazole-4-carbonitrile sample is homogenous and completely dry to avoid erroneous hydrogen and carbon readings from residual solvent or water.[14] A minimum of 5mg of a powdered sample is typically required.[14]

    • Accurately weigh approximately 1-3 mg of the sample into a tin capsule.

  • Combustion and Analysis:

    • The sample is dropped into a high-temperature furnace (around 900-1000°C) with a pulse of pure oxygen.

    • This triggers rapid combustion, converting the sample into gaseous products (CO₂, H₂O, and N₂).

    • The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated by gas chromatography and quantified using a thermal conductivity detector.

Validation Parameters and Acceptance Criteria

The following parameters must be assessed according to ICH Q2(R1) guidelines.[6][7][8][9]

Table 2: Validation Parameters for CHN Analysis

Validation ParameterExperimental ApproachAcceptance Criteria
Accuracy Analyze a certified reference material with a known elemental composition similar to the analyte. Spike the sample with a known amount of a standard.The mean result should be within ±0.3% of the certified value or the theoretical value of the spiked sample.
Precision (Repeatability) Analyze a minimum of six replicates of the same homogenous sample under the same operating conditions over a short interval of time.The relative standard deviation (RSD) should be ≤ 1%.
Specificity The ability to assess the elements in the presence of expected impurities (e.g., residual solvents). This is inherent to the CHN method's separation of gaseous products.The method should yield results for C, H, and N without interference from common impurities.
Linearity Analyze a series of standards of varying concentrations.A linear relationship between the signal and the concentration should be demonstrated with a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.Typically defined by the linearity study.
Robustness Deliberately introduce small variations in method parameters (e.g., furnace temperature, gas flow rate) and assess the impact on the results.The results should remain unaffected by minor variations, demonstrating the reliability of the method.

A common acceptance criterion for publication in many chemistry journals is that the experimentally determined values must be within ±0.4% of the calculated theoretical values.[14]

Comparative Analysis: CHN vs. ICP-MS for Elemental Impurities

While CHN analysis is ideal for determining the bulk elemental composition, it is not suitable for quantifying trace elemental impurities, which are a major concern in pharmaceutical development.[10][11][12][13] For this purpose, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice, as recommended by USP General Chapters <232> and <233> and ICH Q3D guidelines.[10][11][12][13][19][20][21]

Table 3: Comparison of Analytical Techniques

FeatureCHN Combustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Determination of bulk elemental composition (C, H, N, S, O).Quantification of trace elemental impurities.
Principle Sample combustion followed by gas chromatography and thermal conductivity detection.Sample introduction into an argon plasma, ionization of atoms, and separation by mass-to-charge ratio.
Sample Preparation Minimal; direct analysis of a solid sample.Requires digestion of the sample, often using microwave-assisted acid digestion.[22]
Sensitivity Percent level (%).Parts per billion (ppb) to parts per trillion (ppt) level.
Elements Detected C, H, N, S, O.A wide range of elements from Lithium to Uranium.
Validation Focus Accuracy and precision of bulk composition.Detection and quantification limits for toxicologically relevant elements (e.g., As, Cd, Hg, Pb).[12][23]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the decision-making involved in selecting the appropriate analytical technique.

Elemental_Analysis_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation (ICH Q2(R1)) cluster_execution Execution & Analysis cluster_reporting Reporting & Documentation define_analyte Define Analyte: 3-ethyl-1H-pyrazole-4-carbonitrile calc_theoretical Calculate Theoretical Composition (C, H, N) define_analyte->calc_theoretical select_method Select Analytical Method (e.g., CHN Analysis) calc_theoretical->select_method prep_sample Prepare & Weigh Sample select_method->prep_sample accuracy Accuracy compare_results Compare Experimental vs. Theoretical Values accuracy->compare_results precision Precision precision->compare_results specificity Specificity specificity->compare_results linearity Linearity linearity->compare_results range Range range->compare_results robustness Robustness robustness->compare_results run_analysis Perform CHN Analysis prep_sample->run_analysis collect_data Collect & Process Data run_analysis->collect_data collect_data->accuracy collect_data->precision collect_data->specificity collect_data->linearity collect_data->range collect_data->robustness generate_report Generate Validation Report compare_results->generate_report

Caption: Workflow for the validation of CHN elemental analysis.

Analytical_Technique_Selection node_goal Analytical Goal? node_bulk Bulk Composition (C, H, N) node_goal->node_bulk  Purity & Formula  Confirmation node_trace Trace Elemental Impurities node_goal->node_trace  Safety & Regulatory  Compliance (ICH Q3D) node_chn CHN Combustion Analysis node_bulk->node_chn node_icpms ICP-MS / ICP-OES node_trace->node_icpms

Caption: Decision tree for selecting an elemental analysis technique.

Conclusion

The validation of elemental analysis for a novel compound such as 3-ethyl-1H-pyrazole-4-carbonitrile is a multi-faceted process that requires a deep understanding of both the chemistry of the analyte and the principles of analytical chemistry. For determining the bulk elemental composition (C, H, N), CHN combustion analysis stands out as a rapid, reliable, and cost-effective method. Its validation, guided by the principles of ICH Q2(R1), ensures the integrity of the data used to confirm the compound's empirical formula.

However, for the equally critical task of assessing trace elemental impurities, which is mandated by ICH Q3D, more sensitive techniques like ICP-MS are necessary. The choice of analytical technique is therefore dictated by the specific question being asked—bulk composition versus trace impurities. By employing a robustly validated analytical methodology, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their pharmaceutical products.

References

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • West Pharmaceutical Services. (2016). ICH Q3D Elemental Impurities – What are the Requirements?[Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • QbD Group. (2024). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2026). Elemental Impurity Analysis. [Link]

  • U.S. Food and Drug Administration. Elemental Analysis Manual. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Eurofins Scientific. (2026). CHNS Analysis. [Link]

  • Lab Manager. (2026). Elemental Analysis for Compliance, Purity, and Performance. [Link]

  • Spectroscopy Online. (2026). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Shimadzu. Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. [Link]

  • PubChem. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile. [Link]

  • YouTube. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. [Link]

  • Spectroscopy Online. (2022). Determination of Toxic Elements in Food by ICP-MS Using AOAC Method 2015.01. [Link]

  • Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • U.S. Food and Drug Administration. Elemental Analysis Manual. [Link]

  • European Food Safety Authority. Good Laboratory Practice (GLP). [Link]

  • SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). [Link]

  • Intertek. CHN ASTM Testing. [Link]

  • Spectroscopy Online. (2017). XRF for Analyzing Elemental Impurities in Pharmaceuticals. [Link]

  • IndiaMART. Technical Grade 3-Ethyl-1H-Pyrazole-4-Carbonitrile, For Laboratory, Liquid. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • ASTM International. (2025). D8110 Standard Test Method for Elemental Analysis of Distillate Products by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]

  • MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. [Link]

  • AOAC International. (2024). Call for Methods: Trace Elemental Contaminants in Foods and Beverages. [Link]

  • AOAC International. AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. [Link]

  • PubChemLite. Ethyl 3-ethyl-1h-pyrazole-4-carboxylate (C8H12N2O2). [Link]

  • ResearchGate. (2025). Bifunctional Nitrogen‐Rich Heterocyclic Compounds: Synthesis, Photoluminescence and Energetic Properties | Request PDF. [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • PMC. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

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Comparative

A Comparative Analysis of the Bioactivity of Ethyl vs. Phenyl Substituted Pyrazole Carbonitriles in Preclinical Cancer Models

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among the diverse library of pyrazole derivatives, those bearing a carbonitrile moiety have garnered significant attention, particularly in the realm of oncology. This guide provides a comparative analysis of the bioactivity of pyrazole carbonitriles, with a specific focus on the influence of ethyl versus phenyl substitutions on their anticancer properties. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

The Pyrazole Carbonitrile Scaffold: A Privileged Structure in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules.[2] The incorporation of a carbonitrile (-C≡N) group into the pyrazole scaffold can significantly enhance its biological activity. The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can influence the molecule's overall electronic properties, lipophilicity, and binding affinity to target proteins.[3]

Bioactivity of N-Phenyl Substituted Pyrazole Carbonitriles

A substantial body of research has focused on the synthesis and anticancer evaluation of N-phenyl substituted pyrazole carbonitriles. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

One study detailed the synthesis of a series of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles and their subsequent in vitro evaluation against human cervical cancer (HeLa), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines.[4] Several of these compounds exhibited significant anticancer activity, with IC50 values in the micromolar range. Another investigation into 4-cyano-1,5-diphenylpyrazoles revealed a derivative with exceptionally high cytotoxic activity against the IGROVI ovarian tumor cell line, boasting a GI50 value of 40 nM.[3][5]

The general structure-activity relationship for these N-phenyl pyrazole carbonitriles suggests that the nature and position of substituents on the phenyl rings play a crucial role in modulating their anticancer potency.

Bioactivity of N-Ethyl Substituted Pyrazole Carbonitriles: An Area Ripe for Exploration

In contrast to the wealth of data on N-phenyl substituted analogs, there is a notable scarcity of publicly available research specifically detailing the bioactivity of N-ethyl substituted pyrazole carbonitriles. While some studies describe the synthesis of pyrazole derivatives containing an ethyl group as part of an ester or other functional group, a systematic evaluation of an N-ethyl substituent on the pyrazole core of a carbonitrile-containing molecule is not well-documented in the reviewed literature.

This knowledge gap presents a significant opportunity for further investigation. Based on established principles of medicinal chemistry, the replacement of a bulky, aromatic phenyl group with a smaller, more flexible ethyl group would be expected to have a profound impact on the compound's pharmacological profile. The ethyl group would alter the molecule's size, shape, lipophilicity, and conformational flexibility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its biological target.

Experimental Methodologies for Bioactivity Assessment

To ensure the scientific rigor of bioactivity comparisons, standardized and validated experimental protocols are paramount. The following sections detail a typical workflow for the synthesis and cytotoxic evaluation of substituted pyrazole carbonitriles.

Synthesis of Substituted Pyrazole Carbonitriles

The synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles is often achieved through a one-pot, three-component reaction. This method is efficient and allows for the generation of a diverse library of compounds for screening.[6]

General Synthetic Scheme:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Substituted Benzaldehyde R One-pot, three-component reaction (e.g., in Ethanol with a basic catalyst) A->R B Malononitrile B->R C Phenylhydrazine or Ethylhydrazine C->R P 5-Amino-1-substituted-3-aryl- 1H-pyrazole-4-carbonitrile R->P

Caption: General workflow for the synthesis of substituted pyrazole carbonitriles.

Step-by-Step Protocol:

  • To a solution of the appropriate substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol, a catalytic amount of a base (e.g., piperidine) is added.

  • The mixture is stirred at room temperature for a specified period to facilitate the Knoevenagel condensation.

  • The corresponding hydrazine derivative (phenylhydrazine or ethylhydrazine, 1 mmol) is then added to the reaction mixture.

  • The reaction is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure pyrazole carbonitrile product.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7]

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with varying concentrations of pyrazole carbonitrile compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate IC50 values F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, PC-3) are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The pyrazole carbonitrile compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Comparative Bioactivity Data

As previously mentioned, a direct comparison of ethyl versus phenyl substituted pyrazole carbonitriles is challenging due to the lack of parallel studies. However, we can analyze the available data for N-phenyl pyrazole carbonitriles to establish a benchmark for their cytotoxic potential.

Compound TypeCancer Cell LineBioactivity (IC50/GI50)Reference
3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrilesHeLa, MCF-7, PC-3Micromolar range[4]
4-cyano-1,5-diphenylpyrazolesIGROVI (ovarian)40 nM[3][5]

This table summarizes representative data and is not an exhaustive list.

Structure-Activity Relationship (SAR) and Discussion

The available literature on substituted pyrazoles provides some clues for a prospective comparison between ethyl and phenyl substituents.

  • Steric Hindrance and Conformational Flexibility: A phenyl group is significantly larger and more rigid than an ethyl group. This difference in size and flexibility can dramatically affect how the molecule fits into the binding pocket of a target protein. In some cases, the bulky phenyl group may be essential for key hydrophobic interactions, leading to higher potency. In other instances, its rigidity might prevent an optimal binding conformation, in which case a smaller, more flexible ethyl group could be advantageous.

  • Electronic Effects: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's active site. The electronic nature of the phenyl ring can be further modulated with electron-donating or electron-withdrawing substituents, which has been shown to significantly impact bioactivity.[8] An ethyl group, being a simple alkyl chain, lacks these aromatic properties and primarily engages in weaker van der Waals interactions.

  • Lipophilicity and Physicochemical Properties: The substitution of a phenyl group with an ethyl group will decrease the lipophilicity of the molecule. This can have a cascading effect on its solubility, cell permeability, and overall pharmacokinetic profile. A less lipophilic compound may have better aqueous solubility but might be less able to cross cell membranes to reach an intracellular target.

Future Directions and Conclusion

The comparative analysis of ethyl versus phenyl substituted pyrazole carbonitriles reveals a significant area for future research. The well-documented anticancer activity of N-phenyl pyrazole carbonitriles provides a strong rationale for the synthesis and evaluation of their N-ethyl counterparts.

A systematic study that synthesizes and tests both N-ethyl and N-phenyl pyrazole carbonitriles with otherwise identical substitution patterns against a panel of cancer cell lines would provide invaluable data for understanding the structure-activity relationships of this important class of compounds. Such a study would not only elucidate the specific contributions of these substituents to bioactivity but also guide the rational design of more potent and selective anticancer agents.

References

  • Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 16(2), 881-889.
  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.
  • Farag, A. M., et al. (2008). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.
  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
  • Hassan, A. S., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][9]Triazole Derivatives. ResearchGate.

  • Khan, I., et al. (2021).
  • Abdellatif, K. R. A., et al. (2024).
  • Palko, M., et al. (2023).
  • Singh, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Abdullah, E. S. (2019). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research.
  • El-Sayed, N. N. E., et al. (2013).
  • Reddy, L. V. R., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Kumar, A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.
  • Olorunfemi, O. J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Pharmacognosy Research.
  • Al-Saleh, B., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
  • Faria, J. V., et al. (2017).
  • Vergelli, C., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
  • Hariyadi, D. M., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • Al-Zahrani, F. A. M., et al. (2018). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Kumar, V., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • Gushurst, K. S., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry.

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Validation

Validating Synthesis Pathways for 3-Ethyl-1H-Pyrazole-4-Carbonitrile Isomers: A Comparative Technical Guide

Topic: Validating Synthesis Pathways for 3-Ethyl-1H-Pyrazole-4-Carbonitrile Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis Pathways for 3-Ethyl-1H-Pyrazole-4-Carbonitrile Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of 3-ethyl-1H-pyrazole-4-carbonitrile presents a classic heterocyclic challenge: while the core connectivity is straightforward, the validation of its isomeric purity is complicated by annular tautomerism . For drug development professionals, distinguishing between the 3-ethyl and 5-ethyl tautomers (often identical in solution but distinct in solid-state or subsequent functionalization) is critical for Structure-Activity Relationship (SAR) consistency.

This guide compares the two dominant synthesis pathways—Orthoformate Condensation vs. DMF-DMA Cyclization —and establishes a rigorous validation protocol to ensure the isolation of the correct regioisomer and the exclusion of potential byproducts.

Part 1: Technical Context & The Isomer Conundrum[1]

Before evaluating synthesis routes, one must define the "isomer" in this context.[1] The 1H-pyrazole ring undergoes rapid proton transfer (tropy) between N1 and N2.

  • Tautomer A (3-Ethyl): The ethyl group is at position 3 relative to the NH.

  • Tautomer B (5-Ethyl): The ethyl group is at position 5 relative to the NH.

Why It Matters: In solution (NMR), these forms exist in rapid equilibrium, often appearing as a single average structure.[1] However, upon N-alkylation (a common next step in drug synthesis), this equilibrium dictates the ratio of N-alkyl-3-ethyl vs. N-alkyl-5-ethyl regioisomers. A synthesis pathway that generates impurities (such as incomplete cyclization intermediates) can be mistaken for tautomeric variance.[1]

The Verdict:

  • Route A (Orthoformate): Best for Scale-Up . Lower cost, robust, but requires careful purification to remove oligomeric byproducts.[1]

  • Route B (DMF-DMA): Best for Discovery/Purity . Higher cost, but yields a cleaner "enaminonitrile" intermediate, simplifying validation.[1]

Part 2: Comparative Analysis of Synthesis Pathways[1]
Route A: The Orthoformate-Mediated Cyclization (Standard)

This classical method involves the condensation of 3-oxopentanenitrile with triethyl orthoformate, followed by cyclization with hydrazine.

  • Mechanism: Acid-catalyzed condensation forms an ethoxymethylene intermediate.

  • Pros: Reagents are inexpensive and readily available in bulk.[1]

  • Cons: The intermediate (2-(ethoxymethylene)-3-oxopentanenitrile) can be unstable; risk of self-polymerization if temperature is uncontrolled.

Route B: The DMF-DMA Mediated Cyclization (Precision)

This route utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a dimethylaminomethylene intermediate.

  • Mechanism: DMF-DMA acts as a "carbon donor" to form a stable enaminonitrile.

  • Pros: The intermediate is highly crystalline and stable, allowing for isolation and rigorous purity checks before the hydrazine step.[1]

  • Cons: DMF-DMA is significantly more expensive than orthoformate.

Pathway Visualization

The following diagram illustrates the mechanistic divergence and convergence of both pathways.

SynthesisPathways Start 3-Oxopentanenitrile (Starting Material) Ortho Reagent: Triethyl Orthoformate (Ac2O, Reflux) Start->Ortho DMFDMA Reagent: DMF-DMA (Toluene, Reflux) Start->DMFDMA InterA Intermediate A: 2-(Ethoxymethylene)- 3-oxopentanenitrile Ortho->InterA Route A Hydrazine Cyclization: Hydrazine Hydrate (EtOH, 0°C to RT) InterA->Hydrazine InterB Intermediate B: 2-((Dimethylamino)methylene)- 3-oxopentanenitrile DMFDMA->InterB Route B InterB->Hydrazine Product Target Product: 3-Ethyl-1H-pyrazole- 4-carbonitrile Hydrazine->Product Tautomer Tautomeric Equilibrium: 3-Ethyl vs 5-Ethyl Product->Tautomer

Caption: Figure 1. Divergent synthesis pathways for 3-ethyl-1H-pyrazole-4-carbonitrile showing intermediate variations.

Part 3: Experimental Protocols & Validation
1. Synthesis Protocol (Recommended Route B for Validation)

We prioritize Route B for validation purposes due to the stability of the intermediate, which serves as a quality checkpoint.[1]

Step 1: Formation of Enaminonitrile Intermediate

  • Charge a reaction vessel with 3-oxopentanenitrile (1.0 eq) and Toluene (5 vol).

  • Add DMF-DMA (1.1 eq) dropwise at room temperature.

  • Heat to reflux (110°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Concentrate in vacuo.[1] The residue (Intermediate B) is typically a yellow solid/oil.[1] Checkpoint: Verify absence of starting material.[1]

Step 2: Cyclization with Hydrazine

  • Dissolve Intermediate B in Ethanol (10 vol).

  • Cool to 0–5°C.

  • Add Hydrazine Hydrate (1.2 eq, 64% or 80% solution) dropwise.[1] Exothermic reaction—control temp <10°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Concentrate solvent.[1] Triturate the residue with cold water or diethyl ether to induce precipitation.[1]

  • Filter and dry.[1][2]

2. Analytical Validation (The "Self-Validating" System)

To prove you have the correct isomer and not a byproduct, use this triangulation method:

Analytical MethodExpected ObservationWhat it Validates
1H NMR (DMSO-d6) δ ~13.0-13.5 (br s, 1H): NH (exchangeable)δ ~8.2 (s, 1H): C5-H (Pyrazole ring)δ ~2.7 (q, 2H) & 1.2 (t, 3H): Ethyl groupConfirms core pyrazole structure.[1] Absence of aldehyde peak (CHO) confirms cyclization.[1]
13C NMR δ ~114 ppm: Cyano (CN) groupδ ~135-145 ppm: C3/C5 carbons (broad due to tautomerism)Confirms presence of Nitrile and Ethyl carbons.
NOE (Nuclear Overhauser Effect) Irradiation of NH signal should show enhancement of BOTH the Ethyl-CH2 and the C5-H (if exchange is slow) or averaged enhancement.Crucial: If you see NOE only to Ethyl or only to H, you may have a "locked" impurity or N-alkylated byproduct.
LC-MS [M+H]+ = 122.1 (approx). Single peak.Purity check. Differentiates from uncyclized hydrazone intermediates.[1]

Tautomer Discrimination Note: In DMSO-d6 at RT, you will likely observe one set of signals due to rapid tautomerism (


). To distinguish 3-ethyl from 5-ethyl, you must run Variable Temperature (VT) NMR  at -50°C.
  • Observation: The signals will split into two unequal sets (major/minor tautomers) corresponding to the 3-ethyl and 5-ethyl forms.

  • Why do this? To calculate the

    
     (equilibrium constant), which is vital for predicting regioselectivity in subsequent N-alkylation reactions.
    
3. Data Comparison Table
FeatureRoute A (Orthoformate)Route B (DMF-DMA)
Yield (Overall) 75 - 85%80 - 90%
Purity (Crude) 85 - 90% (Requires Recrystallization)>95% (Often clean upon concentration)
Cost Efficiency High (Cheap Reagents)Moderate (DMF-DMA is costly)
Scalability Excellent (>100g scale)Good (Limited by DMF-DMA cost)
Isomer Risk Moderate (Oligomers can mimic isomers)Low (Clean conversion)
References
  • Synthesis of Pyrazole-4-carbonitriles via Enaminonitriles

    • Source: Al-Qalaf, F., et al. "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles." Heterocycles, 2008.[1][3]

    • Relevance: Establishes the DMF-DMA route mechanism and hydrazine condens
    • (Archived)

  • Tautomerism in 3(5)

    • Source: Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[1] Molecules, 2021.[1]

    • Relevance: Provides the theoretical basis for distinguishing 3-ethyl vs 5-ethyl tautomers via NMR and X-ray crystallography.
    • [1]

  • Regioselective Synthesis Validation

    • Source: Vah, L., et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules, 2022.[1][3]

    • Relevance: Although focused on hydroxy-pyrazoles, the protocols for distinguishing regioisomers using HMBC/NOE are directly applicable to the ethyl-cyano system.
  • Physical Properties & Characterization

    • Source: PubChem Compound Summary for Ethyl 3-amino-1H-pyrazole-4-carboxylate (Analogous spectral data for pyrazole core valid
    • Relevance: Baseline spectral data for pyrazole ring protons and carbon shifts.[1][3]

    • [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Disposal Protocol for 3-ethyl-1H-pyrazole-4-carbonitrile

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-ethyl-1H-pyrazole-4-carbonitrile. As a heterocyclic compound containing a nitrile group, this substance requires careful hand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-ethyl-1H-pyrazole-4-carbonitrile. As a heterocyclic compound containing a nitrile group, this substance requires careful handling as regulated hazardous waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for an audience of researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Profile

The core pyrazole structure can exhibit significant biological activity and toxicity. The parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and organ damage through prolonged exposure. Furthermore, the presence of the nitrile (-C≡N) functional group introduces a potential for toxicity, as some nitrile compounds can be metabolized to release cyanide. Analogous pyrazole esters have been shown to be harmful if swallowed, cause skin and eye irritation, and are very toxic to aquatic life with long-lasting effects[1][2].

Based on this analysis, 3-ethyl-1H-pyrazole-4-carbonitrile must be handled as a hazardous substance. The following table summarizes its inferred hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard StatementRationale & Primary Sources
Acute Toxicity, Oral H302: Harmful if swallowedBased on pyrazole (Category 4) and related pyrazole esters[2].
Acute Toxicity, Dermal H311: Toxic in contact with skinInferred from pyrazole (Category 3).
Skin Corrosion/Irritation H315: Causes skin irritationCommon classification for substituted pyrazoles[3].
Serious Eye Damage/Irritation H319: Causes serious eye irritationA consistent hazard across various pyrazole derivatives[1][3][4].
Aquatic Hazard, Long-Term H410: Very toxic to aquatic life with long lasting effectsA critical environmental hazard noted for similar pyrazole structures[1].

Due to these significant health and environmental hazards, under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer . All waste streams containing this compound must be managed as regulated hazardous waste.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure during handling and disposal operations. The selection of PPE is directly informed by the compound's potential for dermal toxicity, and skin and eye irritation.

TaskRequired PPERationale
Handling Solid Compound Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.Provides a barrier against skin contact, irritation, and accidental splashes to the eyes[5].
Preparing Solutions Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a lab coat.A face shield offers enhanced protection against splashes when handling liquids[6].
Packaging Waste Nitrile gloves, safety goggles, and a lab coat.Ensures protection during the final sealing and labeling of waste containers.

Step-by-Step Disposal Protocol

The disposal process begins at the point of waste generation and concludes with a scheduled pickup by your institution's Environmental Health and Safety (EHS) department. Strict adherence to each step is critical for regulatory compliance and safety.

Phase 1: Immediate Waste Generation (At the Bench)

This phase covers materials that come into direct contact with 3-ethyl-1H-pyrazole-4-carbonitrile during experimental work.

  • Contaminated Solid Consumables:

    • Items such as gloves, weighing papers, pipette tips, and absorbent pads that are grossly contaminated with the solid compound or its solutions must be collected as solid hazardous waste.

    • Place these items into a designated, durable, plastic-lined container or a sealable bag clearly marked "Hazardous Waste."

  • Empty Stock Containers:

    • An empty container that held 3-ethyl-1H-pyrazole-4-carbonitrile is still considered hazardous waste.

    • Secure the original cap tightly.

    • Deface the original manufacturer's label to avoid confusion.

    • Apply a hazardous waste tag (as described in Phase 3) and manage it as solid hazardous waste. Do not rinse the container, as the rinsate would also become a liquid hazardous waste stream.

Phase 2: Waste Segregation & Containerization

Proper segregation is the most critical step to prevent dangerous chemical reactions. Never mix incompatible waste streams. The following workflow must be followed for all waste containing 3-ethyl-1H-pyrazole-4-carbonitrile.

WasteSegregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Containing 3-ethyl-1H-pyrazole-4-carbonitrile solid_waste Pure Compound Residue Contaminated Consumables (Gloves, Weigh Paper, etc.) start->solid_waste liquid_waste Solutions of Compound Instrument Effluent Rinsates start->liquid_waste solid_container Solid Hazardous Waste Container (Labeled for Toxic Organic Solids) solid_waste->solid_container Collect in sealable container solvent_check Is the primary solvent Halogenated? (e.g., DCM, Chloroform) liquid_waste->solvent_check non_halo_container Non-Halogenated Solvent Waste solvent_check->non_halo_container No halo_container Halogenated Solvent Waste solvent_check->halo_container Yes

Caption: Waste Segregation Workflow for 3-ethyl-1H-pyrazole-4-carbonitrile.
Phase 3: Labeling and Documentation

Accurate and complete labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA). As soon as the first drop of waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.

The label must include the following information:

Label FieldRequirementWhy It's Important
Generator Information Your Name, Principal Investigator (PI), Department, and Lab Phone Number.Ensures accountability and provides a point of contact for EHS.
Accumulation Start Date The date the first waste was added to the container.Federal and state regulations limit how long waste can be stored on-site.
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.This is a mandatory declaration required by the EPA.
Chemical Contents List the full chemical name of all components, including solvents. Do not use abbreviations, chemical formulas, or trade names. Informs disposal facility personnel of the container's contents to ensure safe handling and proper treatment.
Percentages Provide an estimated percentage of each component. The total must equal 100%.This is crucial for waste profiling and determining the appropriate disposal method (e.g., incineration, stabilization).
Hazard Pictograms Check all applicable GHS hazard boxes (e.g., Health Hazard, Exclamation Mark, Environment).Provides an immediate visual warning of the primary dangers associated with the waste.
Phase 4: Satellite Accumulation Area (SAA) Management

The SAA is the designated location within your laboratory where hazardous waste is stored prior to pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that is chemically resistant and capable of holding 110% of the volume of the largest container.

  • Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For example, keep acidic waste away from basic waste.

Phase 5: Arranging Final Disposal

Once a waste container is full (leaving at least 10% headspace to allow for expansion) or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), you must arrange for its removal.

  • Request Pickup: Submit a chemical waste pickup request to your institution's EHS department, typically through an online system.

  • Preparation: Ensure the waste container is clean on the outside, the cap is tightly sealed, and the label is complete and legible.

  • Transfer: EHS personnel will collect the waste from your SAA and transport it to a central accumulation area before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures for Spills

In the event of a small spill of 3-ethyl-1H-pyrazole-4-carbonitrile:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill:

    • For Solids: Gently cover the powder with a chemical absorbent pad or use a spill kit absorbent designed for solid materials. Avoid raising dust.

    • For Liquids: Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated container or heavy-duty plastic bag.

  • Label as Waste: Label the container as "Hazardous Waste" and list all contents (e.g., "3-ethyl-1H-pyrazole-4-carbonitrile, vermiculite").

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

References

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Al-Mokhtar, M. A., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." Scientific Reports.[Link]

  • Bonded Filter Co. Safety Data Sheet: B-283N.[Link]

Sources

Handling

Personal protective equipment for handling 3-ethyl-1H-pyrazole-4-carbonitrile

Topic: Personal protective equipment for handling 3-ethyl-1H-pyrazole-4-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary Immediate Action Required: Treat 3-ethyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-ethyl-1H-pyrazole-4-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Immediate Action Required: Treat 3-ethyl-1H-pyrazole-4-carbonitrile as a High-Potency Pharmacological Intermediate . While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (pyrazole carbonitriles) dictates a safety profile characterized by Acute Toxicity (Oral/Dermal) and Severe Irritation .

  • Primary Hazard: Acute toxicity via ingestion and dermal absorption (H302/H311).

  • Secondary Hazard: Respiratory tract irritation and potential metabolic release of cyanide ions (low probability but high consequence).

  • Core Directive: Do not handle on an open bench. All manipulations of the neat solid must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). The risk here is not just the compound itself, but the context of its use—typically solubilization in penetrating organic solvents (e.g., DMF, DMSO) which act as vehicles for transdermal delivery.

Hazard ClassGHS CodeMechanism of Action & Risk
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin. Pyrazoles are biologically active pharmacophores. Combined with a nitrile moiety, they can interfere with cellular respiration if metabolized to free cyanide, though aromatic nitriles are generally more stable than aliphatic ones.
Irritant H315/H319Causes skin and serious eye irritation. The nitrogen-rich ring system is basic and can cause chemical burns to mucous membranes upon contact with moisture.
Sensitizer H317Potential skin sensitizer. Repeated low-level exposure may lead to allergic dermatitis.
PPE Selection Matrix (The "Barrier Protocol")

Scientific Rationale: Standard 4-mil nitrile gloves are insufficient for handling solutions of this compound in polar aprotic solvents (DMF/DMSO). You must employ a "Breakthrough-Dependent" glove strategy.

Glove Permeation Logic
  • Solid State: Nitrile rubber provides adequate protection against dry particulate.

  • Solution State: If dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane) , these solvents permeate nitrile in <4 minutes, carrying the toxic payload with them.

Table 1: PPE Specifications

Protection ZoneEquipment StandardOperational Context
Hand (Primary) Silver Shield® / Barrier Laminate (EVOH) MANDATORY for Solutions. These are chemically resistant to almost all organic solvents.
Hand (Outer) 5-8 mil Nitrile (Disposable) Worn over the laminate glove to provide dexterity and grip (Laminate gloves are slippery).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+) Required. Safety glasses are insufficient due to the risk of fine dust migration or solution splash.
Respiratory P100 / N95 (Fit-Tested) Only required if working outside a fume hood (e.g., during balance cleaning). Primary control is the Fume Hood.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Use a chemically resistant apron for solution transfer.
Visualizing the PPE Decision Logic

PPE_Decision_Tree Start Handling 3-ethyl-1H-pyrazole-4-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid PPE_Solid PPE Protocol A: 1. Double Nitrile Gloves (5 mil) 2. Lab Coat 3. Splash Goggles 4. Fume Hood Solid->PPE_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check PPE_High_Risk PPE Protocol B (High Risk): 1. INNER: Silver Shield (Laminate) 2. OUTER: Nitrile (8 mil) 3. Chem-Resistant Apron Solvent_Check->PPE_High_Risk DMF, DMSO, DCM, THF PPE_Low_Risk PPE Protocol C: 1. Double Nitrile (Change every 15 min) 2. Splash Goggles Solvent_Check->PPE_Low_Risk Water, Ethanol, Methanol caption Figure 1: PPE Decision Logic based on physical state and carrier solvent.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
  • The Challenge: Pyrazoles are often "fluffy" electrostatic solids. They tend to fly and adhere to spatulas.

  • The Fix: Use an Ionizer (Static Eliminator) inside the balance enclosure.

    • Place the analytical balance inside a certified Fume Hood or Vented Balance Enclosure.

    • Don Double Nitrile Gloves .

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable antistatic spatula.

    • Immediate Decon: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Solubilization (High Risk Phase)
  • The Challenge: Dissolving the compound in DMF or DMSO creates a "Trojan Horse" effect—the solvent penetrates the skin, dragging the toxic pyrazole into the bloodstream.

  • The Fix:

    • Don Silver Shield (Laminate) gloves.

    • Don Nitrile gloves over the laminate gloves for grip.

    • Add solvent to the solid in a closed vial.

    • Vortex or sonicate inside the hood. Never transport an open sonicator bath containing this compound.

Emergency Response & Spill Management

Cyanide Precaution: While 3-ethyl-1H-pyrazole-4-carbonitrile is an organic nitrile (R-CN) and does not instantly release cyanide like NaCN, metabolic breakdown or combustion can release HCN.

  • First Aid (Skin): Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).

  • First Aid (Ingestion): Seek immediate medical attention.[1][2] Inform responders of "Nitrile/Pyrazole" exposure.[1][2][3][4][5][6]

  • Spill Cleanup:

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Volume Evacuate->Assess Small Small (<5g / <10mL) Assess->Small Large Large (>5g / >10mL) Assess->Large Clean 1. Don Silver Shield Gloves 2. Cover with Absorbent Pads 3. Wipe with 10% Bleach (Oxidize) 4. Double Bag Waste Small->Clean EHS Contact EHS / Hazmat Large->EHS caption Figure 2: Spill Response Workflow. Note the use of bleach to oxidize traces.

Disposal Strategy

Scientific Integrity: Never dispose of nitrile-containing compounds down the drain. Acidic hydrolysis in the sewer lines can theoretically generate HCN gas if mixed with strong acids.

  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Organic Nitrile".

    • Liquid Waste: Segregate into "Organic Waste - Toxic". DO NOT MIX WITH ACIDS.

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers.

  • Destruction Method: The preferred method is High-BTU Incineration with scrubber systems to capture nitrogen oxides (NOx).

References
  • PubChem. Compound Summary: 1H-Pyrazole-4-carbonitrile (Structural Analog). National Library of Medicine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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